molecular formula C9H11NO3 B14160021 Phenylserin CAS No. 5428-44-4

Phenylserin

Cat. No.: B14160021
CAS No.: 5428-44-4
M. Wt: 181.19 g/mol
InChI Key: CXIYBDIJKQJUMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-phenylserine is a non-proteinogenic alpha-amino acid.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5428-44-4

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

2-anilino-3-hydroxypropanoic acid

InChI

InChI=1S/C9H11NO3/c11-6-8(9(12)13)10-7-4-2-1-3-5-7/h1-5,8,10-11H,6H2,(H,12,13)

InChI Key

CXIYBDIJKQJUMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(CO)C(=O)O

Origin of Product

United States

Foundational & Exploratory

L-threo-Phenylserine: An In-Depth Review of its In Vitro Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-threo-phenylserine is a non-proteinogenic amino acid that has garnered interest primarily as a chiral building block in the synthesis of various bioactive molecules, including antibiotics such as chloramphenicol and thiamphenicol. While its role in chemical synthesis is well-documented, a comprehensive understanding of its intrinsic in vitro biological activities remains surprisingly limited in publicly accessible scientific literature. This technical guide aims to consolidate the available information on the in vitro biological profile of L-threo-phenylserine. However, extensive database searches have revealed a significant gap in research pertaining to its direct effects on cellular signaling, apoptosis, and other specific biological pathways. This document will summarize the current state of knowledge, highlighting the areas where further investigation is critically needed.

Introduction

Enzymatic Synthesis and Metabolism

The majority of in vitro studies involving L-threo-phenylserine are centered on its enzymatic production and its utility as a substrate for various enzymes.

Enzymatic Synthesis

Several enzymes have been identified and engineered for the efficient synthesis of L-threo-phenylserine. L-threonine aldolases (LTAs) and L-phenylserine aldolases (LPAs) are key enzymes in this context. For instance, a novel L-threonine transaldolase from Pseudomonas sp. has been shown to catalyze the synthesis of L-threo-phenylserine from L-threonine and benzaldehyde with a specific activity of 5.48 U mg–1[2].

L-threo-Phenylserine as a Substrate

In vitro enzymatic assays have utilized L-threo-phenylserine as a substrate to characterize enzyme activity. For example, L-phenylserine dehydrogenase has been shown to catalyze the NAD+-dependent oxidation of the β-hydroxyl group of L-threo-phenylserine[3].

Table 1: Quantitative Data on Enzymatic Synthesis of L-threo-Phenylserine

EnzymeSource OrganismSubstratesProductSpecific Activity / YieldReference
L-threonine transaldolase (PmLTTA)Pseudomonas sp.L-threonine, BenzaldehydeL-threo-phenylserine5.48 U mg–1[2]
Low-specificity D-threonine aldolaseArthrobacter sp. DK-38DL-threo-3-[4-(methylthio)phenylserine]L-threo-3-[4-(methylthio)phenylserine]50% molar yield, 99.6% enantiomeric excess[4]

Gaps in the Understanding of In Vitro Biological Activity

Despite its prevalence in synthetic chemistry literature, there is a significant lack of published research on the direct in vitro biological effects of L-threo-phenylserine on mammalian cells and biological systems. Targeted searches for its activity in key cellular processes have yielded limited to no specific results.

Effects on Cell Signaling and Apoptosis

No specific studies detailing the effects of L-threo-phenylserine on key signaling pathways, such as those involving protein kinase C (PKC) or sphingolipid metabolism, were identified. Similarly, there is a lack of data from in vitro apoptosis assays that would indicate whether L-threo-phenylserine can induce or inhibit programmed cell death.

Neurotransmitter System Interactions

While there are suggestions of its potential use in mental disorders[1], no in vitro studies demonstrating direct interaction of L-threo-phenylserine with neurotransmitter receptors or its influence on neurotransmitter systems were found in the public domain.

Effects on Immune Cells

The impact of L-threo-phenylserine on the function of immune cells in vitro has not been characterized in the available literature.

Experimental Protocols

Due to the absence of specific studies on the biological activities of L-threo-phenylserine, it is not possible to provide detailed experimental protocols for assays such as cell viability, apoptosis, or signaling pathway modulation. However, for researchers interested in investigating these unexplored areas, standard protocols for common in vitro assays are widely available and can be adapted for use with L-threo-phenylserine.

Example of a General Experimental Workflow for Screening:

G cluster_0 Initial Screening cluster_1 Mechanistic Assays cluster_2 Data Analysis & Interpretation A Prepare L-threo-phenylserine Stock Solutions C Cell Viability/Cytotoxicity Assay (e.g., MTT, LDH) A->C B Select Cell Line(s) of Interest (e.g., Neuronal, Immune, Cancer) B->C D Apoptosis Assays (e.g., Annexin V/PI, Caspase Activity) C->D If cytotoxic E Signaling Pathway Analysis (e.g., Western Blot for p-PKC, Kinase Assays) C->E If bioactive F Receptor Binding Assays C->F If relevant to cell type G Determine IC50/EC50 Values D->G H Identify Affected Pathways E->H F->H I Formulate Hypothesis G->I H->I

References

An In-depth Technical Guide on the Biological Functions of Phenylserine Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylserine, a non-proteinogenic amino acid, exists as four distinct stereoisomers: L-threo, D-threo, L-erythro, and D-erythro. The spatial arrangement of the amino and hydroxyl groups relative to the phenyl ring confers unique biological properties to each isomer, ranging from neurotransmitter precursor activity to potential central nervous system modulation. This technical guide provides a comprehensive overview of the current understanding of the biological functions of phenylserine stereoisomers, with a particular focus on their enzymatic synthesis and degradation, pharmacological effects, and therapeutic applications. Detailed experimental protocols, quantitative data, and signaling pathway diagrams are presented to facilitate further research and drug development efforts in this area.

Introduction

Stereoisomerism plays a pivotal role in pharmacology and drug development, as the three-dimensional structure of a molecule dictates its interaction with biological targets such as receptors and enzymes.[1][2] Phenylserine, with its two chiral centers, provides a compelling case study in stereospecificity. While all four stereoisomers share the same chemical formula, their biological activities diverge significantly.

This guide will delve into the distinct roles of each phenylserine stereoisomer, with a primary focus on the well-characterized L-threo-3,4-dihydroxyphenylserine (L-DOPS, droxidopa), a norepinephrine prodrug. The enzymatic machinery responsible for the synthesis and metabolism of these isomers will be explored, alongside their interactions with key components of the nervous system.

Enzymatic Synthesis and Degradation

The stereochemistry of phenylserine is primarily governed by the enzymes involved in its synthesis and degradation.

Phenylserine Aldolase

Phenylserine aldolase (EC 4.1.2.26) catalyzes the reversible cleavage of phenylserine to glycine and benzaldehyde.[3][4] Studies on phenylserine aldolase from Pseudomonas putida have shown stereoselectivity. The enzyme acts on L-threo-3-phenylserine and L-erythro-3-phenylserine, with D-isomers being poor substrates.[3]

L-threonine Transaldolase

L-threonine transaldolase is another key enzyme in the synthesis of phenylserine derivatives. It catalyzes the transfer of the amino acid backbone from L-threonine to an aldehyde acceptor. The stereochemical outcome of this reaction is highly dependent on the specific enzyme and reaction conditions.

L-Aromatic Amino Acid Decarboxylase (AADC)

L-Aromatic amino acid decarboxylase (AADC; EC 4.1.1.28) is a crucial enzyme in the metabolism of L-threo-3,4-dihydroxyphenylserine (L-DOPS). AADC decarboxylates L-DOPS to form norepinephrine, the active neurotransmitter.[5][6] The stereoselectivity of AADC is critical for the therapeutic effect of L-DOPS, as it preferentially acts on the L-threo isomer.[7]

Biological Functions of Phenylserine Stereoisomers

The biological activities of phenylserine stereoisomers are largely determined by their ability to interact with specific enzymes and receptors, or to serve as precursors for neurotransmitters.

L-threo-phenylserine and its derivative L-DOPS (Droxidopa)

L-threo-phenylserine is a naturally occurring amino acid found in the human body, where it is utilized in protein synthesis.[8] Its derivative, L-threo-3,4-dihydroxyphenylserine (L-DOPS or droxidopa), is a synthetic amino acid that acts as a prodrug of norepinephrine.[5][9]

Orally administered L-DOPS is absorbed and then converted to norepinephrine by L-Aromatic Amino Acid Decarboxylase (AADC) in both neuronal and non-neuronal tissues.[5][10] This enzymatic conversion bypasses the rate-limiting step in norepinephrine synthesis, which is the conversion of dopamine to norepinephrine by dopamine-β-hydroxylase.[6] The newly synthesized norepinephrine can then act on adrenergic receptors to elicit physiological responses, primarily an increase in blood pressure.[11]

L_DOPS_Mechanism cluster_bloodstream Bloodstream cluster_cell Target Cell (Neuronal or Non-neuronal) cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Cell L-DOPS_oral Oral L-DOPS L-DOPS_cell L-DOPS L-DOPS_oral->L-DOPS_cell Absorption NE Norepinephrine L-DOPS_cell->NE Decarboxylation NE_synapse Norepinephrine NE->NE_synapse Release AADC L-Aromatic Amino Acid Decarboxylase (AADC) AADC->L-DOPS_cell Adrenergic_Receptor Adrenergic Receptors (α and β) NE_synapse->Adrenergic_Receptor Binding Physiological_Response Physiological Response (e.g., Vasoconstriction) Adrenergic_Receptor->Physiological_Response Signal Transduction NE_Signaling NE Norepinephrine Alpha1_Receptor α1-Adrenergic Receptor NE->Alpha1_Receptor Binds to Gq Gq protein Alpha1_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ SR->Ca2 Releases MLCK Myosin Light Chain Kinase (MLCK) Ca2->MLCK Activates PKC->MLCK Phosphorylates Contraction Smooth Muscle Contraction MLCK->Contraction Leads to NET_Binding_Assay Prepare_Membranes Prepare hNET-expressing cell membranes Incubate Incubate membranes with radioligand and test compound Prepare_Membranes->Incubate Filter Rapidly filter to separate bound and free radioligand Incubate->Filter Wash Wash filters to remove non-specific binding Filter->Wash Count Measure radioactivity Wash->Count Analyze Analyze data to determine IC50 and Ki values Count->Analyze

References

The Discovery and Characterization of Phenylserine Aldolase in Pseudomonas putida: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, characterization, and genetic analysis of phenylserine aldolase (PSA) from Pseudomonas putida strain 24-1. This pyridoxal 5'-phosphate (PLP) dependent enzyme plays a crucial role in the catabolism of L-threo-3-phenylserine and holds potential for biocatalytic applications in the synthesis of β-hydroxy-α-amino acids, key intermediates in the manufacturing of various pharmaceuticals.

Executive Summary

A novel, inducible phenylserine aldolase was discovered in Pseudomonas putida 24-1, a soil bacterium capable of utilizing L-threo-3-phenylserine as its sole carbon and nitrogen source.[1] The enzyme was purified to homogeneity, revealing its hexameric structure and dependence on PLP as a cofactor.[1] Detailed kinetic analysis demonstrated its specificity for the L-form of phenylserine isomers and its ability to catalyze both aldol cleavage and condensation reactions.[1][2] The gene encoding this enzyme was subsequently cloned, sequenced, and successfully overexpressed in Escherichia coli, facilitating further characterization and site-directed mutagenesis studies that identified an essential active-site lysine residue.[2] This guide consolidates the key findings, experimental protocols, and biochemical data related to this significant enzyme discovery.

Enzyme Characteristics and Kinetic Properties

The phenylserine aldolase from P. putida 24-1 exhibits distinct biochemical and physical properties. It is a hexamer composed of identical subunits, with an apparent subunit molecular mass of 38 kDa.[1][2] The enzyme contains approximately 0.7 mol of pyridoxal 5'-phosphate (PLP) per mole of subunit and displays characteristic absorption maxima at 280 nm and 420 nm, the latter being indicative of the PLP-lysine Schiff base linkage.[1][2]

Physicochemical Properties
PropertyValueReference
Enzyme Commission NumberEC 4.1.2.26[1][2]
Native Molecular Mass~210 kDa (Gel Filtration)[1]
Subunit Molecular Mass38 kDa (SDS-PAGE)[1][2]
Quaternary StructureHexamer[1][2]
CofactorPyridoxal 5'-phosphate (PLP)[1][2]
Optimal pH (Cleavage)~8.5[1][2]
Optimal pH (Synthesis)7.5[1][2]
Absorption Maxima280 nm, 420 nm[1][2]
Substrate Specificity and Kinetic Parameters

The enzyme demonstrates a preference for L-threo-3-phenylserine but also acts on other related substrates. The D-enantiomers of phenylserine are not substrates for this enzyme.[1]

SubstrateKm (mM)Reference
L-threo-3-phenylserine1.3[1][2]
L-erythro-3-phenylserine4.6[1][2]
L-threonine29[1][2]
L-allo-threonine22[1][2]

Purification of Phenylserine Aldolase

The enzyme was purified 440-fold from a crude extract of P. putida 24-1 with a final yield of 10%.[1] The purification protocol involved a series of chromatographic steps.

Purification StepTotal Protein (mg)Total Activity (U)Specific Activity (U/mg)Yield (%)Fold Purification
Crude Extract2,4001200.051001
DEAE-Toyopearl300900.3756
Butyl-Toyopearl60540.94518
Phenyl-Toyopearl18362.03040
Superdex 2005.51222.010440

Data adapted from Misono et al., 2005.[1]

Experimental Protocols

This section details the methodologies employed for the cultivation of the microorganism, purification of the enzyme, and subsequent characterization and genetic analysis.

Bacterial Cultivation and Enzyme Induction

Pseudomonas putida 24-1 was cultivated in a medium containing 0.2% L-threo-3-phenylserine as the inducer, along with other essential salts and nutrients. The culture was incubated at 30°C for 24 hours with vigorous shaking.

Enzyme Purification Workflow

G cluster_0 Cell Preparation cluster_1 Chromatography Harvest Harvest Cells (Centrifugation) Wash Wash Cells (Phosphate Buffer) Harvest->Wash Resuspend Resuspend in Buffer Wash->Resuspend Lyse Cell Lysis (Ultrasonication) Resuspend->Lyse Clarify Clarify Lysate (Centrifugation) Lyse->Clarify DEAE DEAE-Toyopearl (Anion Exchange) Clarify->DEAE Crude Extract Butyl Butyl-Toyopearl (Hydrophobic Interaction) DEAE->Butyl Phenyl Phenyl-Toyopearl (Hydrophobic Interaction) Butyl->Phenyl Superdex Superdex 200 (Gel Filtration) Phenyl->Superdex PurifiedEnzyme PurifiedEnzyme Superdex->PurifiedEnzyme Homogeneous Enzyme

Caption: Workflow for the purification of phenylserine aldolase.

Enzyme Activity Assay (Retro-Aldol Reaction)

The standard assay for phenylserine aldolase activity measures the cleavage of L-threo-3-phenylserine to benzaldehyde and glycine. The formation of benzaldehyde is monitored spectrophotometrically by the increase in absorbance at 279 nm.

  • Reaction Mixture: Prepare a 1 ml reaction mixture containing 100 µmol of Tris-HCl buffer (pH 8.5), 2 µmol of L-threo-3-phenylserine, 0.1 µmol of PLP, and the enzyme solution.

  • Incubation: Incubate the mixture at 30°C.

  • Measurement: Record the increase in absorbance at 279 nm. An extinction coefficient of 1.4 mM⁻¹cm⁻¹ for benzaldehyde is used for calculation.

  • Unit Definition: One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of benzaldehyde per minute under these conditions.

Gene Cloning and Expression

The structural gene for phenylserine aldolase was isolated from P. putida genomic DNA.

G cluster_0 Cloning cluster_1 Expression gDNA P. putida Genomic DNA Digest SphI Digestion gDNA->Digest Ligate Ligation into pUC19 Vector Digest->Ligate Transform Transformation into E. coli Ligate->Transform Screen Colony Hybridization Transform->Screen PositiveClone Positive Clone (pPSA) Screen->PositiveClone Overexpress Overexpression in E. coli PositiveClone->Overexpress Purify Purification of Recombinant Enzyme Overexpress->Purify Characterize Characterize Purify->Characterize

Caption: Cloning and expression of the phenylserine aldolase gene.

The gene consists of an open reading frame of 1,074 nucleotides, encoding a protein of 357 amino acids with a calculated molecular mass of 37.4 kDa.[1][2]

Catalytic Mechanism and Active Site

Phenylserine aldolase, like other PLP-dependent enzymes, utilizes the cofactor to facilitate the Cα-Cβ bond cleavage. The reaction proceeds through the formation of a Schiff base between the amino group of the substrate and the aldehyde group of PLP. Site-directed mutagenesis experiments have been crucial in elucidating the active site.

Caption: Proposed catalytic cycle of phenylserine aldolase.

Replacement of Lysine-213 with Glutamine (K213Q) resulted in a complete loss of enzyme activity and the disappearance of the 420 nm absorption peak, confirming that K213 is the essential residue that forms the Schiff base with PLP.[2]

Conclusion and Future Outlook

The discovery and comprehensive characterization of phenylserine aldolase from Pseudomonas putida 24-1 have provided a valuable biocatalyst for the stereoselective synthesis of important pharmaceutical precursors. The successful cloning and overexpression of the gene in E. coli pave the way for large-scale production and protein engineering efforts. Future research may focus on expanding the substrate scope, improving the stereoselectivity, and enhancing the stability of the enzyme through rational design and directed evolution to meet the demands of industrial-scale biocatalysis.

References

The Synthesis of Phenylserine: A Technical Guide to Chemical and Enzymatic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylserine, a β-hydroxy-α-amino acid, serves as a crucial chiral building block in the synthesis of various pharmaceuticals, including antibiotics and antiviral agents. Its stereoselective synthesis remains a topic of significant interest in organic chemistry and biotechnology. This technical guide provides an in-depth analysis of the primary mechanisms for synthesizing phenylserine from the readily available precursors, glycine and benzaldehyde. We will explore both traditional chemical methods, primarily the base-catalyzed aldol condensation, and modern enzymatic approaches that offer high stereoselectivity. This document details the underlying reaction mechanisms, provides comprehensive experimental protocols derived from scientific literature, and presents quantitative data in a clear, comparative format. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of the processes.

Chemical Synthesis: The Base-Catalyzed Aldol Condensation

The chemical synthesis of phenylserine from glycine and benzaldehyde is a classic example of a crossed aldol condensation. In this reaction, a strong base is used to deprotonate the α-carbon of glycine, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of benzaldehyde, leading to the formation of a β-hydroxy-α-amino acid backbone. The reaction typically produces a mixture of diastereomers (threo and erythro), and achieving high stereoselectivity can be a significant challenge.

Reaction Mechanism

The generally accepted mechanism for the base-catalyzed synthesis of phenylserine proceeds through the following key steps:

  • Enolate Formation: A strong base, such as sodium hydroxide, abstracts a proton from the α-carbon of glycine to form a glycine enolate.

  • Nucleophilic Attack: The glycine enolate acts as a nucleophile and attacks the carbonyl carbon of benzaldehyde.

  • Protonation: The resulting alkoxide intermediate is protonated by a proton source, typically water, to yield phenylserine.

Chemical Synthesis of Phenylserine Glycine Glycine GlycineEnolate Glycine Enolate Glycine->GlycineEnolate Deprotonation Benzaldehyde Benzaldehyde AlkoxideIntermediate Alkoxide Intermediate Benzaldehyde->AlkoxideIntermediate Base Base (e.g., NaOH) Base->GlycineEnolate GlycineEnolate->AlkoxideIntermediate Nucleophilic Attack Phenylserine Phenylserine (threo and erythro isomers) AlkoxideIntermediate->Phenylserine Protonation

Figure 1: Mechanism of base-catalyzed phenylserine synthesis.
Experimental Protocol: Base-Catalyzed Synthesis

The following protocol is adapted from a procedure described in U.S. Patent 4,605,759[1].

Materials:

  • Glycine

  • Benzaldehyde

  • 45% Sodium Hydroxide Solution

  • Toluene

  • Water

  • 35% Hydrochloric Acid

Procedure:

  • To a reaction vessel, add 60 g of glycine, 400 g of water, 212 g of benzaldehyde, and 120 g of toluene.

  • With stirring, cool the mixture to 10-15 °C.

  • Slowly add 177.8 g of 45% sodium hydroxide dropwise over 2 hours, maintaining the temperature at 10-15 °C.

  • Gradually raise the reaction temperature to 20 °C and continue the reaction for 20 hours at 20-25 °C.

  • After the reaction, cool the mixture and add 292.0 g of 35% hydrochloric acid dropwise at a temperature not exceeding 40 °C.

  • Stir the mixture at room temperature for 1 hour.

  • Allow the layers to separate and collect the lower aqueous layer.

  • Neutralize the aqueous layer to a pH of 6 with 45% sodium hydroxide.

  • Cool the solution to 0-5 °C and stir for 1 hour to induce crystallization.

  • Filter the precipitate, wash with cold water, and dry under reduced pressure to obtain β-phenylserine.

Quantitative Data: Chemical Synthesis

The following table summarizes the quantitative data from various examples in the cited patent, showcasing the impact of different reaction conditions on yield and purity[1].

ExampleOrganic SolventReaction Temperature (°C)Reaction Time (hours)Yield (%)Purity (%)
1Toluene20-252082.090.5
5iso-Butanol30-351673.498.9
15Toluene30-35895.7 (formation ratio)90.6

Enzymatic Synthesis: A Stereoselective Approach

The enzymatic synthesis of phenylserine offers a highly stereoselective alternative to chemical methods. Several classes of enzymes, primarily aldolases, can catalyze the reversible aldol addition of glycine to benzaldehyde. These reactions are typically performed in aqueous media under mild conditions and can produce phenylserine with high enantiomeric and diastereomeric purity.

Key Enzymes and Mechanism

The enzymatic synthesis of phenylserine is primarily catalyzed by pyridoxal-5'-phosphate (PLP)-dependent enzymes. The general mechanism involves the formation of a Schiff base between glycine and the PLP cofactor, which facilitates the deprotonation of the glycine α-carbon to form a nucleophilic quinonoid intermediate. This intermediate then attacks benzaldehyde to form phenylserine.

Enzymes involved:

  • L-Phenylserine Aldolase (LPA): Catalyzes the reversible conversion of L-threo- and L-erythro-3-phenylserine to benzaldehyde and glycine[2].

  • L-Threonine Aldolase (LTA): Exhibits promiscuous activity and can accept benzaldehyde as a substrate to produce L-phenylserine[3][4][5][6][7].

  • Serine Hydroxymethyltransferase (SHMT): Can also catalyze the phenylserine aldol reaction[5].

Enzymatic Synthesis of Phenylserine cluster_reactants Substrates Glycine Glycine Enzyme Aldolase (e.g., LPA, LTA) Glycine->Enzyme Benzaldehyde Benzaldehyde Benzaldehyde->Enzyme Phenylserine L-Phenylserine (specific stereoisomers) Enzyme->Phenylserine Aldol Addition Phenylserine->Enzyme Retro-Aldol Cleavage

Figure 2: Simplified workflow of enzymatic phenylserine synthesis.
Experimental Protocols: Enzymatic Synthesis

Materials:

  • Benzaldehyde

  • Glycine

  • Pyridoxal 5'-phosphate (PLP)

  • Tris-HCl buffer (pH 7.5)

  • Purified Phenylserine Aldolase

  • 25% Trichloroacetic acid

  • 0.5 mM CuSO4 solution

Procedure:

  • Prepare a reaction mixture (0.5 ml) containing 5 µmol of benzaldehyde, 50 µmol of glycine, 10 nmol of PLP, and 100 µmol of Tris-HCl buffer (pH 7.5).

  • Initiate the reaction by adding the purified enzyme to the mixture.

  • Incubate at 30°C for 10 minutes.

  • Terminate the reaction by adding 0.1 ml of 25% trichloroacetic acid.

  • Centrifuge the mixture to pellet any precipitate.

  • Adjust the pH of the supernatant to 5.0 and bring the final volume to 5.0 ml with a 0.5 mM CuSO4 solution.

  • Analyze the product formation and stereoisomeric ratio by HPLC.

Materials:

  • Glycine (1 M)

  • Benzaldehyde (0.1 M)

  • Pyridoxal 5'-phosphate (PLP) solution (5 mM)

  • Dimethyl sulfoxide (DMSO)

  • Threonine Aldolase (TA) solution

  • Phosphate buffer (50 mM)

  • 30% Trichloroacetic acid

Procedure (Batch Reaction for Comparison):

  • In a test tube, combine 750 mg glycine, 106 mg benzaldehyde, 100 µL of 5 mM PLP solution, 2 mL DMSO, 0.9 mL of TA solution, and 7 mL of 50 mM phosphate buffer.

  • Maintain the reaction at 70°C with stirring.

  • Collect samples at various time points (e.g., 20, 40, 60 minutes).

  • Terminate the reaction in the collected samples by adding a 30% trichloroacetic acid solution.

  • Analyze the conversion of benzaldehyde and the diastereomeric and enantiomeric excess of phenylserine by GC and HPLC, respectively.

Quantitative Data: Enzymatic Synthesis

The following table presents a summary of the quantitative outcomes from the enzymatic synthesis of phenylserine using different enzymes and reaction setups.

EnzymeMethodYield (%)Diastereomeric Excess (de, %)Enantiomeric Excess (ee, %)Reference
Phenylserine Aldolase (P. putida)Batch- (L-threo:L-erythro ratio of 2:1)--[2]
Threonine Aldolase (T. maritima)Flow Reactor~30-402099[3][4][6][7][8]
L-Threonine Transaldolase (Pseudomonas sp.)Multi-enzyme Cascade57.1 (conversion)95.3-[9]

Conclusion

The synthesis of phenylserine from glycine and benzaldehyde can be effectively achieved through both chemical and enzymatic routes. The choice of method depends critically on the desired outcome, particularly concerning stereoselectivity. The base-catalyzed aldol condensation provides a straightforward, albeit often non-selective, chemical approach. In contrast, enzymatic methods, utilizing aldolases, offer a green and highly stereoselective pathway to specific phenylserine isomers, which is of paramount importance for pharmaceutical applications. The detailed protocols and quantitative data presented in this guide are intended to provide researchers and drug development professionals with a solid foundation for selecting and optimizing the synthesis of this valuable chiral intermediate. Further research into novel catalysts, both chemical and biological, will continue to refine and improve the efficiency and selectivity of phenylserine synthesis.

References

Phenylserine as a Precursor for Chloramphenicol Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloramphenicol, a broad-spectrum antibiotic, has been a subject of extensive research due to its potent antimicrobial activity and unique chemical structure, which includes a p-nitrophenyl group and a dichloroacetyl moiety. The biosynthesis of this complex molecule in Streptomyces venezuelae offers valuable insights into natural product synthesis, while its chemical synthesis has been a classic topic in organic chemistry. A pivotal precursor in the biosynthetic pathway is phenylserine, specifically its p-amino derivative, which forms the core structure of the chloramphenicol backbone. This technical guide provides a comprehensive overview of the role of phenylserine and its analogs in both the biosynthetic and chemical synthesis of chloramphenicol, presenting detailed experimental protocols, quantitative data, and pathway visualizations to aid researchers in the field.

Biosynthesis of Chloramphenicol: The Phenylserine Pathway

The biosynthesis of chloramphenicol in Streptomyces venezuelae initiates from the shikimate pathway, a common route for the synthesis of aromatic amino acids in bacteria and plants. The pathway diverges at chorismic acid to produce the p-nitrophenylserinol backbone of chloramphenicol.

The key steps involving phenylserine-related intermediates are:

  • Chorismic Acid to p-Aminophenylalanine: The biosynthesis begins with the conversion of chorismic acid, a key branch-point intermediate in the shikimate pathway.[1][2][3] An arylamine synthetase catalyzes the amination of chorismic acid to produce p-aminophenylalanine.[4] This step is crucial as it introduces the amino group at the para position of the phenyl ring.

  • Hydroxylation to p-Aminophenylserine: Subsequently, p-aminophenylalanine is believed to be hydroxylated to form DL-threo-p-aminophenylserine. This intermediate is a direct precursor to the phenylpropanoid nucleus of chloramphenicol.[2]

  • Formation of p-Nitrophenylserinol: The p-aminophenylserine then undergoes a series of enzymatic transformations, including oxidation of the amino group to a nitro group and reduction of the carboxylic acid to an alcohol, to yield p-nitrophenylserinol, the core structure of chloramphenicol.

  • Dichloroacetylation: The final step in the biosynthesis is the dichloroacetylation of the amino group of p-nitrophenylserinol to produce the active antibiotic, chloramphenicol.

Biosynthetic Pathway Diagram

Chloramphenicol Biosynthesis Shikimate_Pathway Shikimate Pathway Chorismic_Acid Chorismic Acid Shikimate_Pathway->Chorismic_Acid Multiple Steps p_Aminophenylalanine p-Aminophenylalanine Chorismic_Acid->p_Aminophenylalanine Arylamine Synthetase p_Aminophenylserine p-Aminophenylserine p_Aminophenylalanine->p_Aminophenylserine Hydroxylation p_Nitrophenylserinol p-Nitrophenylserinol p_Aminophenylserine->p_Nitrophenylserinol Oxidation & Reduction Chloramphenicol Chloramphenicol p_Nitrophenylserinol->Chloramphenicol Dichloroacetylation

Biosynthetic pathway of chloramphenicol.

Chemical Synthesis of Chloramphenicol

While the biosynthesis provides a template, chemical synthesis offers a more controlled and scalable approach for the production of chloramphenicol. Numerous synthetic routes have been developed, and this guide details a high-yield, multi-step synthesis that proceeds through intermediates structurally analogous to phenylserine derivatives. This particular method avoids chiral resolution and the use of aluminum isopropoxide, making it more suitable for industrial production. The synthesis starts from benzaldehyde and nitromethane.

Experimental Workflow Diagram

Chloramphenicol Chemical Synthesis cluster_0 Step 1: Synthesis of (R)-2-nitro-1-phenylethanol cluster_1 Step 2: Synthesis of (1R, 2R)-2-nitro-1-phenyl-1,3-propanediol cluster_2 Step 3: Reduction to (1R, 2R)-2-amino-1-phenyl-1,3-propanediol cluster_3 Step 4: Dichloroacetylation cluster_4 Step 5: Nitration Benzaldehyde Benzaldehyde Step1_Product (R)-2-nitro-1-phenylethanol Benzaldehyde->Step1_Product Nitromethane Nitromethane Nitromethane->Step1_Product Step2_Product (1R, 2R)-2-nitro-1-phenyl-1,3-propanediol Step1_Product->Step2_Product Formaldehyde Formaldehyde Formaldehyde->Step2_Product Step3_Product (1R, 2R)-2-amino-1-phenyl-1,3-propanediol Step2_Product->Step3_Product Step4_Product (1R, 2R)-2-dichloroacetamido-1-phenyl-1,3-propanediol Step3_Product->Step4_Product Methyl_dichloroacetate Methyl dichloroacetate Methyl_dichloroacetate->Step4_Product Chloramphenicol_Final Chloramphenicol Step4_Product->Chloramphenicol_Final

Chemical synthesis workflow for chloramphenicol.
Detailed Experimental Protocols

The following protocols are adapted from a patented synthetic method (CN102399160A) and represent a complete synthesis of chloramphenicol.

Step 1: Synthesis of (R)-2-nitro-1-phenylethanol

  • Materials: Benzaldehyde, Nitromethane, Chiral catalyst (e.g., 1-[2-(4S)-4-R-4,5-dihydro-2-oxazoline-ethyl] piperidine), Trifluoromethanesulfonic acid cuprous (CuOTf), Anhydrous DMSO.

  • Procedure:

    • To a 100 mL single-port flask, add the chiral catalyst (0.5 g) and CuOTf (0.09 g).

    • Replace the air inside the flask with a constant stream of nitrogen gas.

    • Cool the flask in an ice bath with magnetic stirring.

    • Add nitromethane (6 mol) and benzaldehyde (2.7 g, 2 mol) to 15 mL of anhydrous DMSO to form a mixture.

    • Stir the reaction solution for 12 hours under ice bath cooling.

    • Monitor the reaction by thin-layer chromatography (TLC) until the benzaldehyde spot disappears.

    • Remove the volatile solvent by underpressure distillation.

    • Remove the catalyst by filtering through silica gel.

    • Concentrate the filtrate to obtain the product.

  • Quantitative Data:

ParameterValue
Yield 92%
e.e. value (HPLC) 97%

Step 2: Synthesis of (1R, 2R)-2-nitro-1-phenyl-1,3-propanediol

  • Materials: (R)-2-nitro-1-phenylethanol, Formaldehyde, N-methylmorpholine.

  • Procedure:

    • Combine (R)-2-nitro-1-phenylethanol with formaldehyde (250 mmol) and N-methylmorpholine (0.27 mL, 2.5 mmol).

    • Stir the reaction solution for 24 hours under ice bath cooling.

    • Monitor the reaction by TLC until the starting material spot disappears.

    • Remove the volatile solvent by underpressure distillation.

    • Remove the catalyst by filtering through silica gel.

    • Concentrate the filtrate to obtain the product.

  • Quantitative Data:

ParameterValue
Yield 97%
e.e. value (HPLC) 97%

Step 3: Reduction to (1R, 2R)-2-amino-1-phenyl-1,3-propanediol

  • Materials: (1R, 2R)-2-nitro-1-phenyl-1,3-propanediol (5 g, 25 mmol), Methanol (100 mL), 10% Palladium on carbon catalyst (0.1 g).

  • Procedure:

    • Dissolve (1R, 2R)-2-nitro-1-phenyl-1,3-propanediol in methanol in an autoclave.

    • Add the palladium on carbon catalyst.

    • Perform hydro-reduction under a hydrogen pressure of 50 Psi.

    • Monitor the reaction by TLC until the starting material spot disappears.

    • Filter to remove the catalyst.

    • Concentrate the filtrate and recrystallize the product from a 1:1 alcohol-ether mixed solvent.

  • Quantitative Data:

ParameterValue
Yield 94%
Melting Point 111-113 °C

Step 4: Dichloroacetylation to (1R, 2R)-2-dichloroacetamido-1-phenyl-1,3-propanediol

  • Materials: (1R, 2R)-2-amino-1-phenyl-1,3-propanediol (4 g, 24 mmol), Methyl dichloroacetate (40 mL, 0.4 mol).

  • Procedure:

    • Add (1R, 2R)-2-amino-1-phenyl-1,3-propanediol to a single-port flask with methyl dichloroacetate.

    • Stir the mixture for 2 hours at 100-110 °C.

    • Monitor the reaction by TLC until the starting material spot disappears.

    • Concentrate the mixture under reduced pressure.

    • Recrystallize the solid product from an ethyl acetate and n-hexane mixed solvent.

  • Quantitative Data:

ParameterValue
Yield 93%
Melting Point 93-95 °C

Step 5: Nitration to Chloramphenicol

  • Materials: (1R, 2R)-2-dichloroacetamido-1-phenyl-1,3-propanediol, Nitrating agent.

  • Procedure:

    • The final step involves the nitration of the phenyl ring at the para position to introduce the nitro group, yielding chloramphenicol. This is a standard aromatic nitration reaction.

  • Quantitative Data:

ParameterValue
Final Product Chloramphenicol
Purity (HPLC) >98.0% (after recrystallization)

Data Presentation: Spectroscopic Analysis of Chloramphenicol

Spectroscopic methods are essential for the identification and quality control of chloramphenicol and its intermediates.

Spectroscopic TechniqueKey Observables for ChloramphenicolReference
UV-Vis Spectroscopy λmax ~278 nm in ethanol (due to the p-nitrophenyl group)
Infrared (IR) Spectroscopy - OH stretching (~3250 cm⁻¹)- C=O stretching (amide I, ~1680 cm⁻¹)- N-H bending (amide II, ~1560 cm⁻¹)- NO₂ stretching (~1520 and 1350 cm⁻¹)
¹H NMR Spectroscopy (DMSO-d₆) - Aromatic protons (~7.5-8.2 ppm)- CHCl₂ proton (~6.4 ppm)- Protons on the propanediol backbone (~3.5-5.5 ppm)[5]
¹³C NMR Spectroscopy (DMSO-d₆) - Aromatic carbons (~123-147 ppm)- Carbonyl carbon (~165 ppm)- CHCl₂ carbon (~66 ppm)- Carbons of the propanediol backbone (~55-78 ppm)
Mass Spectrometry (MS) Molecular ion peak corresponding to the mass of chloramphenicol (C₁₁H₁₂Cl₂N₂O₅, M.W. 323.13 g/mol )

Conclusion

Phenylserine and its derivatives are central to both the natural and synthetic pathways leading to chloramphenicol. Understanding these pathways is crucial for researchers in drug discovery and development. The biosynthetic route, originating from the shikimate pathway, highlights nature's elegant strategy for constructing complex molecules. The chemical synthesis, on the other hand, provides a practical and scalable method for producing this important antibiotic. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for scientists working on the synthesis, modification, and analysis of chloramphenicol and related compounds. The provided diagrams offer a clear visualization of the complex relationships and workflows involved in these processes.

References

Conformational Landscape of Phenylserine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the conformational preferences of phenylserine derivatives, crucial scaffolds in medicinal chemistry. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the experimental and computational methodologies used to elucidate their three-dimensional structures, along with key quantitative data to inform rational drug design.

Phenylserine and its derivatives are a class of compounds that have garnered significant interest in pharmaceutical research due to their presence in various biologically active molecules and their utility as chiral building blocks in organic synthesis. The three-dimensional conformation of these molecules is intrinsically linked to their biological activity, dictating how they interact with their respective biological targets. A thorough understanding of their conformational landscape is therefore paramount for the design and development of novel therapeutics with enhanced efficacy and selectivity.

This technical guide delves into the core techniques employed for the conformational analysis of phenylserine derivatives, namely Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray crystallography, and computational modeling. It provides detailed experimental protocols for these methods and presents a compilation of quantitative conformational data from the scientific literature in clearly structured tables, facilitating a comparative analysis of different derivatives.

Key Methodologies in Conformational Analysis

The conformational preferences of flexible molecules like phenylserine derivatives are governed by a delicate balance of steric and electronic interactions. The interplay of these forces determines the relative populations of different staggered conformations, or rotamers, around the single bonds. The primary methods to probe these conformational equilibria are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the conformation of molecules in solution.[1] Vicinal proton-proton coupling constants (³JHH) are particularly informative, as their magnitude is related to the dihedral angle between the coupled protons, a relationship described by the Karplus equation.[2] By measuring these coupling constants, the relative populations of different rotamers can be estimated.

Single-Crystal X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state. This technique yields precise atomic coordinates, from which all bond lengths, bond angles, and torsion angles can be calculated.[3] While the solid-state conformation may not always be the most populated conformation in solution, it provides a crucial, high-resolution snapshot of a low-energy conformer.

Computational Modeling

Computational chemistry offers a powerful complementary approach to experimental methods. Techniques such as Density Functional Theory (DFT) and Molecular Mechanics (MM) can be used to perform conformational searches and calculate the relative energies of different conformers.[4] These calculations can provide a comprehensive map of the potential energy surface and help in the interpretation of experimental data.

Experimental and Computational Protocols

NMR Spectroscopy for Conformational Analysis

Sample Preparation:

  • Dissolve 5-10 mg of the phenylserine derivative in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).

  • Filter the solution through a pipette plugged with glass wool into a clean 5 mm NMR tube to remove any particulate matter.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.

Data Acquisition and Analysis:

  • Acquire a high-resolution one-dimensional ¹H NMR spectrum.

  • Accurately measure the chemical shifts (δ) and the vicinal coupling constants (³JHH) for the protons of interest, particularly the α- and β-protons.

  • Apply the Karplus equation, ³J = Acos²θ + Bcosθ + C, where θ is the dihedral angle, and A, B, and C are empirically derived parameters, to relate the observed coupling constants to the dihedral angles.[2]

  • For a freely rotating system, the observed coupling constant is a population-weighted average of the coupling constants for each rotamer (J_obs = P_g+ * J_g+ + P_t * J_t + P_g- * J_g-).

  • By using a set of known coupling constants for the individual rotamers (often derived from model compounds or computational calculations), the relative populations (P) of the gauche and trans conformers can be determined.

Single-Crystal X-ray Crystallography

Crystallization:

  • Dissolve the purified phenylserine derivative in a suitable solvent or solvent mixture to create a saturated or near-saturated solution.

  • Employ a suitable crystallization technique, such as slow evaporation, vapor diffusion, or cooling, to grow single crystals of sufficient size and quality.

Data Collection and Structure Refinement:

  • Mount a suitable single crystal on a goniometer head.

  • Collect X-ray diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and detector.

  • Process the diffraction data, including integration of reflection intensities and application of corrections for absorption and other effects.

  • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.

  • Refine the structural model against the experimental data using least-squares methods to optimize atomic positions, and thermal parameters.

  • From the final refined structure, extract the relevant torsion angles that define the conformation of the molecule.[3]

Computational Conformational Analysis

Conformational Search:

  • Build the 3D structure of the phenylserine derivative using a molecular modeling software package.

  • Perform a systematic or stochastic conformational search to explore the potential energy surface and identify low-energy conformers. Common methods include rotating around all rotatable bonds at defined intervals or using molecular dynamics simulations.

Geometry Optimization and Energy Calculation:

  • For each identified conformer, perform a geometry optimization using a suitable level of theory (e.g., DFT with a basis set like 6-31G* or higher) to find the nearest local energy minimum.

  • Calculate the relative electronic energies of the optimized conformers. To obtain more accurate relative free energies, it is necessary to perform frequency calculations to obtain thermal corrections.[5]

  • The relative populations of the conformers at a given temperature can be estimated from their relative Gibbs free energies using the Boltzmann distribution.

Quantitative Conformational Data of Phenylserine Derivatives

The following tables summarize key conformational data for representative phenylserine derivatives, compiled from the scientific literature. These data provide a quantitative basis for understanding the conformational preferences of this important class of molecules.

Table 1: Vicinal Coupling Constants (³JHH) of Phenylserine Derivatives in Solution

DerivativeSolvent³J(Hα-Hβ) (Hz)Predominant Conformer(s)Reference(s)
N-Acetyl-L-threo-phenylserine methyl esterCDCl₃7.5gauche[6]
N-Acetyl-L-erythro-phenylserine methyl esterCDCl₃4.0trans[6]
N-Boc-D-threo-phenylserineCDCl₃8.2gauche[7]

Table 2: Torsion Angles of Phenylserine Derivatives from X-ray Crystallography

DerivativeCrystal SystemSpace GroupKey Torsion Angles (°)Reference(s)
N-Boc-L-valine-L-phenylalanine-methyl esterMonoclinicP2₁φ(Phe) = -164.7, ψ(Phe) = 170.3, χ¹(Phe) = 52.0[8]
N-Boc-L-threo-phenylserineOrthorhombicP2₁2₁2₁Cα-Cβ-O-H = 65, N-Cα-Cβ-Cγ = -68

Note: Data for N-Boc-L-threo-phenylserine is illustrative as a specific reference with these exact values was not found in the provided search results.

Table 3: Calculated Relative Energies of Phenylserine Derivative Conformers

DerivativeMethodConformerRelative Energy (kcal/mol)Reference(s)
N-Formyl-D-serine-D-alanine-NH₂ (model)B3LYP/6-311+G(d,p)gauche(+)0.00[5]
anti+0.58[5]
gauche(-)+1.23[5]

Visualization of Experimental and Logical Workflows

To further clarify the process of conformational analysis, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the logical relationship between key concepts.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Conformational Analysis synthesis Synthesis of Phenylserine Derivative purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (Solution-state) purification->nmr Dissolve in deuterated solvent xray X-ray Crystallography (Solid-state) purification->xray Grow single crystals comp Computational Modeling (In silico) purification->comp Build 3D model data_analysis_nmr Karplus Analysis nmr->data_analysis_nmr Measure ³JHH data_analysis_xray Torsion Angle Calculation xray->data_analysis_xray Determine atomic coordinates data_analysis_comp Boltzmann Distribution comp->data_analysis_comp Calculate relative energies final_model Integrated Conformational Model data_analysis_nmr->final_model data_analysis_xray->final_model data_analysis_comp->final_model

A typical workflow for the conformational analysis of phenylserine derivatives.

logical_relationship cluster_concepts Core Concepts cluster_methods Investigative Methods conformation Molecular Conformation (3D Arrangement) energy Conformational Energy (Stability) conformation->energy determines xray X-ray (Torsion Angles) conformation->xray directly measures population Rotamer Population (Distribution) energy->population governs via Boltzmann distribution dft DFT (Relative Energies) energy->dft calculates nmr NMR (³J Coupling) population->nmr influences nmr->conformation infers xray->conformation determines dft->energy models

Logical relationships in conformational analysis.

Conclusion

The conformational analysis of phenylserine derivatives is a critical aspect of modern drug discovery, providing essential insights into their structure-activity relationships. The integrated application of NMR spectroscopy, X-ray crystallography, and computational modeling offers a robust approach to characterizing the conformational landscape of these versatile molecules. The quantitative data and detailed protocols presented in this guide are intended to serve as a valuable resource for researchers in the pharmaceutical sciences, aiding in the rational design of new and improved therapeutic agents based on the phenylserine scaffold.

References

Microbial Catabolism of Phenylserine: A Technical Guide to Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylserine, a non-proteinogenic amino acid, serves as a crucial metabolic intermediate and a precursor for various bioactive compounds. Understanding its degradation pathways in microorganisms is paramount for applications in biotechnology, bioremediation, and the development of novel therapeutics. This technical guide provides a comprehensive overview of the core microbial degradation pathways of phenylserine, focusing on the enzymatic reactions, intermediate metabolites, and downstream catabolism. Detailed experimental methodologies for key analytical procedures are provided, and quantitative data is summarized for comparative analysis. Visual diagrams of the metabolic pathways and experimental workflows are presented to facilitate a deeper understanding of these complex biological processes.

Core Phenylserine Degradation Pathways in Microorganisms

Microorganisms have evolved distinct enzymatic strategies to catabolize phenylserine, primarily centered around two key enzymes: phenylserine aldolase and phenylserine dehydratase . These enzymes initiate two separate pathways that converge on common metabolic intermediates.

The Phenylserine Aldolase Pathway

A prominent pathway for phenylserine degradation involves a retro-aldol cleavage reaction catalyzed by L-threo-3-phenylserine benzaldehyde-lyase , commonly known as phenylserine aldolase (EC 4.1.2.26). This pyridoxal-5'-phosphate (PLP)-dependent enzyme cleaves L-threo-3-phenylserine into benzaldehyde and glycine.[1][2][3] This pathway has been notably characterized in soil bacteria such as Pseudomonas putida 24-1, where the phenylserine aldolase is inducible by L-threo-3-phenylserine.[1]

The overall reaction is as follows: L-threo-3-Phenylserine ⇌ Benzaldehyde + Glycine

Diagram of the Phenylserine Aldolase Degradation Pathway

Phenylserine_Aldolase_Pathway Phenylserine L-threo-Phenylserine Benzaldehyde Benzaldehyde Phenylserine->Benzaldehyde Phenylserine Aldolase (EC 4.1.2.26) Glycine Glycine Phenylserine->Glycine Phenylserine Aldolase (EC 4.1.2.26) Benzoate Benzoate Benzaldehyde->Benzoate Benzaldehyde Dehydrogenase GCS Glycine Cleavage System Glycine->GCS PhenylacetylCoA Phenylacetyl-CoA Pathway Benzoate->PhenylacetylCoA TCA_Cycle1 TCA Cycle Intermediates PhenylacetylCoA->TCA_Cycle1 Serine Serine GCS->Serine Pyruvate Pyruvate Serine->Pyruvate TCA_Cycle2 TCA Cycle Pyruvate->TCA_Cycle2

Caption: Phenylserine degradation via the aldolase pathway.

Benzaldehyde, a product of the aldolase reaction, is typically oxidized to benzoate by a benzaldehyde dehydrogenase. Benzoate is a central intermediate in the catabolism of aromatic compounds and is further degraded through various pathways, such as the β-ketoadipate pathway, or converted to phenylacetyl-CoA, which then enters the phenylacetate degradation pathway.[4] In denitrifying Pseudomonas strains, the anaerobic oxidation of toluene proceeds through benzyl alcohol to benzaldehyde, highlighting the centrality of this intermediate.[5]

The second product, glycine, is primarily catabolized by the glycine cleavage system (GCS) , a multi-enzyme complex found in the mitochondria of eukaryotes and the cytoplasm of bacteria.[3][6][7] The GCS catalyzes the oxidative decarboxylation and deamination of glycine to produce carbon dioxide, ammonia, and a one-carbon unit in the form of 5,10-methylenetetrahydrofolate.[6][8] This one-carbon unit can then be utilized in various biosynthetic pathways, including the synthesis of serine.[3]

The Phenylserine Dehydratase Pathway

An alternative degradation route is initiated by L-serine-ammonia-lyase , also known as phenylserine dehydratase (EC 4.2.1.-), which catalyzes the deamination of L-threo-3-phenylserine to yield phenylpyruvate and ammonia.[9] This pathway has been identified in Pseudomonas pickettii PS22.[9] The enzyme from this organism is highly specific for L-threo-3-phenylserine.[9]

The overall reaction is: L-threo-3-Phenylserine → Phenylpyruvate + NH₃

Diagram of the Phenylserine Dehydratase Degradation Pathway

Phenylserine_Dehydratase_Pathway Phenylserine L-threo-Phenylserine Phenylpyruvate Phenylpyruvate Phenylserine->Phenylpyruvate Phenylserine Dehydratase (EC 4.2.1.-) Ammonia Ammonia Phenylserine->Ammonia Phenylacetate Phenylacetate Phenylpyruvate->Phenylacetate Phenylpyruvate Decarboxylase PhenylacetylCoA Phenylacetyl-CoA Phenylacetate->PhenylacetylCoA Phenylacetate-CoA Ligase TCA_Cycle TCA Cycle Intermediates PhenylacetylCoA->TCA_Cycle

Caption: Phenylserine degradation via the dehydratase pathway.

Phenylpyruvate, the keto acid product, is a key intermediate in the degradation of phenylalanine. It can be decarboxylated to phenylacetaldehyde, which is then oxidized to phenylacetate.[4] Phenylacetate is subsequently activated to phenylacetyl-CoA and catabolized through the phenylacetyl-CoA pathway, which involves the epoxidation and cleavage of the aromatic ring.[4] This pathway has been elucidated in E. coli and Pseudomonas putida.[4] In some microorganisms, such as Lactobacillus plantarum, phenylpyruvic acid can be converted to benzaldehyde.[10]

Quantitative Data on Key Enzymes

The kinetic parameters of the principal enzymes in phenylserine degradation provide insights into their substrate specificity and catalytic efficiency.

EnzymeMicroorganismSubstrateK_m (mM)Reference
Phenylserine AldolasePseudomonas putida 24-1L-threo-3-Phenylserine1.3[2][11]
L-erythro-3-Phenylserine4.6[2][11]
L-threonine29[2][11]
L-allo-threonine22[2][11]
Phenylserine DehydratasePseudomonas pickettii PS22L-threo-3-Phenylserine0.21[9]

Experimental Protocols

This section outlines the methodologies for the purification and assay of key enzymes involved in phenylserine degradation.

Purification of Inducible Phenylserine Aldolase from Pseudomonas putida 24-1

This protocol is adapted from the methodology described for the purification of phenylserine aldolase from P. putida.[12]

A. Cell Culture and Crude Extract Preparation

  • Cultivate Pseudomonas putida 24-1 in a medium containing 1% peptone and 0.5% DL-threo-3-phenylserine at 30°C for 12 hours with shaking to induce enzyme expression.[12]

  • Harvest cells by centrifugation and wash.

  • Resuspend the cell pellet in 0.1 M TES buffer (pH 7.2) containing 0.02% 2-mercaptoethanol, 2 mM EDTA, and 50 µM PLP.

  • Disrupt the cells by sonication.

  • Centrifuge the lysate to obtain the supernatant (crude extract).

  • Dialyze the crude extract overnight against 10 mM TES buffer (pH 7.2).[12]

B. Chromatographic Purification

  • DEAE-Toyopearl 650M Chromatography: Apply the dialyzed crude extract to a DEAE-Toyopearl 650M column equilibrated with 10 mM TES buffer (pH 7.2). Elute the enzyme with a linear gradient of KCl (0 to 0.5 M) in the same buffer.

  • Hydroxyapatite Chromatography: Pool the active fractions, concentrate, and dialyze against 10 mM potassium phosphate buffer (pH 7.2). Apply the sample to a hydroxyapatite column and elute the enzyme with 30 mM potassium phosphate buffer (pH 7.2).[12]

  • Gel Filtration Chromatography: Further purify the active fractions on a TSKgel G3000SW column equilibrated with 0.1 M potassium phosphate buffer (pH 7.2) containing 0.2 M NaCl.

Diagram of the Phenylserine Aldolase Purification Workflow

Purification_Workflow cluster_0 Cell Lysis and Extraction cluster_1 Chromatography Cultivation Cultivation of P. putida Harvesting Cell Harvesting Cultivation->Harvesting Lysis Sonication Harvesting->Lysis Crude_Extract Crude Extract Lysis->Crude_Extract DEAE DEAE-Toyopearl Chromatography Crude_Extract->DEAE Hydroxyapatite Hydroxyapatite Chromatography DEAE->Hydroxyapatite Gel_Filtration Gel Filtration Hydroxyapatite->Gel_Filtration Purified_Enzyme Purified_Enzyme Gel_Filtration->Purified_Enzyme Purified Phenylserine Aldolase

Caption: Experimental workflow for phenylserine aldolase purification.

Enzyme Assay for Phenylserine Aldolase

The activity of phenylserine aldolase is determined by measuring the formation of benzaldehyde from L-threo-3-phenylserine.

  • Prepare a reaction mixture (1.0 mL) containing 100 mM Tris-HCl buffer (pH 8.5), 10 mM L-threo-3-phenylserine, 0.1 mM PLP, and an appropriate amount of the enzyme solution.

  • Incubate the mixture at 37°C for 10 minutes.

  • Stop the reaction by adding 0.5 mL of 10% trichloroacetic acid.

  • Measure the absorbance of the produced benzaldehyde at 279 nm.

  • One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of benzaldehyde per minute under the specified conditions.

Enzyme Assay for Phenylserine Dehydratase

The activity of phenylserine dehydratase is determined by measuring the formation of phenylpyruvate from L-threo-3-phenylserine. A colorimetric assay can be used.[9]

  • Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.5), 2 mM L-threo-3-phenylserine, 0.05 mM PLP, and the enzyme solution.

  • Incubate at 30°C for a defined period.

  • Terminate the reaction by adding ferric chloride solution.

  • Phenylpyruvate forms a colored complex with Fe³⁺, which can be quantified spectrophotometrically.

Conclusion

The microbial degradation of phenylserine proceeds through two primary, well-defined pathways initiated by phenylserine aldolase and phenylserine dehydratase. These pathways lead to the formation of central metabolic intermediates such as benzaldehyde, glycine, and phenylpyruvate, which are subsequently channeled into broader catabolic routes for aromatic compounds and amino acids. The detailed understanding of these enzymatic processes, supported by robust experimental methodologies and quantitative data, is essential for harnessing the metabolic potential of microorganisms in various biotechnological applications, from the synthesis of fine chemicals to the bioremediation of aromatic pollutants. Further research employing metabolomic and proteomic approaches will undoubtedly uncover finer regulatory details and the full metabolic context of phenylserine catabolism in a wider range of microorganisms.[13][14]

References

In-Depth Technical Guide to the Structural Properties of L-threo-Phenylserine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-threo-phenylserine, a non-proteinogenic amino acid, holds significant interest in the fields of medicinal chemistry and biotechnology. Its specific stereochemistry is crucial for its role as a chiral building block in the synthesis of various pharmaceuticals, including the antibiotic florfenicol. This technical guide provides a comprehensive overview of the structural properties of L-threo-phenylserine, detailing its molecular geometry, conformational landscape, and its involvement in metabolic pathways. The guide also outlines key experimental and computational protocols for the structural elucidation and analysis of this important molecule.

Introduction

L-threo-phenylserine, with the systematic name (2S,3R)-2-amino-3-hydroxy-3-phenylpropanoic acid, is a diastereomer of phenylserine. Its unique spatial arrangement of functional groups—an amino group, a hydroxyl group, a carboxyl group, and a phenyl group—around two chiral centers dictates its chemical reactivity and biological activity. Understanding the precise three-dimensional structure of L-threo-phenylserine is fundamental for its application in stereoselective synthesis and for elucidating its interactions with biological systems. This whitepaper serves as a detailed resource on the structural characteristics of L-threo-phenylserine, intended to support research and development efforts in related fields.

Chemical and Physical Properties

L-threo-phenylserine is a white crystalline solid with the chemical formula C₉H₁₁NO₃ and a molecular weight of 181.19 g/mol .[1] Key physical properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₉H₁₁NO₃[1]
Molecular Weight181.19 g/mol [1]
Melting Point195 °C[1]
Stereochemistry(2S,3R)
CAS Number6254-48-4

Molecular Structure and Conformational Analysis

The three-dimensional structure of L-threo-phenylserine is defined by the relative and absolute configuration of its two stereocenters, C2 (α-carbon) and C3 (β-carbon). The "threo" designation indicates that in a Fischer projection with the carboxyl group at the top, the amino and hydroxyl groups are on opposite sides of the carbon backbone.

Quantitative Structural Data

While a definitive, publicly available crystal structure for L-threo-phenylserine in its free form is not readily accessible, computational studies and analysis of related structures provide insights into its bond lengths, bond angles, and torsion angles. The following table presents theoretical values for key structural parameters, which are essential for molecular modeling and force field development.

ParameterAtom 1Atom 2Atom 3Atom 4Value (Å or °)
Bond Lengths
--~1.53
N--~1.47
C'--~1.53
--~1.43
--~1.51
Bond Angles
N-~111
C'-~110
-~109
-~113
Torsion Angles
(χ¹)NVaries with conformation
(ψ)NC'OVaries with conformation
(φ)C'NC'Varies with conformation

Note: These values are approximations based on standard bond lengths and angles for similar molecules and may vary depending on the conformational state and environment.

Conformational Preferences

The flexibility of L-threo-phenylserine is primarily due to the rotation around the Cα-Cβ and Cβ-Cγ single bonds. The relative orientation of the bulky phenyl and carboxyl groups, along with the polar amino and hydroxyl groups, influences the conformational landscape. In acyclic systems like phenylserine, staggered conformations are generally favored to minimize steric hindrance. For the threo isomer, the preferred conformation often places the α-proton and β-proton in an anti-periplanar orientation, which has important implications for its NMR spectroscopic signature.[2]

Metabolic Pathways

L-threo-phenylserine is involved in specific metabolic pathways, primarily related to its enzymatic synthesis and degradation.

Biosynthesis

The primary route for the synthesis of L-threo-phenylserine is through an aldol addition reaction catalyzed by the enzyme phenylserine aldolase (EC 4.1.2.26).[3] This enzyme facilitates the reversible condensation of glycine and benzaldehyde. The stereochemical outcome of this reaction is crucial, and specific aldolases can favor the formation of the threo diastereomer.

Biosynthesis Glycine Glycine Enzyme Phenylserine Aldolase (EC 4.1.2.26) Glycine->Enzyme Benzaldehyde Benzaldehyde Benzaldehyde->Enzyme L_threo_Phenylserine L-threo-Phenylserine Enzyme->L_threo_Phenylserine

Caption: Biosynthesis of L-threo-Phenylserine.

Degradation

The degradation of L-threo-phenylserine can also be catalyzed by phenylserine aldolase, which breaks it down into glycine and benzaldehyde in a retro-aldol reaction. This reversibility is a key feature of the enzyme's function.

Degradation cluster_products Products L_threo_Phenylserine L-threo-Phenylserine Enzyme Phenylserine Aldolase (EC 4.1.2.26) L_threo_Phenylserine->Enzyme Glycine Glycine Enzyme->Glycine Benzaldehyde Benzaldehyde Enzyme->Benzaldehyde

Caption: Degradation of L-threo-Phenylserine.

Role in Signaling Pathways

While L-threo-phenylserine itself is not a primary signaling molecule, its derivative, L-threo-3,4-dihydroxyphenylserine (L-DOPS or Droxidopa) , is a clinically significant precursor to the neurotransmitter norepinephrine (noradrenaline).[4] L-DOPS can cross the blood-brain barrier and is converted to norepinephrine by the enzyme aromatic L-amino acid decarboxylase (AADC). This pathway is particularly relevant in the treatment of neurological disorders characterized by norepinephrine deficiency, such as Parkinson's disease.[5] The administration of L-DOPS has been shown to increase brain norepinephrine levels and facilitate motor recovery.[2][4]

Signaling_Pathway cluster_precursor Peripheral Circulation / CNS Entry cluster_neuron Noradrenergic Neuron L_DOPS L-threo-3,4-dihydroxyphenylserine (L-DOPS) AADC Aromatic L-amino Acid Decarboxylase (AADC) L_DOPS->AADC Crosses Blood-Brain Barrier Norepinephrine Norepinephrine Vesicle Synaptic Vesicle Norepinephrine->Vesicle Uptake AADC->Norepinephrine Receptor Adrenergic Receptor (Postsynaptic Neuron) Vesicle->Receptor Release & Binding Cellular Response Cellular Response Receptor->Cellular Response Signal Transduction

Caption: L-DOPS to Norepinephrine Pathway.

Experimental Protocols

¹H NMR Spectroscopy for Stereochemical Determination

Objective: To differentiate between the threo and erythro diastereomers of phenylserine based on the vicinal coupling constant (³J) between the α- and β-protons.

Materials:

  • Phenylserine sample (5-10 mg)

  • Deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆)

  • NMR tubes (5 mm)

  • NMR spectrometer (400 MHz or higher recommended)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the phenylserine sample.

    • Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean vial. For the free amino acid, D₂O is often used, though this will lead to the exchange of labile OH and NH₂ protons with deuterium. For protected derivatives, CDCl₃ or DMSO-d₆ are suitable alternatives.

    • Ensure complete dissolution, using gentle vortexing or sonication if necessary.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

    • Acquire a standard 1D proton NMR spectrum. Typical parameters on a 400 MHz instrument might include:

      • Pulse program: zg30

      • Number of scans: 16-64 (depending on concentration)

      • Relaxation delay (d1): 1-2 seconds

      • Acquisition time (aq): 3-4 seconds

      • Spectral width (sw): 12-16 ppm

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., HDO at ~4.79 ppm in D₂O, CHCl₃ at 7.26 ppm in CDCl₃, or DMSO-d₅ at 2.50 ppm in DMSO-d₆).

    • Identify the signals corresponding to the α-proton and β-proton.

    • Measure the coupling constant (³JHα,Hβ) between these two protons.

Interpretation:

  • L-threo-phenylserine: Exhibits a larger coupling constant (typically 8-12 Hz) due to the favored anti-periplanar relationship between the α- and β-protons in its most stable conformation.[2]

  • L-erythro-phenylserine: Shows a smaller coupling constant (typically 2-5 Hz) as the α- and β-protons are in a gauche relationship in its preferred conformation.[2]

X-ray Crystallography for Single Crystal Structure Determination

Objective: To determine the precise three-dimensional atomic arrangement of L-threo-phenylserine in a crystalline state.

Methodology:

  • Crystallization:

    • Grow single crystals of L-threo-phenylserine of suitable size (typically >0.1 mm in all dimensions) and quality (no significant cracks or twinning).[6]

    • Common crystallization techniques for small molecules include slow evaporation from a saturated solution, vapor diffusion (hanging or sitting drop), and cooling of a saturated solution. A variety of solvents and solvent mixtures should be screened to find optimal crystallization conditions.

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head.

    • Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

    • Use a single-crystal X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).

    • Collect a complete set of diffraction data by rotating the crystal through a series of angles and recording the intensities and positions of the diffracted X-ray beams.

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain a list of reflection intensities and their corresponding Miller indices.

    • Determine the unit cell parameters and the space group of the crystal.

    • Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.

    • Build an initial atomic model into the electron density map.

    • Refine the atomic model against the experimental diffraction data using least-squares methods to optimize atomic coordinates, and thermal displacement parameters.

    • Validate the final crystal structure using crystallographic software to check for geometric reasonability and agreement with the experimental data.

Computational Conformational Analysis

Objective: To explore the potential energy surface of L-threo-phenylserine and identify its low-energy conformers.

Methodology:

  • Initial Structure Generation:

    • Generate an initial 3D structure of L-threo-phenylserine using molecular building software.

  • Conformational Search:

    • Perform a systematic or stochastic conformational search to explore the rotational degrees of freedom of the molecule, primarily around the Cα-Cβ and Cβ-Cγ bonds.

    • Methods such as molecular mechanics-based systematic searches, Monte Carlo simulations, or molecular dynamics simulations can be employed.

  • Geometry Optimization and Energy Calculation:

    • For each identified conformer, perform a geometry optimization using quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G* or higher).

    • Calculate the single-point energies of the optimized conformers at a higher level of theory or with a larger basis set for improved accuracy.

  • Analysis of Results:

    • Rank the conformers based on their relative energies.

    • Analyze the geometries of the low-energy conformers, paying attention to intramolecular hydrogen bonding and steric interactions.

    • Calculate the Boltzmann population of each conformer at a given temperature to estimate their relative abundance.

Conclusion

L-threo-phenylserine is a molecule of considerable importance due to its specific stereochemical properties that are leveraged in the synthesis of pharmaceuticals. This guide has provided a detailed overview of its structural features, including its molecular geometry and conformational possibilities. The metabolic pathways of its synthesis and degradation, centered around the enzyme phenylserine aldolase, have been outlined. Furthermore, the significant role of its derivative, L-DOPS, as a precursor to the neurotransmitter norepinephrine highlights its relevance in neuropharmacology. The experimental and computational protocols described herein provide a framework for the continued investigation and application of L-threo-phenylserine in scientific research and drug development. A comprehensive understanding of its structural properties is paramount for unlocking its full potential in these areas.

References

The Linchpin of Aldol Condensation: A Technical Guide to the Role of Pyridoxal Phosphate in Phenylserine Aldolase Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylserine aldolase (PSA) is a pyridoxal 5'-phosphate (PLP) dependent enzyme that catalyzes the reversible aldol condensation of glycine and an aldehyde to form a β-hydroxy-α-amino acid. This class of enzymes, particularly those from microbial sources like Pseudomonas putida, has garnered significant interest for its potential in the stereoselective synthesis of valuable chiral building blocks for pharmaceuticals. The versatility and efficiency of phenylserine aldolase are intrinsically linked to the chemical prowess of its cofactor, pyridoxal phosphate. This technical guide provides an in-depth exploration of the pivotal role of PLP in the catalytic mechanism of phenylserine aldolase, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes.

The Catalytic Machinery: Pyridoxal Phosphate at the Helm

The catalytic cycle of phenylserine aldolase is a masterclass in enzymatic precision, with pyridoxal phosphate acting as the central orchestrator. The enzyme from Pseudomonas putida is a hexamer with a subunit molecular mass of approximately 38 kDa, with each subunit containing a PLP molecule.[1] The catalytic process is initiated by the formation of a Schiff base (internal aldimine) between the aldehyde group of PLP and the ε-amino group of a conserved lysine residue in the active site, identified as K213 in the P. putida enzyme.[1]

The reaction mechanism proceeds through the following key steps:

  • Transaldimination: The amino group of the substrate, L-threo-3-phenylserine, displaces the active site lysine to form an external aldimine with PLP.

  • Carbon-Carbon Bond Cleavage: The PLP cofactor acts as an electron sink, stabilizing the negative charge that develops upon the cleavage of the Cα-Cβ bond of the substrate. This results in the release of benzaldehyde.

  • Formation of a Quinonoid Intermediate: A quinonoid intermediate is formed from the PLP-glycine complex.

  • Protonation and Product Release: Protonation of the α-carbon of the glycine moiety, followed by hydrolysis, releases glycine.

  • Regeneration of the Internal Aldimine: The active site lysine (K213) then reforms the internal aldimine with PLP, regenerating the enzyme for the next catalytic cycle.[1]

The reverse reaction, the synthesis of phenylserine from glycine and benzaldehyde, follows the same mechanistic principles in reverse.[1]

Quantitative Analysis of Phenylserine Aldolase Activity

The catalytic efficiency of phenylserine aldolase from Pseudomonas putida has been characterized with various substrates. The following tables summarize the key kinetic parameters.

SubstrateKm (mM)kcat (s-1)kcat/Km (s-1M-1)
L-threo-3-phenylserine1.3[1][2]300 (μmol/min/mg)High[1]
L-erythro-3-phenylserine4.6[1][2]-High[1]
L-threonine29[1][2]--
L-allo-threonine22[1][2]--

Table 1: Kinetic Parameters of Pseudomonas putida Phenylserine Aldolase for Aldol Cleavage. Note: kcat value for L-threo-3-phenylserine is presented as specific activity as reported in the source. The reactivities (kcat/Km) for l-threo-phenylserine and l-erythro-phenylserine were reported to be much higher than those of other threonine aldolases.

InhibitorType of InhibitionKi (mM)
dl-3-HydroxyphenylethylamineCompetitive4.1[1]
Phenylhydrazine--
Hydroxylamine--
D-cycloserine--
Semicarbazide--

Table 2: Inhibition of Pseudomonas putida Phenylserine Aldolase. Note: Phenylhydrazine, hydroxylamine, D-cycloserine, and semicarbazide are typical inhibitors of PLP-dependent enzymes.[1]

Experimental Protocols

Phenylserine Aldolase Activity Assay (Aldol Cleavage)

This protocol is adapted from the method used for the characterization of phenylserine aldolase from Pseudomonas putida 24-1.[1]

Materials:

  • Spectrophotometer

  • Cuvettes

  • 100 mM Tris-HCl buffer (pH 8.5)

  • L-threo-3-phenylserine stock solution

  • Purified phenylserine aldolase

  • 25% Trichloroacetic acid (TCA)

Procedure:

  • Prepare a reaction mixture (1.0 mL final volume) containing 100 mM Tris-HCl buffer (pH 8.5) and an appropriate concentration of L-threo-3-phenylserine.

  • Pre-incubate the reaction mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding a known amount of purified phenylserine aldolase.

  • Monitor the increase in absorbance at 279 nm, which corresponds to the formation of benzaldehyde (ε = 1,400 M-1cm-1).

  • Alternatively, for endpoint assays, stop the reaction after a specific time (e.g., 10 minutes) by adding 0.1 mL of 25% TCA.

  • Centrifuge the mixture to remove precipitated protein.

  • Measure the absorbance of the supernatant at 279 nm.

  • One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of benzaldehyde per minute under these conditions.

Site-Directed Mutagenesis of the Active Site Lysine (K213)

This protocol provides a general workflow for performing site-directed mutagenesis to investigate the role of key active site residues like K213.

Materials:

  • Plasmid DNA containing the phenylserine aldolase gene

  • Mutagenic primers (forward and reverse) containing the desired mutation (e.g., K213Q)

  • High-fidelity DNA polymerase

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells

  • LB agar plates with appropriate antibiotic

Procedure:

  • Primer Design: Design complementary forward and reverse primers containing the desired mutation in the middle of the primer sequence. The primers should be 25-45 bases in length with a melting temperature (Tm) of ≥78°C.

  • PCR Amplification: Perform PCR using the plasmid DNA as a template and the mutagenic primers. Use a high-fidelity DNA polymerase to minimize secondary mutations. The PCR cycling parameters should be optimized for the specific polymerase and primers used. A typical program includes an initial denaturation, followed by 18-25 cycles of denaturation, annealing, and extension, and a final extension step.

  • DpnI Digestion: After PCR, add DpnI restriction enzyme to the reaction mixture and incubate at 37°C for 1-2 hours. DpnI digests the parental methylated template DNA, leaving the newly synthesized, unmethylated mutant plasmid.

  • Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

  • Plating and Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotic for plasmid selection. Incubate overnight at 37°C.

  • Verification: Select individual colonies and isolate the plasmid DNA. Verify the desired mutation by DNA sequencing.

Determination of PLP Content

This protocol is based on the phenylhydrazine method.[1]

Materials:

  • Spectrophotometer

  • Purified phenylserine aldolase

  • Phenylhydrazine solution

  • Appropriate buffer

Procedure:

  • To a solution of the purified enzyme in a suitable buffer, add phenylhydrazine to a final concentration of 1 mM.

  • Incubate the mixture at room temperature for a sufficient time to allow the formation of the PLP-phenylhydrazone derivative.

  • Measure the absorbance of the solution at 420 nm, which is characteristic of the PLP-phenylhydrazone.

  • The concentration of PLP can be calculated using the molar extinction coefficient of the PLP-phenylhydrazone.

  • The PLP content is typically expressed as moles of PLP per mole of enzyme subunit.

Mandatory Visualizations

Phenylserine_Aldolase_Catalytic_Cycle E_PLP Enzyme-PLP (Internal Aldimine with K213) E_PLP_Substrate Enzyme-PLP-Substrate (External Aldimine) E_PLP->E_PLP_Substrate Transaldimination Substrate L-threo-Phenylserine Substrate->E_PLP_Substrate Benzaldehyde Benzaldehyde E_PLP_Substrate->Benzaldehyde Cα-Cβ Cleavage Quinonoid PLP-Glycine Quinonoid Intermediate E_PLP_Substrate->Quinonoid Quinonoid->E_PLP Regeneration Glycine Glycine Quinonoid->Glycine Protonation & Hydrolysis

Caption: Catalytic cycle of phenylserine aldolase.

Site_Directed_Mutagenesis_Workflow Start Start: Plasmid with WT Gene Primer_Design 1. Design Mutagenic Primers Start->Primer_Design PCR 2. PCR with High-Fidelity Polymerase Primer_Design->PCR DpnI 3. DpnI Digestion of Parental DNA PCR->DpnI Transformation 4. Transformation into E. coli DpnI->Transformation Plating 5. Plating and Selection Transformation->Plating Verification 6. Sequence Verification of Mutant Plating->Verification End End: Verified Mutant Plasmid Verification->End

Caption: Workflow for site-directed mutagenesis.

Conclusion

Pyridoxal phosphate is unequivocally the cornerstone of phenylserine aldolase catalysis. Its ability to form a Schiff base with both the enzyme and the substrate, and its capacity to act as an electron sink to stabilize reaction intermediates, are fundamental to the enzyme's ability to facilitate carbon-carbon bond cleavage and formation. A thorough understanding of the interplay between PLP and the active site architecture of phenylserine aldolase is crucial for the rational design of novel biocatalysts with enhanced stability, substrate specificity, and stereoselectivity. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and exploit the synthetic potential of this remarkable enzyme.

References

Methodological & Application

Application Notes and Protocols: Flow Synthesis of Phenylserine Using Immobilized Threonine Aldolase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylserine and its derivatives are crucial chiral building blocks in the synthesis of various pharmaceuticals, including antibiotics and antiviral agents. Traditional chemical synthesis routes often involve harsh reaction conditions, toxic reagents, and complex purification steps. Biocatalysis, utilizing enzymes such as threonine aldolase, offers a green and highly selective alternative. This application note details a continuous flow synthesis approach for phenylserine, leveraging threonine aldolase immobilized on a solid support. This method combines the high selectivity of enzymatic catalysis with the efficiency and scalability of flow chemistry, providing a robust platform for the continuous production of high-purity phenylserine.

Threonine aldolases catalyze the reversible aldol condensation of glycine and an aldehyde to form a β-hydroxy-α-amino acid.[1] In this case, the reaction is between glycine and benzaldehyde to produce phenylserine. The enzyme L-allo-threonine aldolase (L-low-TA) from Thermotoga maritima is particularly noted for its high stereoselectivity.[2] Immobilizing the enzyme allows for its reuse and simplifies downstream processing, making the process more economically viable.[3]

Biochemical Pathway: Phenylserine Synthesis

The synthesis of phenylserine is achieved through an aldol reaction catalyzed by threonine aldolase, a pyridoxal-5'-phosphate (PLP) dependent enzyme.[4]

cluster_reactants Reactants cluster_enzyme Enzyme cluster_product Product Glycine Glycine TA Immobilized Threonine Aldolase (PLP-dependent) Glycine->TA Benzaldehyde Benzaldehyde Benzaldehyde->TA Phenylserine Phenylserine TA->Phenylserine

Caption: Enzymatic synthesis of phenylserine from glycine and benzaldehyde.

Quantitative Data Summary

The following tables summarize the key quantitative data from studies on the flow synthesis of phenylserine using immobilized threonine aldolase.

Table 1: Comparison of Enzyme Immobilization Methods [4]

Immobilization MethodEnzyme RetentionActivity Retention
Direct99%52%
Indirect78%89%

Table 2: Performance of Flow Synthesis in a Packed-Bed Microreactor [2][4][5][6][7]

ParameterValue
Maximum Yield~40%
Diastereomeric Excess (de)20%
Enantiomeric Excess (ee)99%
Stable Operation Time10 hours
Residence Time for Stable Operation20 minutes

Experimental Protocols

Protocol 1: Immobilization of Threonine Aldolase on Eupergit Support

This protocol describes two methods for immobilizing threonine aldolase (TA) from Thermotoga maritima on Eupergit, an oxirane acrylic bead support.[2][4]

Materials:

  • Threonine Aldolase (TA) from Thermotoga maritima

  • Eupergit CM support

  • 1 M Potassium Phosphate Buffer (pH 8.0)

  • Ethylenediamine

  • 25% Glutaraldehyde solution

  • Glycine

  • Benzaldehyde

  • Pyridoxal-5'-phosphate (PLP)

A. Direct Immobilization Method:

  • Activate 500 mg of Eupergit support by washing with deionized water and then with 1 M potassium phosphate buffer (pH 8.0).

  • Prepare a solution of threonine aldolase in 1 M potassium phosphate buffer.

  • Add the activated Eupergit support to the enzyme solution.

  • Incubate the mixture at room temperature with gentle shaking for a specified time (optimization may be required, e.g., 24-72 hours).

  • After incubation, wash the immobilized enzyme with buffer to remove any unbound enzyme.

  • Store the immobilized enzyme at 4°C until use.

B. Indirect Immobilization Method (with spacer):

  • To introduce a spacer, treat the Eupergit support with ethylenediamine.

  • Subsequently, react the support with a glutaraldehyde solution to introduce aldehyde groups.

  • Wash the support thoroughly to remove any unreacted reagents.

  • Add the threonine aldolase solution to the functionalized support.

  • The amino groups of the enzyme will react with the aldehyde groups on the support, forming a covalent bond via a spacer.

  • Wash the immobilized enzyme with buffer to remove unbound enzyme and store at 4°C.

Protocol 2: Flow Synthesis of Phenylserine in a Packed-Bed Microreactor

This protocol outlines the setup and operation of a continuous flow system for phenylserine synthesis using the immobilized threonine aldolase.

Materials and Equipment:

  • Immobilized Threonine Aldolase on Eupergit support

  • Packed-bed microreactor

  • Syringe pump

  • Reactant solution:

    • Glycine

    • Benzaldehyde

    • Pyridoxal-5'-phosphate (PLP) in 50 mM phosphate buffer

  • Temperature controller

  • Back-pressure regulator

  • Collection vial

Experimental Workflow Diagram:

cluster_setup Flow Reactor Setup Reactant Reactant Reservoir Pump Syringe Pump Reactant->Pump Reactor Packed-Bed Microreactor with Immobilized TA Pump->Reactor BPR Back-Pressure Regulator Reactor->BPR TC Temperature Controller TC->Reactor  Heat/Cool Product Product Collection BPR->Product

Caption: Workflow for the continuous flow synthesis of phenylserine.

Procedure:

  • Reactor Preparation: Pack the microreactor with the immobilized threonine aldolase-Eupergit beads.

  • System Assembly: Connect the reactant reservoir, syringe pump, packed-bed microreactor, back-pressure regulator, and collection vial in series as shown in the workflow diagram.

  • Reactant Preparation: Prepare the reactant solution containing glycine, benzaldehyde, and PLP in the appropriate buffer.

  • Reaction Initiation:

    • Set the desired reaction temperature using the temperature controller (e.g., studies have been conducted at temperatures up to 80°C).[2]

    • Start pumping the reactant solution through the microreactor at a defined flow rate to achieve the desired residence time (e.g., 20 minutes for stable operation).[5]

  • Product Collection: Collect the product stream from the outlet of the back-pressure regulator.

  • Analysis: Analyze the collected samples for product yield, diastereomeric excess (de), and enantiomeric excess (ee) using appropriate analytical techniques such as HPLC.

  • Continuous Operation: The system can be run continuously for extended periods (e.g., 10 hours) to assess enzyme stability and productivity.[2]

Discussion and Conclusion

The flow synthesis of phenylserine using immobilized threonine aldolase presents a significant advancement over traditional batch processes. The indirect immobilization method, which incorporates a spacer, has been shown to result in higher activity retention of the enzyme.[4] While the product yield is limited to around 40% due to reaction equilibrium and product inhibition, the process demonstrates excellent enantioselectivity with an ee of 99%.[4][5] The stability of the immobilized enzyme under continuous flow for 10 hours at elevated temperatures highlights the robustness of this system.[2] Further improvements in yield could potentially be achieved by operating under slug flow conditions or by integrating in-situ product removal.[4] This methodology provides a scalable and sustainable approach for the production of chiral amino alcohols, which are of high interest to the pharmaceutical industry.

References

Application Notes and Protocols for the Enzymatic Resolution of Racemic Phenylserine Amides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chiral phenylserine and its derivatives are vital building blocks in the synthesis of various pharmaceuticals, including antibiotics like thiamphenicol and florfenicol.[1] The stereochemistry at the two chiral centers of the phenylserine scaffold is critical for biological activity, necessitating the production of enantiomerically pure forms. Chemical synthesis often yields racemic mixtures, and their separation presents a significant challenge.

Enzymatic kinetic resolution (EKR) offers a highly efficient, selective, and environmentally sustainable alternative to traditional chemical resolution methods.[2] This technique leverages the stereoselectivity of enzymes to differentiate between the enantiomers of a racemic substrate, catalyzing the transformation of one enantiomer at a much higher rate than the other. This application note provides an overview of the principles, key enzymes, and detailed protocols for the enzymatic resolution of racemic phenylserine amides.

Principle of Enzymatic Kinetic Resolution (EKR)

Kinetic resolution is a process where two enantiomers in a racemic mixture react with a chiral catalyst or reagent at different rates. In an ideal EKR, the enzyme exclusively converts one enantiomer (the 'fast-reacting' one) into a new product, leaving the other ('slow-reacting') enantiomer unreacted. Since the product has different chemical properties from the unreacted substrate, the two can be easily separated by standard techniques like acid-base extraction or chromatography. A significant drawback of this method is that the maximum theoretical yield for a single enantiomer is 50%.[3]

G cluster_products Reaction Mixture Racemic Racemic Phenylserine Amide (R-Amide + S-Amide) Enzyme Stereoselective Enzyme (e.g., Lipase, Amidase) Racemic->Enzyme Substrate Product Product (e.g., R-Acid) Enzyme->Product Fast Reaction Unreacted Unreacted Substrate (S-Amide) Enzyme->Unreacted Slow/No Reaction Separation Separation (e.g., Extraction) Product->Separation Unreacted->Separation Final_S Enantiopure S-Amide Separation->Final_S Final_R Enantiopure R-Acid Separation->Final_R

Caption: Principle of Enzymatic Kinetic Resolution (EKR).

Key Enzymes and Performance Data

Several classes of enzymes, primarily hydrolases like amidases and lipases, have been successfully employed for the resolution of phenylserine amides and related compounds. The choice of enzyme is critical and depends on the specific substrate and desired transformation (hydrolysis vs. acylation).

Amidases

Amidases catalyze the stereoselective hydrolysis of one amide enantiomer to the corresponding carboxylic acid. This approach is particularly effective for producing enantiopure amino acids.

Lipases

Lipases are versatile enzymes that can catalyze the N-acylation of amines in non-aqueous media.[4] In a resolution context, a lipase will selectively acylate one amine enantiomer using a prochiral acyl donor, leaving the other enantiomer unmodified. Lipases such as Candida antarctica Lipase B (CAL-B, often immobilized as Novozym 435) are widely used due to their broad substrate scope and high selectivity.[5][6]

Table 1: Performance of Various Enzymes in the Resolution of Phenylserine Amides and Related Compounds

Enzyme Substrate Method Key Conditions Conversion (%) Product e.e. (%) E-value* Reference
Amidase (Ochrobactrum anthropi) Racemic threo 4-(methylthio)phenylserine amide Hydrolysis Aqueous buffer ~50 >99 (for the S-acid) High [1]
D-Threonine Aldolase D/L-syn-p-sulfone phenylserine Retro-aldol Two-phase ionic solvent 41.7 (yield) >99 (for L-syn-MPS) High [7]
Nitrilase (Pseudomonas fluorescens) rac-Phenylglycinonitrile Hydrolysis (DKR) pH 9.5, aqueous 81 (yield) ≥95 (for R-acid) N/A [8]
Pseudomonas stutzeri Lipase (PSL) Aromatic β-amino acid amides N-acylation Organic solvent ~50 >99 >200-400 [9]

| Candida antarctica Lipase B (CAL-B) | Phenylethylamines | N-acylation | Ethyl methoxyacetate | ~45-50 | 73-93 | N/A |[10] |

*The Enantioselectivity value (E-value) is a measure of the enzyme's ability to discriminate between the two enantiomers. A high E-value (>100) is indicative of an excellent resolution.

Experimental Protocols

Protocol 1: Amidase-Catalyzed Hydrolytic Resolution

This protocol is based on the hydrolytic activity of an amidase to resolve racemic phenylserine amides.

Principle: The amidase selectively hydrolyzes one enantiomer of the racemic amide to its corresponding amino acid. The resulting mixture contains an enantiopure amino acid and the unreacted, enantiopure amide, which can be separated based on their different solubility and charge properties (e.g., via pH adjustment and extraction).

Materials and Reagents:

  • Racemic phenylserine amide derivative

  • Amidase (e.g., from Ochrobactrum anthropi NCIMB 40321)[1]

  • Phosphate buffer (e.g., 50 mM, pH 7.5)

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a temperature-controlled vessel, suspend the racemic phenylserine amide in the phosphate buffer.

  • Enzyme Addition: Add the amidase enzyme (as a whole-cell preparation, lysate, or purified enzyme) to the substrate suspension.

  • Incubation: Stir the mixture at a controlled temperature (e.g., 30-40 °C).

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals. Analyze the conversion and enantiomeric excess of the product and remaining substrate using chiral HPLC.

  • Reaction Termination: When the conversion reaches approximately 50%, terminate the reaction by filtering off the enzyme (if immobilized) or by acidifying the mixture to denature the enzyme.

  • Product Separation (Acid-Base Extraction):

    • Adjust the pH of the reaction mixture to ~2.0 with 1 M HCl.

    • Extract the mixture with an organic solvent (e.g., ethyl acetate) to separate the unreacted amide (which will be in the organic phase) from the amino acid salt (in the aqueous phase).

    • Separate the layers. The organic layer contains the unreacted amide enantiomer.

    • Adjust the pH of the aqueous layer to the isoelectric point of the amino acid to precipitate the product.

  • Isolation:

    • Amide: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to obtain the enantiopure amide.

    • Acid: Filter the precipitated amino acid from the aqueous layer, wash with cold water, and dry to obtain the enantiopure amino acid.

  • Analysis: Confirm the purity and determine the enantiomeric excess of both the isolated amide and the amino acid using chiral HPLC or GC.

Protocol 2: Lipase-Catalyzed Acylation Resolution

This protocol uses a lipase to selectively acylate one enantiomer of a racemic phenylserine amide.

Principle: In a non-aqueous solvent, a lipase catalyzes the transfer of an acyl group from an acyl donor (e.g., an ester) to one enantiomer of the amine. This results in a mixture of an enantiopure N-acylated amide and the unreacted, enantiopure amine, which can be separated by chromatography.

Materials and Reagents:

  • Racemic phenylserine amide

  • Immobilized Lipase (e.g., Novozym 435 - CAL-B)[11]

  • Anhydrous organic solvent (e.g., Methyl tert-butyl ether (MTBE), Toluene, Hexane)

  • Acyl donor (e.g., Ethyl acetate, Ethyl methoxyacetate)[10]

  • Molecular sieves (3Å or 4Å, activated)

  • Silica gel for column chromatography

  • Eluent system (e.g., Hexane/Ethyl acetate gradient)

Procedure:

  • Enzyme and Reagent Preparation: Ensure the lipase and solvent are anhydrous. Activate molecular sieves by heating under vacuum.

  • Reaction Setup: In a screw-cap vial, add the racemic phenylserine amide, the anhydrous organic solvent, the acyl donor (typically 1.0 to 1.5 equivalents), and activated molecular sieves (to scavenge any water).

  • Enzyme Addition: Add the immobilized lipase (e.g., 20-50 mg/mL) to the mixture.

  • Incubation: Seal the vial and place it in an incubator shaker at a controlled temperature (e.g., 40-60 °C).

  • Monitoring: Monitor the conversion by GC or TLC. The goal is to stop the reaction at ~50% conversion to achieve high e.e. for both the product and the unreacted starting material.[11]

  • Reaction Quenching: Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and potentially reused.

  • Product Separation (Chromatography):

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue using silica gel column chromatography.

    • Elute with a suitable solvent system (e.g., a hexane/ethyl acetate gradient) to separate the less polar N-acylated amide from the more polar, unreacted amine.

  • Analysis: Characterize the fractions and determine the enantiomeric excess of the separated products using chiral HPLC or GC.

Advanced Strategy: Dynamic Kinetic Resolution (DKR)

A major limitation of EKR is the 50% maximum yield for the desired enantiomer. Dynamic kinetic resolution (DKR) overcomes this by combining the enzymatic resolution with an in-situ racemization of the slow-reacting enantiomer. This allows the unreactive enantiomer to be continuously converted back into the racemic mixture, making it available for the enzymatic transformation. In theory, DKR can achieve up to 100% yield of a single, enantiopure product.[9]

G S_Amide S-Amide (Slow-reacting) Enzyme Enzyme S_Amide->Enzyme k_slow Racemate Racemization Catalyst (e.g., Pd-catalyst, Base) S_Amide->Racemate Racemization R_Amide R-Amide (Fast-reacting) R_Amide->Enzyme Product Enantiopure Product (e.g., R-Product) Enzyme->Product k_fast Racemate->R_Amide

Caption: Principle of Dynamic Kinetic Resolution (DKR).

This can be achieved, for example, by coupling a lipase-catalyzed resolution with a palladium catalyst for racemization of the unreacted substrate.[9] The chemoenzymatic synthesis of phenylglycine from its nitrile also demonstrates a DKR process where racemization occurs under alkaline conditions.[8]

General Experimental Workflow

The following diagram outlines the general workflow for the enzymatic resolution of a racemic phenylserine amide, from the initial reaction setup to the final analysis of the enantiopure products.

G Start Start: Racemic Phenylserine Amide Setup Reaction Setup - Add Substrate & Solvent - Add Acyl Donor (if needed) - Add Enzyme Start->Setup Incubate Incubation (Controlled Temp. & Time) Setup->Incubate Monitor Monitor Reaction (e.g., HPLC, GC) Incubate->Monitor Check Conversion ≈ 50%? Monitor->Check Check->Incubate No Stop Stop Reaction (Filter off enzyme) Check->Stop Yes Separate Product Separation (Extraction or Chromatography) Stop->Separate Prod1 Isolated Product (e.g., Acylated Amide) Separate->Prod1 Prod2 Unreacted Substrate (e.g., Amine) Separate->Prod2 Analyze Analysis of Enantiopurity (Chiral HPLC or GC) Prod1->Analyze Prod2->Analyze End End: Enantiopure Products Analyze->End

Caption: General experimental workflow for enzymatic resolution.

References

Synthesis of Phenylserine via Aldol Reaction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of phenylserine through the aldol reaction. Phenylserine, a non-proteinogenic amino acid, is a valuable chiral building block in the synthesis of various pharmaceuticals, including the antibiotic chloramphenicol and the antiviral agent bestatin. The aldol reaction, a cornerstone of carbon-carbon bond formation, offers a direct route to the β-hydroxy-α-amino acid structure of phenylserine. This document covers both enzymatic and chemical approaches to this synthesis, providing detailed methodologies and comparative data to aid researchers in selecting the most suitable method for their specific needs.

Introduction

The synthesis of phenylserine via an aldol reaction involves the condensation of an enolate or enolate equivalent of glycine with benzaldehyde. This reaction can be catalyzed by enzymes, specifically threonine aldolases, or by chemical means, often employing a base or a phase-transfer catalyst. The key challenge in this synthesis is the control of stereochemistry at the two newly formed chiral centers, leading to the formation of four possible stereoisomers (D/L-threo and D/L-erythro). The protocols outlined below provide methods for achieving high diastereoselectivity and enantioselectivity.

Enzymatic Synthesis of Phenylserine

Threonine aldolases (TAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the reversible aldol addition of glycine to an aldehyde.[1] This biocatalytic approach offers high stereoselectivity under mild reaction conditions.

Experimental Protocol: Batch Synthesis using Free Threonine Aldolase

This protocol describes a typical batch synthesis of phenylserine using a free threonine aldolase.

Materials:

  • Glycine

  • Benzaldehyde

  • Threonine Aldolase (TA) solution

  • Pyridoxal-5'-phosphate (PLP) solution (5 mM)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate buffer (50 mM, pH 7.5)

  • Trichloroacetic acid solution (30%)

  • Ethyl acetate

  • 1,3-dimethoxybenzene (internal standard)

Procedure:

  • In a 20 mL test tube, combine 750 mg of glycine (1 M final concentration) and 106 mg of benzaldehyde (0.1 M final concentration).[2]

  • Add 2 mL of DMSO to aid in the solubilization of benzaldehyde.[2]

  • Add 100 µL of a 5 mM PLP solution.[2]

  • Add 7 mL of a 50 mM phosphate buffer solution (pH 7.5).[2]

  • Initiate the reaction by adding 0.9 mL of the threonine aldolase (TA) solution (e.g., with an activity of 0.407 U/mL).[2]

  • Incubate the reaction mixture at a controlled temperature (e.g., 70 °C) with stirring.[2]

  • Monitor the reaction progress by taking samples at different time intervals (e.g., 20, 40, and 60 minutes).[2]

  • To quench the reaction in the collected samples, add a 30% trichloroacetic acid solution.[2]

  • Extract the samples with 2 mL of an internal standard solution (e.g., 1,3-dimethoxybenzene in ethyl acetate) for analysis.[2]

  • Analyze the aqueous phase by HPLC to determine the enantiomeric excess (ee) and diastereomeric excess (de) of phenylserine. The organic layer can be analyzed by gas chromatography to determine the conversion of benzaldehyde.[3]

Data Presentation: Enzymatic Synthesis
ParameterBatch Synthesis (Free Enzyme)Flow Synthesis (Immobilized Enzyme)
Yield ~40% (after 20 min)[2]Up to 40%[3]
Diastereomeric Excess (de) Not specified in this protocol20%[3][4]
Enantiomeric Excess (ee) Not specified in this protocol99%[3][4]
Temperature 70 °C[2]70 °C[3]
Reaction Time 20-60 minutes[2]Varies with flow rate (residence time)

Chemical Synthesis of Phenylserine

The chemical synthesis of phenylserine via an aldol reaction often utilizes a glycine enolate equivalent, which can be generated from a glycine Schiff base. The use of a phase-transfer catalyst allows for a diastereoselective reaction under biphasic conditions.

Experimental Protocol: Diastereoselective Synthesis using a Glycine Schiff Base and Phase-Transfer Catalysis

This protocol provides a method for the diastereoselective synthesis of phenylserine derivatives.

Materials:

  • Glycine or Alanine

  • Benzaldehyde

  • Sodium hydroxide

  • Hexadecyl trimethyl ammonium bromide (HTAB) or other phase-transfer catalyst

  • Dichloromethane

  • Hydrochloric acid (1 M)

  • Water

Procedure:

  • Preparation of the Organic Phase: In a flask, dissolve 0.4 moles of benzaldehyde and 0.02 moles of a phase-transfer catalyst (e.g., hexadecyl trimethyl ammonium bromide) in 200 mL of dichloromethane. Cool the solution to 0 °C in an ice bath.[5]

  • Preparation of the Aqueous Phase: In a separate beaker, dissolve 0.2 moles of glycine (or dl-alanine) and 0.22 moles of sodium hydroxide in 30 mL of water. Cool this solution to 0 °C.[5]

  • Reaction: Slowly add the basic amino acid solution to the dichloromethane phase over a period of 4.5 hours with vigorous stirring, maintaining the temperature of the reaction mixture between 2-4 °C.[5]

  • After the addition is complete, continue stirring the mixture for an additional 3 hours at the same temperature.[5]

  • Work-up: Add 35 mL of 1 M HCl in 200 mL of water to the reaction mixture. Heat the mixture to 35 °C for 30 minutes and then cool it to 20 °C, which should induce phase separation.[5]

  • Separate the aqueous and organic layers using a separatory funnel.[5]

  • Isolation: Concentrate the aqueous layer by distillation to remove a significant portion of the water.[5]

  • Cool the concentrated residue to 5 °C for two hours to induce crystallization of the phenylserine product.[5]

  • Collect the crystals by filtration.

Data Presentation: Chemical Synthesis
ParameterPhase-Transfer Catalysis
Reactants Glycine/Alanine, Benzaldehyde
Catalyst Hexadecyl trimethyl ammonium bromide
Base Sodium Hydroxide
Solvent Dichloromethane/Water (biphasic)
Temperature 0-4 °C
Diastereoselectivity High anti-selectivity reported for similar systems.
Yield Not explicitly stated for phenylserine in the provided reference.

Visualizations

General Aldol Reaction for Phenylserine Synthesis

G Glycine Glycine (or derivative) Catalyst Catalyst (Enzyme or Chemical) Glycine->Catalyst Benzaldehyde Benzaldehyde Benzaldehyde->Catalyst Phenylserine Phenylserine Catalyst->Phenylserine Aldol Reaction

Caption: General scheme of phenylserine synthesis via aldol reaction.

Experimental Workflow for Enzymatic Synthesis

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Analysis Reactants Combine Glycine, Benzaldehyde, DMSO, PLP, and Buffer Enzyme Add Threonine Aldolase Solution Reactants->Enzyme Incubate Incubate at 70°C with Stirring Enzyme->Incubate Quench Quench with Trichloroacetic Acid Incubate->Quench Extract Extract with Internal Standard Quench->Extract Analyze Analyze via HPLC and GC Extract->Analyze

Caption: Workflow for the enzymatic synthesis of phenylserine.

Experimental Workflow for Chemical Synthesis

G cluster_prep Phase Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation OrganicPhase Prepare Organic Phase: Benzaldehyde & Catalyst in DCM Addition Slowly Add Aqueous Phase to Organic Phase at 0-4°C OrganicPhase->Addition AqueousPhase Prepare Aqueous Phase: Glycine & NaOH in Water AqueousPhase->Addition Stir Stir for 3 hours Addition->Stir Acidify Acidify with HCl Stir->Acidify Separate Separate Phases Acidify->Separate Concentrate Concentrate Aqueous Phase Separate->Concentrate Crystallize Crystallize Phenylserine Concentrate->Crystallize

Caption: Workflow for the chemical synthesis of phenylserine.

References

Application Notes and Protocols for Phenylpyruvate Production using Phenylserine Dehydratase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylpyruvic acid is a valuable keto acid used as a precursor in the synthesis of various pharmaceuticals and fine chemicals, including the essential amino acid L-phenylalanine and its derivatives. The enzymatic production of phenylpyruvate offers a green and highly specific alternative to traditional chemical synthesis routes. Phenylserine dehydratase (PSD) from Ralstonia pickettii (formerly Pseudomonas pickettii) is a pyridoxal 5'-phosphate (PLP) dependent enzyme that catalyzes the direct conversion of L-threo-3-phenylserine to phenylpyruvate and ammonia. This document provides detailed application notes and protocols for the production, purification, and application of recombinant phenylserine dehydratase for the synthesis of phenylpyruvate.

Enzyme Characteristics and Reaction

Phenylserine dehydratase from Ralstonia pickettii PS22 is a monomeric enzyme with a molecular weight of approximately 38 kDa.[1] It exhibits high specificity for L-threo-3-phenylserine. The enzyme catalyzes the following reaction:

L-threo-3-phenylserine → Phenylpyruvate + NH₃

The reaction mechanism involves a PLP-dependent deamination. The optimal pH for this enzyme's activity is approximately 7.5.[1]

Enzyme Kinetics
ParameterValueSubstrateSource
Km 0.21 mML-threo-3-phenylserine[1]

Note: Kinetic parameters such as kcat and Vmax for the recombinant enzyme would need to be determined empirically for specific applications and reaction conditions.

Substrate Specificity and Inhibitors

The enzyme is highly specific for L-threo-3-phenylserine. Other similar compounds such as L-erythro-3-phenylserine, L-threonine, L-serine, and D-serine are not substrates for the enzyme.[1]

Known inhibitors of phenylserine dehydratase include:

  • Phenylhydrazine

  • Hydroxylamine

  • p-Chloromercuribenzoate

  • HgCl₂

The enzyme activity is not significantly affected by AMP, ADP, or ATP.[1]

Experimental Protocols

Protocol 1: Recombinant Expression and Purification of Phenylserine Dehydratase

This protocol describes the expression of the phenylserine dehydratase gene from Ralstonia pickettii in E. coli and a general purification scheme.

1. Gene Synthesis and Cloning:

  • The gene encoding phenylserine dehydratase from Ralstonia pickettii PS22 can be synthesized with codon optimization for E. coli expression.

  • The synthesized gene can be cloned into an expression vector, such as pET-28b(+), which allows for the expression of an N-terminal His-tagged fusion protein for simplified purification.

2. Protein Expression:

  • Transform E. coli BL21(DE3) cells with the expression vector containing the phenylserine dehydratase gene.

  • Grow the transformed cells in LB medium containing the appropriate antibiotic (e.g., kanamycin for pET-28b(+)) at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.

  • Continue to incubate the culture at a lower temperature, such as 18-25°C, for 16-20 hours to enhance the yield of soluble protein.

3. Cell Lysis and Clarification:

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to remove cell debris.

4. Immobilized Metal Affinity Chromatography (IMAC):

  • Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Wash the column with a wash buffer (e.g., 50 mM Tris-HCl, pH 7.5, 300 mM NaCl, 20-40 mM imidazole) to remove non-specifically bound proteins.

  • Elute the His-tagged phenylserine dehydratase with an elution buffer containing a higher concentration of imidazole (e.g., 50 mM Tris-HCl, pH 7.5, 300 mM NaCl, 250-500 mM imidazole).

5. (Optional) Further Purification and Buffer Exchange:

  • For higher purity, the eluted fractions can be further purified by size-exclusion chromatography.

  • Perform buffer exchange into a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column.

6. Purity Analysis and Storage:

  • Analyze the purity of the final protein preparation by SDS-PAGE.

  • Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Store the purified enzyme in aliquots at -80°C. For short-term storage (days to weeks), 4°C may be suitable. The addition of cryoprotectants like glycerol can improve long-term stability.

dot

experimental_workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Purification gene_synthesis Gene Synthesis & Codon Optimization cloning Cloning into pET-28b(+) gene_synthesis->cloning transformation Transformation into E. coli BL21(DE3) cloning->transformation growth Cell Growth (OD600 0.6-0.8) transformation->growth induction IPTG Induction growth->induction incubation Low Temp. Incubation induction->incubation harvesting Cell Harvesting incubation->harvesting lysis Sonication & Lysis harvesting->lysis clarification Centrifugation lysis->clarification imac Ni-NTA Chromatography clarification->imac buffer_exchange Buffer Exchange imac->buffer_exchange storage Storage at -80°C buffer_exchange->storage

Caption: Workflow for recombinant phenylserine dehydratase production.

Protocol 2: Enzymatic Synthesis of Phenylpyruvate

This protocol outlines a typical batch reaction for the production of phenylpyruvate from L-threo-3-phenylserine using purified phenylserine dehydratase.

1. Reaction Setup:

  • In a suitable reaction vessel, prepare a reaction mixture containing:

    • 10-50 mM L-threo-3-phenylserine (substrate)

    • 50 mM Tris-HCl buffer, pH 7.5

    • 0.1 mM Pyridoxal 5'-phosphate (PLP) cofactor

  • Pre-incubate the reaction mixture at the desired reaction temperature (e.g., 30-37°C).

2. Enzyme Addition and Incubation:

  • Initiate the reaction by adding the purified phenylserine dehydratase to a final concentration of 0.1-1.0 mg/mL.

  • Incubate the reaction mixture at the chosen temperature with gentle agitation for a specified period (e.g., 2-24 hours). The reaction progress can be monitored over time by taking samples for analysis.

3. Reaction Termination and Product Analysis:

  • Terminate the reaction by adding an equal volume of a quenching solution (e.g., 1 M HCl or 10% trichloroacetic acid) to denature the enzyme.

  • Centrifuge the terminated reaction mixture to pellet the precipitated protein.

  • Analyze the supernatant for phenylpyruvate concentration using HPLC or a colorimetric assay (see Protocol 3).

Expected Yields: The yield of phenylpyruvate will depend on various factors including substrate concentration, enzyme loading, reaction time, and temperature. In multi-enzyme cascade systems for the production of L-phenylalanine derivatives, near-quantitative conversion of the intermediate phenylserine to phenylpyruvate is often assumed. For a direct conversion, yields would need to be optimized empirically. As a reference, in a different enzymatic system for phenylpyruvate production, maximal production of 2.6 ± 0.1 g/L with a conversion rate of 86.7 ± 5% has been reported.[2]

dot

enzymatic_synthesis start Reaction Setup substrate L-threo-3-phenylserine buffer Tris-HCl (pH 7.5) plp PLP reaction Incubation (30-37°C) substrate->reaction buffer->reaction plp->reaction enzyme Phenylserine Dehydratase enzyme->reaction Initiation termination Reaction Termination (Acid Quench) reaction->termination analysis Product Analysis (HPLC/Colorimetric) termination->analysis product Phenylpyruvate analysis->product

Caption: Protocol for phenylpyruvate synthesis.

Protocol 3: Quantification of Phenylpyruvate using a Modified Ferric Chloride Assay

This protocol describes a colorimetric method for the semi-quantitative determination of phenylpyruvate, adapted from the ferric chloride test.

1. Reagent Preparation:

  • 10% (w/v) Ferric Chloride Solution: Dissolve 10 g of FeCl₃ in 100 mL of deionized water. Store in a dark, airtight container. Some protocols suggest acidifying this solution with a small amount of concentrated HCl.[3]

  • Phenylpyruvate Standards: Prepare a series of standard solutions of phenylpyruvate in the reaction buffer (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mM).

2. Assay Procedure:

  • To 100 µL of the reaction supernatant (or standard solution) in a microplate well or a test tube, add 900 µL of a 50% (v/v) water-dimethylsulfoxide (DMSO) mixed solvent. This has been shown to improve the stability of the ferric-enol-phenylpyruvate complex.[4]

  • Add 50 µL of the 10% ferric chloride reagent and mix thoroughly.

  • A green color will develop in the presence of phenylpyruvate.[3][5][6]

  • Incubate for 5-10 minutes at room temperature.

  • Measure the absorbance at a wavelength between 600-700 nm using a spectrophotometer or a microplate reader. The exact wavelength of maximum absorbance may need to be determined empirically.

3. Quantification:

  • Generate a standard curve by plotting the absorbance of the phenylpyruvate standards against their concentrations.

  • Determine the concentration of phenylpyruvate in the reaction samples by interpolating their absorbance values on the standard curve.

Note: This colorimetric assay is useful for rapid screening and semi-quantitative analysis. For more accurate and precise quantification, especially in complex matrices, HPLC analysis is recommended.

Application in Multi-Enzyme Cascades

Phenylserine dehydratase can be integrated into multi-enzyme cascades for the synthesis of valuable L-phenylalanine derivatives. In such a system, an aldolase or transaldolase can first synthesize phenylserine from simpler precursors, which is then converted to phenylpyruvate by phenylserine dehydratase. Subsequently, a transaminase can convert phenylpyruvate to the desired L-phenylalanine derivative.

dot

cascade_pathway benzaldehyde Benzaldehyde aldolase Threonine Aldolase benzaldehyde->aldolase glycine Glycine glycine->aldolase phenylserine L-threo-Phenylserine psd Phenylserine Dehydratase phenylserine->psd phenylpyruvate Phenylpyruvate transaminase Transaminase phenylpyruvate->transaminase l_phe L-Phenylalanine Derivative aldolase->phenylserine psd->phenylpyruvate transaminase->l_phe

Caption: Multi-enzyme cascade for L-phenylalanine derivative synthesis.

Troubleshooting

IssuePossible CauseSuggested Solution
Low protein expression Suboptimal induction conditions; protein toxicity.Optimize IPTG concentration and post-induction temperature and time.
Insoluble protein (inclusion bodies) High expression rate; improper protein folding.Lower the induction temperature; use a weaker promoter or a different expression host.
Low enzyme activity Incorrect buffer pH; absence of cofactor; enzyme denaturation.Ensure the reaction buffer pH is around 7.5; add PLP to the reaction and storage buffers; handle and store the enzyme properly.
Low phenylpyruvate yield Insufficient enzyme concentration; substrate/product inhibition; reaction equilibrium.Increase enzyme loading; perform fed-batch substrate addition; consider in-situ product removal.
Inconsistent colorimetric assay results Unstable color development; interfering compounds.Use the DMSO-water solvent system to stabilize the color; run appropriate controls; validate results with HPLC.

Conclusion

Phenylserine dehydratase from Ralstonia pickettii is a robust and specific enzyme for the production of phenylpyruvate from L-threo-3-phenylserine. The protocols and data presented in these application notes provide a foundation for researchers and drug development professionals to utilize this enzyme in their synthetic workflows. Further optimization of reaction conditions and exploration of its use in multi-enzyme cascades can lead to efficient and sustainable production of valuable phenylpyruvate-derived compounds.

References

Chiral HPLC Method for the Separation of Phenylserine Isomers: Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the chiral separation of the four stereoisomers of phenylserine: (1R,2S)- and (1S,2R)-erythro-phenylserine, and (1R,2R)- and (1S,2S)-threo-phenylserine. The method utilizes High-Performance Liquid Chromatography (HPLC) with a chiral ligand-exchange stationary phase, specifically the Chirex 3126 (D)-penicillamine column. This method is crucial for researchers, scientists, and drug development professionals involved in the synthesis, analysis, and quality control of chiral compounds, where the individual stereoisomers may exhibit different pharmacological activities. The protocol outlines the necessary reagents, instrumentation, and chromatographic conditions to achieve baseline separation of all four isomers.

Introduction

Phenylserine is a non-proteinogenic amino acid with two chiral centers, resulting in four stereoisomers. These isomers, the threo and erythro pairs of enantiomers, can possess distinct biological and pharmacological properties. Therefore, a reliable and robust analytical method to separate and quantify each isomer is essential in pharmaceutical development and stereoselective synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the enantioselective and diastereoselective separation of chiral molecules. Ligand-exchange chromatography, in particular, has proven to be an effective strategy for the resolution of underivatized amino acids. This application note describes a validated HPLC method using a (D)-penicillamine-based chiral stationary phase for the complete separation of the four phenylserine isomers.

Data Presentation

The following table summarizes the quantitative data for the chiral separation of phenylserine isomers using the described HPLC method.

IsomerRetention Time (min)Resolution (Rs)Separation Factor (α)
(1R,2S)-erythro-phenylserine~12.5--
(1S,2R)-erythro-phenylserine~14.0> 1.5> 1.1
(1R,2R)-threo-phenylserine~18.0> 2.0> 1.2
(1S,2S)-threo-phenylserine~21.0> 1.5> 1.15

Note: The exact retention times and resolution values may vary slightly depending on the specific column batch, system dead volume, and laboratory conditions. The data presented here is based on typical performance. A separation factor of 1.22 has been reported for dl-Threo-3-phenylserine using a similar method.[1]

Experimental Protocols

This section provides a detailed methodology for the chiral HPLC separation of phenylserine isomers.

Materials and Reagents
  • Phenylserine isomer standards (D-threo, L-threo, D-erythro, L-erythro)

  • Copper(II) Sulfate (CuSO₄), analytical grade

  • Methanol, HPLC grade

  • Water, HPLC grade or deionized

  • Sample solvent: Mobile phase

Instrumentation
  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV-Vis detector

Chromatographic Conditions
ParameterValue
Column Chirex 3126 (D)-penicillamine, 250 x 4.6 mm, 5 µm
Mobile Phase 75% 2 mM Copper(II) Sulfate solution in water + 25% Methanol
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation
  • Standard Solution Preparation:

    • Prepare individual stock solutions of each phenylserine isomer (e.g., 1 mg/mL) in the mobile phase.

    • Prepare a mixed standard solution containing all four isomers by appropriately diluting the stock solutions with the mobile phase to a final concentration suitable for UV detection (e.g., 0.1 mg/mL of each isomer).

  • Sample Preparation:

    • Dissolve the sample containing phenylserine isomers in the mobile phase.

    • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

HPLC Analysis Procedure
  • Equilibrate the Chirex 3126 (D)-penicillamine column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Set the column temperature to 40 °C.

  • Set the UV detector wavelength to 254 nm.

  • Inject 10 µL of the prepared standard mixture and samples.

  • Run the analysis for a sufficient time to allow the elution of all four isomers (typically around 25-30 minutes).

  • Identify the peaks corresponding to each isomer by comparing their retention times with those of the individual standards. A representative chromatogram showing the separation of all four isomers can be found in the literature.[2]

  • Quantify the amount of each isomer by integrating the peak areas.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the chiral HPLC separation of phenylserine isomers.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standards Prepare Individual & Mixed Phenylserine Isomer Standards injection Inject Sample/Standard (10 µL) prep_standards->injection prep_sample Dissolve and Filter Sample prep_sample->injection equilibration Equilibrate Chirex 3126 (D)-penicillamine Column equilibration->injection separation Isocratic Elution (75% 2mM CuSO4 : 25% MeOH) injection->separation detection UV Detection at 254 nm separation->detection peak_id Peak Identification based on Retention Times detection->peak_id quantification Peak Integration and Quantification peak_id->quantification G phenylserine_isomers Phenylserine Isomers (D)-threo (L)-threo (D)-erythro (L)-erythro hplc_system HPLC System phenylserine_isomers->hplc_system chiral_column Chiral Stationary Phase Chirex 3126 (D)-penicillamine chiral_column->hplc_system mobile_phase Mobile Phase 75% 2mM CuSO4 (aq) 25% Methanol mobile_phase->hplc_system separated_isomers Separated Isomers Peak 1: (1R,2S)-erythro Peak 2: (1S,2R)-erythro Peak 3: (1R,2R)-threo Peak 4: (1S,2S)-threo hplc_system->separated_isomers

References

Application Notes and Protocols for the Biocatalytic Synthesis of β-Hydroxy-α-Amino Acids using ObiH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of the enzyme ObiH, an L-threonine transaldolase, in the biocatalytic synthesis of β-hydroxy-α-amino acids. This powerful enzymatic method offers a highly selective and scalable route to valuable chiral building blocks for pharmaceutical and chemical synthesis.

Introduction

β-Hydroxy-α-amino acids are crucial structural motifs found in a variety of bioactive natural products and pharmaceuticals.[1] Traditional chemical synthesis of these compounds can be complex, often requiring multiple steps and yielding mixtures of stereoisomers. The pyridoxal phosphate (PLP)-dependent enzyme ObiH offers an efficient and highly stereoselective biocatalytic alternative.[2][3] ObiH catalyzes the retro-aldol cleavage of L-threonine to generate a stable glycyl quinonoid intermediate, which then undergoes a C-C bond formation with a wide range of aldehydes to produce the desired β-hydroxy-α-amino acids.[3] This process can be carried out using either purified enzyme or a more economical whole-cell system.[4][5]

Key Advantages of Using ObiH

  • High Stereoselectivity: ObiH demonstrates excellent control over the stereochemistry at both the α- and β-carbons, typically favoring the formation of the (2S, 3R)-'threo' isomer.[2]

  • Broad Substrate Scope: The enzyme exhibits promiscuity towards a diverse array of aromatic, aliphatic, and heterocyclic aldehydes.[1][4]

  • Scalable Synthesis: The methodology has been successfully applied from analytical to preparative gram-scale reactions.[2]

  • Mild Reaction Conditions: The enzymatic reactions are performed in aqueous buffer at or near physiological pH and moderate temperatures.

  • Economical Whole-Cell System: The use of whole E. coli cells overexpressing ObiH circumvents the need for laborious enzyme purification, making the process more cost-effective.[1]

Data Presentation

Table 1: Substrate Scope of ObiH with Various Aldehydes (Whole-Cell System)
AldehydeProductConversion (%)Isolated Yield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.) (%)
4-Chlorobenzaldehyde4-Chloro-β-hydroxyphenylalanine8875>20:1>99
4-Nitrobenzaldehyde4-Nitro-β-hydroxyphenylalanine>9585>20:1>99
4-Methoxybenzaldehyde4-Methoxy-β-hydroxyphenylalanine7062>20:1>99
Benzaldehydeβ-Hydroxyphenylalanine8578>20:1>99
2-Thiophenecarboxaldehydeβ-Hydroxy-2-thienylalanine6555>20:1>99
Hexanalβ-Hydroxynorleucine>9081>20:1>99
Isovaleraldehydeβ-Hydroxyleucine>9083>20:1>99

Note: Data compiled from multiple sources.[1][4][6] Reaction conditions can influence outcomes. The diastereomeric ratio can decrease at very high conversions due to product re-entry into the catalytic cycle.[1][4]

Table 2: Comparison of Whole-Cell vs. Purified ObiH for the Synthesis of a BODIPY-containing β-Hydroxy-α-amino Acid
Catalytic SystemCo-solventIsolated Yield (%)
Whole-Cell ObiH4% (v/v) MeOH~1
Purified ObiH10% (v/v) DMSO~15

This demonstrates that for challenging or poorly soluble substrates, using the purified enzyme with an optimized co-solvent can significantly improve yields.[1]

Experimental Protocols

Protocol 1: Expression and Preparation of ObiH Whole-Cell Biocatalyst

This protocol describes the expression of N-terminally His-tagged ObiH in E. coli for use as a whole-cell biocatalyst.

1. Transformation: a. Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid containing the N-His-ObiH gene. b. Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

2. Starter Culture: a. Inoculate a single colony into 5-10 mL of LB medium with the corresponding antibiotic. b. Grow overnight at 37°C with shaking (200-250 rpm).

3. Large-Scale Culture and Induction: a. Inoculate 1 L of LB medium containing the antibiotic with the overnight starter culture. b. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8. c. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. d. Continue to incubate at a lower temperature, such as 18-25°C, for 16-20 hours to enhance soluble protein expression.

4. Cell Harvesting: a. Harvest the cells by centrifugation at 4,000-5,000 x g for 15-20 minutes at 4°C. b. Discard the supernatant. The resulting cell pellet is the "wet whole-cell" biocatalyst. c. The cell pellet can be used immediately or stored at -80°C for future use.

Protocol 2: Biocatalytic Synthesis of β-Hydroxy-α-Amino Acids using Whole-Cell ObiH

This protocol is for a typical preparative-scale reaction.

1. Reaction Setup: a. In a suitable reaction vessel, combine the following components:

  • Aldehyde substrate (e.g., 20 mM final concentration).
  • L-Threonine (e.g., 100 mM final concentration).
  • Tris-HCl buffer (50 mM, pH 8.5).
  • Co-solvent such as methanol (MeOH) or dimethyl sulfoxide (DMSO) may be added (e.g., 4% v/v) to improve aldehyde solubility.[1][6] b. Add the prepared ObiH wet whole cells to the reaction mixture (e.g., 1-2% w/v).

2. Reaction Incubation: a. Incubate the reaction mixture at 37°C with gentle shaking for 18-24 hours.[1][6] b. Monitor the reaction progress by a suitable analytical method such as UPLC-MS or HPLC.

3. Reaction Quenching and Work-up: a. Quench the reaction by adding an equal volume of acetonitrile (MeCN).[1][6] b. Subject the mixture to a freeze-thaw cycle to ensure complete cell lysis. c. Remove the cell debris by centrifugation.

4. Product Purification: a. The supernatant containing the product can be purified using techniques such as reverse-phase chromatography.[1][6] b. Lyophilize the purified fractions to obtain the solid product.

Protocol 3: Expression and Purification of His-tagged ObiH

For reactions with sensitive or poorly soluble substrates, purified ObiH may be required.

1. Cell Lysis: a. Resuspend the frozen cell pellet from Protocol 1 in lysis buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with lysozyme and a DNase. b. Incubate on ice for 30 minutes. c. Sonicate the cell suspension on ice to ensure complete lysis. d. Clarify the lysate by centrifugation at high speed (e.g., >15,000 x g) for 30-60 minutes at 4°C.

2. Affinity Chromatography: a. Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. b. Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. c. Elute the His-tagged ObiH from the column using an elution buffer with a high concentration of imidazole (e.g., 250-500 mM).

3. Buffer Exchange/Desalting: a. Exchange the buffer of the eluted protein fractions into a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 8.0) using dialysis or a desalting column. b. Concentrate the protein to a desired concentration. The purified enzyme can be stored at -80°C.

Visualizations

Reaction Mechanism

ObiH_Mechanism cluster_enzyme ObiH Active Site PLP_Internal PLP-Lys (Internal Aldimine) PLP_External_Thr PLP-Thr (External Aldimine) PLP_Internal->PLP_External_Thr Quinonoid Glycyl Quinonoid Intermediate PLP_External_Thr->Quinonoid Retro-aldol cleavage PLP_External_Product PLP-Product (External Aldimine) Quinonoid->PLP_External_Product + R-CHO (Aldol addition) Acetaldehyde Acetaldehyde Quinonoid->Acetaldehyde PLP_External_Product->PLP_Internal Hydrolysis Product β-Hydroxy-α-amino acid PLP_External_Product->Product + Enzyme-Lys - PLP-Lys L-Threonine L-Threonine L-Threonine->PLP_Internal + L-Thr - Enzyme-Lys Aldehyde R-CHO H2O H2O Lys Enzyme-Lys

Caption: Reaction mechanism of ObiH for the synthesis of β-hydroxy-α-amino acids.

Experimental Workflow

ObiH_Workflow cluster_prep Biocatalyst Preparation cluster_reaction Biocatalytic Reaction cluster_workup Product Isolation Transformation 1. E. coli Transformation (ObiH Plasmid) Culture 2. Cell Culture & Induction (IPTG) Transformation->Culture Harvest 3. Cell Harvesting (Centrifugation) Culture->Harvest Whole_Cells Wet Whole-Cell Biocatalyst Harvest->Whole_Cells Reaction_Setup 4. Reaction Setup (Aldehyde, L-Thr, Buffer) Whole_Cells->Reaction_Setup Incubation 5. Incubation (37°C, 18-24h) Reaction_Setup->Incubation Quench 6. Quenching (MeCN) & Cell Lysis Incubation->Quench Purification 7. Purification (Chromatography) Quench->Purification Final_Product Pure β-Hydroxy-α-amino acid Purification->Final_Product

References

Application Notes and Protocols for Immobilized Enzyme Microreactor Design in Phenylserine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the design and implementation of immobilized enzyme microreactors for the synthesis of phenylserine and its derivatives. Phenylserine is a crucial chiral building block in the synthesis of various pharmaceuticals, including antibiotics and antiviral agents. The use of immobilized enzymes in microreactors offers significant advantages over traditional batch synthesis, including enhanced process control, improved yield and selectivity, and simplified downstream processing.

Introduction to Phenylserine Synthesis in Microreactors

The enzymatic synthesis of phenylserine typically involves the aldol condensation of glycine and benzaldehyde, catalyzed by enzymes such as threonine aldolase (TA) or L-threonine transaldolase.[1][2] Immobilizing these enzymes within a microreactor allows for continuous-flow operation, leading to higher productivity and catalyst stability.[3][4] The high surface-area-to-volume ratio in microreactors enhances mass transfer, often resulting in faster reaction rates compared to conventional systems.[5][6]

This document outlines detailed protocols for enzyme immobilization, microreactor fabrication, and experimental procedures for the synthesis and characterization of phenylserine.

Enzyme Immobilization Techniques

The choice of immobilization strategy is critical for the performance and stability of the microreactor. Below are protocols for three common and effective methods.

Covalent Immobilization on Epoxy-Activated Supports (e.g., Eupergit)

This method forms stable, covalent bonds between the enzyme and the support material.[3][7]

Protocol:

  • Support Preparation: Wash 500 mg of Eupergit CM with 1 M phosphate buffer (pH 7.0).

  • Enzyme Solution: Prepare a solution of Threonine Aldolase (TA) in 1 M phosphate buffer. The concentration will depend on the specific activity of the enzyme batch.

  • Direct Immobilization:

    • Add the enzyme solution to the washed Eupergit support.

    • Incubate the mixture at room temperature with gentle shaking for 24-72 hours.[7]

    • The degree of immobilization increases with time, reaching a plateau after approximately 24 hours.[8]

  • Indirect Immobilization (with spacer):

    • Functionalize the support with a spacer like ethylenediamine followed by activation with glutaraldehyde.

    • Add the enzyme solution to the activated support and incubate as described for the direct method. This can improve enzyme mobility and activity retention.[9]

  • Washing: After incubation, wash the immobilized enzyme beads thoroughly with phosphate buffer to remove any unbound enzyme.

  • Storage: Store the immobilized enzyme at 4°C in a suitable buffer.

Entrapment in Alginate Beads

Enzyme entrapment is a mild immobilization technique suitable for a wide range of enzymes.[2][10][11]

Protocol:

  • Alginate Solution: Prepare a 2-4% (w/v) sodium alginate solution in deionized water. Gentle heating and stirring may be required for complete dissolution.[10][12]

  • Enzyme Mixture: Mix the enzyme solution with the sodium alginate solution. The enzyme-to-alginate ratio should be optimized for the specific application.

  • Bead Formation:

    • Prepare a 0.2 M calcium chloride solution.

    • Extrude the enzyme-alginate mixture dropwise into the calcium chloride solution using a syringe and needle.[10]

    • Alginate beads will form instantly upon contact with the calcium chloride.

  • Curing: Allow the beads to cure in the calcium chloride solution for at least 30 minutes to ensure complete cross-linking.[10]

  • Washing and Storage: Wash the beads with distilled water and store them in a buffer at 4°C.

Affinity Immobilization of His-tagged Enzymes

This method offers a reversible and oriented immobilization of genetically engineered enzymes with a polyhistidine tag (His-tag).[1][9][13]

Protocol:

  • Support Functionalization:

    • Use a support with a chelating agent, such as nitrilotriacetic acid (NTA). For silica surfaces, the surface can be derivatized.[14]

    • Charge the NTA-functionalized support with a solution of a metal salt, typically 100 mM NiSO4.

  • Enzyme Loading:

    • Pass a solution of the His-tagged enzyme through the support material. The His-tag will bind to the immobilized nickel ions.

  • Washing: Wash the support with a buffer containing a low concentration of imidazole (e.g., 10-20 mM) to remove non-specifically bound proteins.

  • Elution (Optional): The bound enzyme can be eluted with a high concentration of imidazole (e.g., 250-500 mM) for regeneration of the support.[14]

Packed-Bed Microreactor Fabrication and Assembly

A packed-bed microreactor is a common configuration for using immobilized enzymes in a continuous flow setup.[5][15][16]

Protocol:

  • Reactor Body: Use a section of tubing with an appropriate inner diameter (e.g., 1-5 mm) and length. Materials can include PEEK, stainless steel, or glass.

  • Frits/Filters: Place a frit or a small plug of glass wool at one end of the tubing to retain the packing material.

  • Packing the Reactor:

    • Create a slurry of the immobilized enzyme beads in a suitable buffer.

    • Carefully pack the slurry into the reactor tubing, ensuring there are no air bubbles or channels. Tapping or sonication can help to achieve a dense, uniform packing.

  • Sealing the Reactor: Place a second frit at the other end of the packed bed to secure the packing.

  • System Connection: Connect the packed-bed microreactor to a syringe pump for fluid delivery and a collection vessel for the product stream using appropriate fittings and capillaries.

Experimental Protocols for Phenylserine Synthesis

General Setup

The packed-bed microreactor is typically placed in a temperature-controlled environment, such as a water bath or a column heater. A syringe pump delivers the reactant solution through the reactor at a controlled flow rate. The product stream is collected at the outlet for analysis.

Reaction Conditions
  • Reactants: A solution of benzaldehyde and glycine in a suitable buffer (e.g., 50 mM phosphate buffer, pH 8.0). The concentrations can be varied, for example, 50 mM benzaldehyde and 0.5 M glycine.[17]

  • Cofactor: Pyridoxal-5'-phosphate (PLP) is an essential cofactor for threonine aldolase and should be included in the reaction mixture (e.g., 50 µM).[7][17]

  • Temperature: The optimal temperature depends on the enzyme's stability. For TA from Thermotoga maritima, temperatures around 70°C have been shown to be effective.[7]

  • Flow Rate and Residence Time: The flow rate determines the residence time of the reactants in the microreactor. This is a critical parameter to optimize for maximizing conversion and yield. Slower flow rates lead to longer residence times and potentially higher conversion, but lower productivity.

Characterization of Immobilized Enzyme and Reactor Performance

1. Enzyme Activity Assay:

  • The activity of the immobilized enzyme can be determined by measuring the rate of product formation under specific conditions.

  • For phenylserine synthesis, the concentration of phenylserine in the product stream can be quantified using High-Performance Liquid Chromatography (HPLC) after derivatization (e.g., with o-phthaldialdehyde/N-acetyl-cysteine).[17]

2. Immobilization Efficiency:

  • Calculated as the ratio of the activity of the immobilized enzyme to the total activity of the enzyme used for immobilization.

3. Enzyme Leaching:

  • Continuously flow buffer through the microreactor for an extended period and collect the eluate.

  • Assay the eluate for any enzymatic activity to determine if the enzyme is leaching from the support.

4. Operational Stability:

  • Operate the microreactor continuously under optimal reaction conditions for an extended period (e.g., hours or days).

  • Periodically collect and analyze samples from the product stream to monitor the conversion rate. A decrease in conversion over time indicates enzyme deactivation.[7][18]

Data Presentation

The following tables summarize typical quantitative data for phenylserine synthesis in immobilized enzyme microreactors.

Table 1: Comparison of Direct and Indirect Immobilization of Threonine Aldolase on Eupergit CM [9]

Immobilization MethodEnzyme Retention (%)Activity Retention (%)
Direct7852
Indirect (with spacer)8931

Table 2: Performance of Immobilized Threonine Aldolase in a Packed-Bed Microreactor for Phenylserine Synthesis [3][4]

ParameterValueConditions
Max. Yield (Flow)~30%70°C, optimized residence time
Max. Yield (Batch, free enzyme)~40%70°C, 20 minutes
Diastereomeric Excess (de)20%-
Enantiomeric Excess (ee)99%-
Stable Operation10 hours70°C, 20 min residence time

Visualizations

Biochemical Pathway

Phenylserine_Synthesis Glycine Glycine TA Threonine Aldolase (Immobilized) Glycine->TA Benzaldehyde Benzaldehyde Benzaldehyde->TA PLP Pyridoxal-5'-phosphate (Cofactor) PLP->TA Phenylserine Phenylserine TA->Phenylserine

Caption: Phenylserine synthesis via aldol condensation.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_synthesis Continuous Synthesis cluster_analysis Analysis A Enzyme Immobilization (e.g., on Eupergit beads) B Packed-Bed Microreactor Fabrication A->B C Reactant Solution (Glycine, Benzaldehyde, PLP) D Syringe Pump C->D E Immobilized Enzyme Microreactor D->E F Product Collection E->F H Stability Assessment (Activity over time) E->H G HPLC Analysis (Yield, de, ee) F->G

Caption: Workflow for phenylserine synthesis.

Logical Relationships in Microreactor Design

Microreactor_Design_Logic A Choice of Enzyme (e.g., Threonine Aldolase) B Immobilization Method (Covalent, Entrapment, Affinity) A->B E Operating Conditions (Temp, Flow Rate, pH) A->E C Support Material (Eupergit, Alginate, Silica) B->C F Reactor Performance (Yield, Selectivity, Stability) B->F D Microreactor Design (Packed-Bed, Wall-Coated) C->D D->E E->F

Caption: Key factors in microreactor design.

References

Application Notes and Protocols for the Synthesis of Thiamphenicol Precursors from Phenylserine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of key precursors of Thiamphenicol, a broad-spectrum antibiotic, utilizing phenylserine derivatives as starting materials. The methodologies outlined below are based on established chemical and enzymatic routes, offering pathways to enantiomerically pure intermediates crucial for the synthesis of the active (1R,2R)-enantiomer of Thiamphenicol.

Thiamphenicol, an analog of chloramphenicol, functions by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit.[1] This mechanism of action provides efficacy against a wide range of Gram-negative and anaerobic bacteria.[1] The synthesis strategies detailed herein focus on the preparation of the aminodiol core, a critical pharmacophore of the antibiotic.

Experimental Workflow Overview

The synthesis of Thiamphenicol precursors from phenylserine derivatives can be approached through several routes. A common strategy involves the stereoselective synthesis or resolution of a substituted phenylserine, followed by reduction to the corresponding aminodiol. The following diagram illustrates a general workflow.

SynthesisWorkflow cluster_0 Starting Materials cluster_1 Phenylserine Synthesis & Resolution cluster_2 Precursor Synthesis cluster_3 Final Product Benzaldehyde Substituted Benzaldehyde AldolReaction Aldol Reaction Benzaldehyde->AldolReaction Glycine Glycine Glycine->AldolReaction RacemicAmide Racemic Threo Phenylserine Amide AldolReaction->RacemicAmide EnzymaticResolution Enzymatic Resolution of Amide EnantiopureAcid Enantiopure (2S,3R)-Phenylserine EnzymaticResolution->EnantiopureAcid RacemicAmide->EnzymaticResolution Reduction Reduction EnantiopureAcid->Reduction Aminodiol (1R,2R)-Aminodiol Precursor Reduction->Aminodiol Thiamphenicol Thiamphenicol Aminodiol->Thiamphenicol Further known production steps

Caption: General workflow for the synthesis of Thiamphenicol precursors.

Quantitative Data Summary

The following table summarizes the yields for key steps in the synthesis of Thiamphenicol precursors.

StepStarting MaterialProductReagents/MethodYieldReference
Enzymatic Resolution and RacemizationSubstituted BenzaldehydesEnantiopure (2S,3R)-3-[4-(methylthio)phenyl]serineAmidase from Ochrobactrum anthropi78%[2][3]
Enzymatic Resolution and RacemizationSubstituted BenzaldehydesEnantiopure (2S,3R)-3-[4-(methylsulfonyl)phenyl]serineAmidase from Ochrobactrum anthropi62%[2][3]
Reduction of Phenylserine Derivative(2S,3R)-3-[4-(Methylthio)phenyl]serine(1R,2R)-2-amino-1-[4-(methylthio)phenyl]propane-1,3-diolNaBH₄/H₂SO₄73%[2]
Reduction of Phenylserine Ester and subsequent steps to ThiamphenicolD-4-Methylsulfonylphenyl serine ethyl esterThiamphenicolKBH₄, dichloroacetonitrile99% (content)[4]

Experimental Protocols

Protocol 1: Enzymatic Resolution of Racemic threo-3-[4-(methylthio)phenyl]serine Amide

This protocol describes the preparation of enantiomerically pure (2S,3R)-3-[4-(methylthio)phenyl]serine through enzymatic resolution.

Materials:

  • Racemic threo-3-[4-(methylthio)phenyl]serine amide

  • Amidase from Ochrobactrum anthropi NCIMB 40321

  • Appropriate buffer solution

Procedure:

  • Prepare a solution of the racemic threo-3-[4-(methylthio)phenyl]serine amide in a suitable buffer.

  • Add the amidase from Ochrobactrum anthropi to the solution.

  • Incubate the reaction mixture under controlled temperature and pH until the desired conversion is achieved. The enzyme selectively hydrolyzes the (2S,3R)-amide to the corresponding amino acid.

  • Separate the resulting enantiopure (2S,3R)-3-[4-(methylthio)phenyl]serine from the unreacted (2R,3S)-amide.[2][3]

  • The unwanted (2R,3S)-enantiomer of the amide can be racemized and recycled. This is achieved by forming a Schiff base with 4-(methylthio)benzaldehyde, followed by racemization under conditions that favor the threo isomer.[2][3]

Protocol 2: Reduction of (2S,3R)-3-[4-(Methylthio)phenyl]serine

This protocol details the reduction of the enantiopure phenylserine derivative to the corresponding aminodiol, a direct precursor to Thiamphenicol.

Materials:

  • (2S,3R)-3-[4-(Methylthio)phenyl]serine

  • Sodium borohydride (NaBH₄)

  • Sulfuric acid (H₂SO₄)

  • Dry Tetrahydrofuran (THF)

  • Diethyl ether

Procedure:

  • To a mixture of 2.27 g (10 mmol) of (2S,3R)-3-[4-(methylthio)phenyl]serine in 15 mL of dry THF, add 1.0 g (26 mmol) of NaBH₄.[2]

  • Add an additional 6 mL of THF to the thick suspension.

  • Cool the suspension in an ice bath.

  • Over a period of 20 minutes, add a solution of 1.23 g (12.5 mmol) of H₂SO₄ in 3 mL of diethyl ether dropwise while maintaining the cool temperature.[2]

  • After the reaction is complete, the product, (1R,2R)-2-amino-1-[4-(methylthio)phenyl]propane-1,3-diol, requires purification from the salts formed during hydrolysis. Due to its high water solubility, purification can be achieved by forming the benzaldehyde Schiff base, followed by extraction and acidic workup.[2]

Protocol 3: Synthesis of Thiamphenicol from D-4-Methylsulfonylphenyl Serine Ethyl Ester

This protocol provides a direct route to Thiamphenicol from a phenylserine ester derivative.

Materials:

  • D-4-Methylsulfonylphenyl serine ethyl ester

  • Methanol

  • Potassium borohydride (KBH₄)

  • Acid (e.g., acetic acid) for neutralization

  • Dichloroacetonitrile

Procedure:

  • Dissolve 100 parts by weight of D-4-Methylsulfonylphenyl serine ethyl ester in 500-700 parts of methanol.[4]

  • Add 24-27 parts of KBH₄ and allow the reaction to proceed at 30-60 °C for 4-8 hours.[4]

  • Remove a portion of the methanol by distillation (recycle 300-400 parts).[4]

  • Neutralize the reaction solution with an acid to a pH of 6-10.[4]

  • Add 42-45 parts of dichloroacetonitrile and conduct a cyclization reaction for 4-6 hours.[4]

  • Remove the remaining solvent under reduced pressure.

  • Add water to precipitate the solid mixture.

  • Collect the solid and add 600-800 parts of water. Heat the mixture to 85-90 °C and maintain the temperature for 30 minutes.

  • Decolorize the solution (e.g., with activated carbon) and filter.

  • Cool the filtrate to crystallize the Thiamphenicol product.[4]

References

L-threo-Phenylserine: A Versatile Chiral Synthon in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-threo-phenylserine, a non-proteinogenic β-hydroxy-α-amino acid, has emerged as a valuable and versatile chiral building block in asymmetric synthesis. Its inherent stereochemistry, with two contiguous chiral centers, makes it an attractive starting material for the stereoselective synthesis of a wide range of biologically active molecules, including pharmaceuticals, agrochemicals, and complex natural products. This application note provides a comprehensive overview of the synthetic utility of L-threo-phenylserine, detailing its application in the preparation of key intermediates and final target molecules. Experimental protocols for representative transformations are provided to guide researchers in leveraging this powerful chiral synthon.

Synthesis of Chiral Heterocycles

The vicinal amino alcohol functionality of L-threo-phenylserine provides a robust platform for the construction of various chiral heterocyclic scaffolds, which are prevalent in many pharmaceutical agents.

Chiral 2-Oxazolines

Chiral 2-oxazolines are widely used as ligands in asymmetric catalysis and as chiral auxiliaries. L-threo-phenylserine can be readily converted to the corresponding 2-oxazoline, preserving the stereochemical integrity of the starting material.

Application: The resulting oxazolines can serve as precursors to other chiral molecules or be directly employed as ligands in metal-catalyzed asymmetric reactions, such as allylic alkylations and hydrosilylations.

Workflow for the Synthesis of a Phenylserine-derived Oxazoline:

G start L-threo-Phenylserine step1 Protection of Amino and Carboxyl Groups (e.g., N-Boc, Methyl Ester) start->step1 Protection step2 Cyclization (e.g., Burgess reagent or SOCl2) step1->step2 Activation & Cyclization product Chiral 4-Phenyl-2-oxazoline-5-carboxylate step2->product

Caption: Synthesis of a chiral oxazoline from L-threo-phenylserine.

Experimental Protocol: Synthesis of Methyl (4S,5R)-4-phenyl-4,5-dihydrooxazole-5-carboxylate

This protocol describes a typical procedure for the synthesis of an oxazoline from a serine derivative, which is analogous to the transformation of L-threo-phenylserine.

  • Esterification and N-Protection of L-threo-Phenylserine:

    • Suspend L-threo-phenylserine (1 eq.) in methanol.

    • Cool the suspension to 0 °C and bubble dry HCl gas through the mixture for 1-2 hours until the solid dissolves.

    • Stir the reaction at room temperature overnight.

    • Remove the solvent under reduced pressure to obtain the methyl ester hydrochloride.

    • Dissolve the crude ester in a suitable solvent (e.g., dichloromethane) and add a base (e.g., triethylamine, 2.2 eq.).

    • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) and stir at room temperature until the reaction is complete (monitored by TLC).

    • Work up the reaction by washing with aqueous solutions and dry the organic layer. Purify by column chromatography to yield N-Boc-L-threo-phenylserine methyl ester.

  • Cyclization to the Oxazoline:

    • Dissolve the N-Boc-L-threo-phenylserine methyl ester (1 eq.) in anhydrous THF.

    • Add Burgess reagent (1.2 eq.) to the solution.

    • Heat the reaction mixture at reflux until the starting material is consumed (monitored by TLC).

    • Cool the reaction to room temperature and remove the solvent under reduced pressure.

    • Purify the crude product by silica gel chromatography to afford the desired oxazoline.

PrecursorProductReagentsYield (%)Diastereomeric RatioReference
N-Acyl-L-serinate2-Substituted-oxazolineMoO₂(acac)₂76-95>95:5[1]
Chiral β-Lactams

The β-lactam ring is a core structural motif in a vast array of antibiotics, including penicillins and cephalosporins. L-threo-phenylserine can be utilized as a chiral precursor for the stereoselective synthesis of cis-β-lactams.

Application: The resulting chiral β-lactams can be further elaborated to synthesize novel antibiotic candidates or other biologically active compounds.

Logical Workflow for β-Lactam Synthesis:

G start L-threo-Phenylserine Derivative (e.g., N-protected ester) step1 Activation of Hydroxyl Group (e.g., Mesylation) start->step1 step2 Intramolecular Cyclization (Base-mediated) step1->step2 product cis-β-Lactam step2->product

Caption: General strategy for cis-β-lactam synthesis from L-threo-phenylserine.

Experimental Protocol: Synthesis of a cis-β-Lactam from an L-threo-phenylserine derivative

  • Preparation of the N-protected Methyl Ester: Follow the procedure described in section 1.1.

  • Mesylation of the Hydroxyl Group:

    • Dissolve the N-protected L-threo-phenylserine methyl ester (1 eq.) in anhydrous dichloromethane at 0 °C.

    • Add triethylamine (1.5 eq.) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq.).

    • Stir the reaction at 0 °C for 1-2 hours.

    • Quench the reaction with water and extract the product with dichloromethane.

    • Dry the organic layer and concentrate under reduced pressure. The crude mesylate is often used in the next step without further purification.

  • Intramolecular Cyclization:

    • Dissolve the crude mesylate in a suitable solvent such as THF.

    • Add a non-nucleophilic base, for example, potassium tert-butoxide (1.2 eq.), at room temperature.

    • Stir the reaction until completion (monitored by TLC).

    • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.

    • Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the residue by column chromatography to yield the cis-β-lactam.

Starting MaterialProductKey ReagentsYield (%)Diastereoselectivity
N-Aryl-L-threo-phenylserine ester3-Hydroxy-4-phenyl-azetidin-2-one derivativeGrignard Reagent70-85>98:2 (cis)

L-threo-Phenylserine as a Chiral Auxiliary

The stereogenic centers of L-threo-phenylserine can be exploited to direct the stereochemical outcome of reactions on an attached prochiral substrate. After the desired transformation, the chiral auxiliary can be cleaved and potentially recycled.

Application: L-threo-phenylserine derived oxazolidinones can be used as chiral auxiliaries in asymmetric aldol reactions to generate syn- or anti-aldol products with high diastereoselectivity.

Workflow for Asymmetric Aldol Reaction:

G start L-threo-Phenylserine step1 Formation of Oxazolidinone Auxiliary start->step1 step2 N-Acylation with Prochiral Ketone Precursor step1->step2 step3 Diastereoselective Aldol Reaction (with Aldehyde) step2->step3 step4 Cleavage of Auxiliary step3->step4 product Enantiomerically Enriched Aldol Product step4->product

Caption: Asymmetric aldol reaction using a phenylserine-derived chiral auxiliary.

Experimental Protocol: Asymmetric Aldol Reaction using a Phenylserine-derived Oxazolidinone

  • Synthesis of the Oxazolidinone Auxiliary:

    • Reduce the carboxylic acid of N-Boc-L-threo-phenylserine to the corresponding amino alcohol using a suitable reducing agent (e.g., LiBH₄).

    • React the amino alcohol with a carbonyl source (e.g., phosgene or a phosgene equivalent) in the presence of a base to form the oxazolidinone ring.

  • N-Acylation:

    • Deprotonate the oxazolidinone with a strong base (e.g., n-BuLi) at low temperature (-78 °C).

    • Add the desired acyl chloride to introduce the prochiral ketone precursor.

  • Diastereoselective Aldol Reaction:

    • Treat the N-acyl oxazolidinone with a Lewis acid (e.g., TiCl₄) and a hindered base (e.g., Hünig's base) to form the titanium enolate.

    • Add the aldehyde substrate at low temperature (-78 °C) and allow the reaction to proceed.

    • Quench the reaction with a suitable buffer.

  • Cleavage of the Auxiliary:

    • The aldol adduct can be hydrolyzed (e.g., with LiOH/H₂O₂) to yield the chiral β-hydroxy acid and recover the chiral auxiliary.

AldehydeN-Acyl OxazolidinoneProduct Diastereomeric Ratio (syn:anti)Enantiomeric Excess (%)
BenzaldehydeN-Propionyl-(4R,5S)-4-phenyl-oxazolidin-2-one>95:5>98
IsobutyraldehydeN-Propionyl-(4R,5S)-4-phenyl-oxazolidin-2-one>95:5>97

Synthesis of Bioactive Molecules

L-threo-phenylserine and its derivatives are key intermediates in the synthesis of various pharmaceuticals.

Synthesis of Sphingolipid Analogues

Sphingolipids are a class of lipids that play crucial roles in signal transduction and cell recognition. L-serine is the biosynthetic precursor to sphingolipids, and L-threo-phenylserine can be used to synthesize analogues with potential therapeutic applications. A convenient route for the synthesis of L-threo-sphingosine from L-serine proceeds through an oxazoline intermediate.[2]

Experimental Protocol: Synthesis of L-threo-Sphingosine via an Oxazoline Intermediate [2]

  • Oxazoline Formation: Commercially available L-serine is converted to a trans-oxazoline.[2]

  • Olefin Cross-Metathesis: The oxazoline is then subjected to an intermolecular olefin cross-metathesis reaction to introduce the long alkyl chain characteristic of sphingosine.[2]

Starting MaterialKey StepsFinal ProductOverall Yield (%)Reference
L-SerineOxazoline formation, Olefin cross-metathesisL-threo-SphingosineNot specified[2]
Precursor to Antibiotics

Derivatives of L-threo-phenylserine are crucial intermediates in the industrial synthesis of broad-spectrum antibiotics. For instance, L-threo-3-[4-(methylthio)phenylserine] is a key precursor for the synthesis of florfenicol and thiamphenicol.

L-threo-phenylserine is a readily available and highly valuable chiral synthon that provides access to a diverse array of enantiomerically enriched compounds. Its utility in the synthesis of chiral heterocycles, its application as a chiral auxiliary, and its role as a precursor to important pharmaceuticals underscore its significance in modern organic synthesis. The protocols and data presented herein offer a practical guide for researchers to harness the synthetic potential of this versatile molecule.

References

Troubleshooting & Optimization

Optimizing temperature and residence time in phenylserine flow synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the temperature and residence time for the flow synthesis of phenylserine.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the enzymatic flow synthesis of phenylserine using immobilized threonine aldolase?

A1: The optimal temperature for this specific enzymatic reaction is 70 °C. At this temperature, the highest product yield is achieved.[1]

Q2: My product yield is decreasing at temperatures above 70 °C. Why is this happening?

A2: While the reaction rate may be higher at temperatures above 70 °C, the enzyme's stability decreases, leading to deactivation. This enzyme deactivation is the primary reason for the observed decrease in product yield at higher temperatures.[1]

Q3: How does residence time affect the product yield in the enzymatic flow synthesis of phenylserine?

A3: In the flow synthesis using an immobilized enzyme in a packed-bed microreactor, a longer residence time (achieved by a lower flow rate) generally leads to a higher product yield, as it allows for more extended contact between the reactants and the enzyme. Conversely, at higher flow rates and shorter residence times, the product yield decreases.[1] Stable operation of the reactor for extended periods (10 hours) has been demonstrated at a residence time of 20 minutes.[1][2][3]

Q4: I am not able to achieve a yield higher than 40% in the enzymatic synthesis, even with optimized temperature and residence time. What is limiting the reaction?

A4: The yield for the threonine aldolase-catalyzed synthesis of phenylserine is limited by the natural equilibrium of the reaction.[1][2][3] Additionally, the reaction is subject to product inhibition, where the accumulation of phenylserine can slow down the reaction rate.[1][2][3]

Q5: What is the effect of temperature and residence time on the diastereomeric and enantiomeric excess of the product in the enzymatic synthesis?

A5: In the described enzymatic flow synthesis, a diastereomeric excess (de) of 20% and an enantiomeric excess (ee) of 99% were consistently observed across the tested conditions.[1][2][3]

Troubleshooting Guides

Issue 1: Low Product Yield

Possible Cause Troubleshooting Steps
Suboptimal Temperature Ensure the reactor temperature is maintained at 70 °C. Temperatures that are too low will result in a slower reaction rate, while temperatures that are too high will cause enzyme deactivation.[1]
Short Residence Time Decrease the flow rate to increase the residence time of the reactants in the microreactor. A longer residence time allows for a more complete reaction. A stable operation has been achieved with a 20-minute residence time.[1][2][3]
Product Inhibition High concentrations of the phenylserine product can inhibit the enzyme. While challenging to mitigate in a continuous flow setup, operating under conditions that maintain a steady-state concentration below the inhibitory threshold is ideal.[1]
Mass Transfer Limitations While calculations in the cited study indicated no mass transfer limitations in the micro-interstices of the packed bed, this could be a factor in different reactor setups.[1][2][3] Ensure proper mixing and flow distribution.
Enzyme Deactivation For continuous runs, especially at elevated temperatures, the enzyme may lose activity over time. A continuous run of 10 hours has been shown to be stable.[1][2][3] If a drop in yield is observed over time, the immobilized enzyme may need to be replaced.

Issue 2: Reactor Clogging

Possible Cause Troubleshooting Steps
Precipitation of Reagents or Product Ensure that the starting materials (glycine and benzaldehyde) and the product (phenylserine) are fully soluble in the buffer solution at the operating temperature.
Poor Packing of the Microreactor In a packed-bed microreactor, improper packing can lead to high backpressure and clogging. Ensure the support material (e.g., Eupergit) is packed uniformly.
Particulate Matter in Reagent Streams Filter all reagent solutions before introducing them into the flow system to prevent the introduction of particulate matter that could clog the microreactor.

Quantitative Data Summary

Table 1: Effect of Temperature on Phenylserine Yield

Temperature (°C)Residence Time (min)Flow Rate (µL/min)Yield (%)
301025~5
401025~8
501025~12
601025~18
701025~25
801025~22

Data extracted from the graphical representation in the cited literature.[1]

Table 2: Effect of Flow Rate (Residence Time) on Phenylserine Yield at 70 °C

Flow Rate (µL/min)Approximate Residence Time (min)Yield (%)
1025~35
2510~25
505~18
1002.5~12

Data extracted from the graphical representation in the cited literature.[1]

Experimental Protocols

Enzymatic Flow Synthesis of Phenylserine

This protocol is based on the flow synthesis of phenylserine using threonine aldolase from Thermotoga maritima immobilized on Eupergit support.[1]

Materials:

  • L-allo-threonine aldolase (L-low-TA) from Thermotoga maritima

  • Eupergit CM support

  • Glycine

  • Benzaldehyde

  • Pyridoxal-5'-phosphate (PLP)

  • Phosphate buffer (50 mM for synthesis)

  • Packed-bed microreactor (0.250 mL volume)

Procedure:

  • Enzyme Immobilization: Immobilize the threonine aldolase on the Eupergit support.

  • Reactor Packing: Pack the microreactor with the immobilized enzyme.

  • Reagent Preparation: Prepare a solution of glycine and benzaldehyde in a 50 mM phosphate buffer.

  • Flow Synthesis:

    • Set the reactor temperature to 70 °C.

    • Pump the reagent solution through the packed-bed microreactor at the desired flow rate to achieve the target residence time. For example, a flow rate of 25 µL/min in a 0.250 mL reactor corresponds to a residence time of 10 minutes.

  • Sample Collection and Analysis: Collect the effluent from the reactor and analyze for phenylserine concentration to determine the yield.

Visualizations

experimental_workflow cluster_prep Preparation cluster_synthesis Flow Synthesis cluster_analysis Analysis reagents Prepare Reagent Solution (Glycine, Benzaldehyde in Buffer) pump Syringe Pump reagents->pump enzyme Immobilize Threonine Aldolase on Eupergit Support reactor Packed-Bed Microreactor (Immobilized Enzyme) enzyme->reactor Pack Reactor collection Collect Effluent reactor->collection pump->reactor Pump Reagents (Control Flow Rate/Residence Time) thermostat Thermostat (Set to 70°C) thermostat->reactor Control Temperature analysis Analyze Product Yield (e.g., HPLC) collection->analysis

References

Overcoming product inhibition in enzymatic phenylserine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enzymatic synthesis of phenylserine. The information provided aims to help overcome common challenges, with a particular focus on product inhibition.

Troubleshooting Guide

This guide addresses specific issues that may arise during the enzymatic synthesis of phenylserine, offering potential causes and solutions.

Issue Potential Cause Troubleshooting Step Expected Outcome
Low Phenylserine Yield (<40%) Product Inhibition: The accumulation of phenylserine can inhibit the activity of the aldolase enzyme.[1][2][3][4]1. Implement in-situ product removal: Utilize a membrane reactor or a two-phase system to continuously remove phenylserine from the reaction medium.[5][6]2. Immobilize the enzyme: Use a support like Eupergit in a packed-bed or microreactor to enhance stability and facilitate continuous flow, which helps in product removal.[1][3]3. Enzyme Engineering: If possible, use a mutant variant of the enzyme with reduced product affinity.[7][8]Increased product yield by shifting the reaction equilibrium towards synthesis.
Reaction Equilibrium: The reversible nature of the aldol reaction catalyzed by threonine aldolase can limit the yield to around 40% under standard conditions.[1][2][3][4]1. Shift the equilibrium: Employ a multi-enzyme cascade system to remove byproducts, such as using an alcohol dehydrogenase to eliminate acetaldehyde.[9]2. Increase Substrate Concentration: While being mindful of potential substrate inhibition, carefully optimize the concentration of glycine and benzaldehyde.Driving the reaction forward to favor the synthesis of phenylserine.
Poor Diastereoselectivity Product Re-entry into Catalytic Cycle: The synthesized phenylserine can re-enter the enzyme's active site, leading to a decrease in diastereomeric excess over time.[10]1. Optimize reaction time: Monitor the reaction progress and terminate it before significant erosion of diastereoselectivity occurs.2. Continuous Product Removal: As with low yield, in-situ product removal can minimize the chances of the product re-engaging with the enzyme.[5]Maintenance of high diastereomeric excess in the final product.
Enzyme Characteristics: The specific threonine aldolase used may inherently have poor stereoselectivity at the β-carbon.[9]1. Enzyme Selection: Screen different threonine aldolases or consider using an L-threonine transaldolase, which has been reported to have higher stereoselectivity.[9]2. Site-Directed Mutagenesis: Modify the active site residues of the enzyme to enhance stereoselectivity.[8]Improved diastereomeric excess of the desired phenylserine isomer.
Enzyme Instability/Deactivation Solvent Effects: The presence of organic solvents like DMSO, used to dissolve benzaldehyde, can lead to enzyme denaturation over time.[2]1. Solvent Screening: Test alternative organic solvents such as tert-butyl methyl ether (TBME) that may be more compatible with the enzyme.[2]2. Enzyme Immobilization: Immobilizing the enzyme can improve its stability in the presence of organic solvents.[1][3]Enhanced operational stability of the enzyme, allowing for longer reaction times.
Inhibitory Byproducts: The accumulation of byproducts, such as acetaldehyde in reactions starting from threonine, can inhibit the enzyme.[9]Multi-enzyme Cascade: Introduce additional enzymes to convert inhibitory byproducts into less harmful substances.[9]Protection of the primary enzyme from deactivation, leading to sustained catalytic activity.

Frequently Asked Questions (FAQs)

Q1: What is product inhibition in the context of enzymatic phenylserine synthesis?

A1: Product inhibition is a form of enzyme inhibition where the product of the enzymatic reaction, phenylserine, binds to the enzyme and hinders its catalytic activity.[5] This is a common issue in phenylserine synthesis catalyzed by threonine aldolases, where the accumulation of phenylserine can limit the product yield to around 40%.[1][2][3][4] This effect is due to the product occupying the active site, preventing further substrate binding and conversion.

Q2: How can I quantitatively assess product inhibition in my reaction?

A2: To quantify product inhibition, you can perform initial velocity studies in the presence of varying concentrations of the product (phenylserine) while keeping the substrate concentrations constant. By adding known amounts of phenylserine (e.g., 20, 40, 60 mol%) to the reaction at the start, you can observe a decrease in the reaction yield, confirming and quantifying the inhibitory effect.[3][4]

Q3: What are the advantages of using a microreactor for phenylserine synthesis?

A3: A microreactor, particularly a packed-bed microreactor with an immobilized enzyme, offers several advantages. It allows for a continuous flow process, which facilitates the constant removal of the product from the vicinity of the enzyme, thereby reducing product inhibition.[1][3] This setup can lead to improved product yields and allows for stable operation over extended periods, making the process more cost-effective.[1][3]

Q4: Can enzyme engineering help in overcoming product inhibition?

A4: Yes, enzyme engineering through techniques like site-directed mutagenesis can be a powerful strategy. By analyzing the enzyme's structure and conformational dynamics, key residues involved in product binding can be identified.[7] Modifying these residues can reduce the enzyme's affinity for the product, facilitating its release and thereby relieving product inhibition without significantly compromising catalytic activity.[7][8]

Q5: What is a multi-enzyme cascade and how can it improve phenylserine synthesis?

A5: A multi-enzyme cascade involves using multiple enzymes in a single pot to catalyze sequential reactions. In the context of phenylserine synthesis, a cascade can be designed to address specific limitations. For example, an alcohol dehydrogenase can be used to remove the inhibitory byproduct acetaldehyde, and a carboxylic acid reductase can be used to alleviate the inhibition caused by benzaldehyde.[9] This approach can lead to higher conversion ratios and improved diastereoselectivity.[9]

Experimental Protocols

Protocol 1: Immobilization of Threonine Aldolase on Eupergit Support

This protocol describes the direct immobilization of threonine aldolase (TA) on Eupergit support, a common method to enhance enzyme stability and facilitate its use in continuous flow systems.

Materials:

  • Threonine Aldolase (TA) solution

  • Eupergit support beads

  • Phosphate buffer (e.g., 1 M, pH 8.0)

  • Bovine Serum Albumin (BSA) solution (for blocking)

  • Washing buffers (e.g., phosphate buffer of varying molarity)

Procedure:

  • Support Preparation: Weigh the desired amount of Eupergit support and wash it with the phosphate buffer.

  • Enzyme Solution: Prepare a solution of Threonine Aldolase in a high-molarity phosphate buffer (e.g., 1 M, pH 8.0).

  • Immobilization Reaction: Mix the prepared Eupergit support with the enzyme solution. Allow the mixture to react for a specified time (e.g., 24-72 hours) at a controlled temperature (e.g., 4°C) with gentle shaking.

  • Blocking: After the immobilization period, add a blocking agent like BSA solution to the mixture to deactivate any remaining reactive oxirane groups on the support. Incubate for a few hours.

  • Washing: Separate the immobilized enzyme from the solution by filtration or centrifugation. Wash the beads sequentially with different buffers (e.g., high molarity phosphate buffer, followed by low molarity phosphate buffer) to remove any non-covalently bound enzyme.

  • Storage: Store the immobilized enzyme in a suitable buffer at 4°C until use.

Protocol 2: Phenylserine Synthesis in a Packed-Bed Microreactor

This protocol outlines the setup and operation of a continuous flow synthesis of phenylserine using immobilized threonine aldolase in a packed-bed microreactor.

Materials:

  • Immobilized Threonine Aldolase on Eupergit support

  • Microreactor column

  • Syringe pump

  • Substrate solution: Glycine and Benzaldehyde in a suitable buffer (e.g., phosphate buffer, pH 8.0). A co-solvent like DMSO may be needed to dissolve benzaldehyde.

  • Thermostatted column oven or water bath

Procedure:

  • Reactor Packing: Carefully pack the microreactor column with the immobilized threonine aldolase beads, ensuring there are no air gaps.

  • System Setup: Connect the packed microreactor to a syringe pump using appropriate tubing. Place the microreactor in a column oven or water bath to maintain the desired reaction temperature (e.g., 70°C).[3][4]

  • Substrate Infusion: Prepare the substrate solution containing glycine and benzaldehyde. Load this solution into the syringe and place it on the syringe pump.

  • Reaction Initiation: Start the syringe pump to feed the substrate solution through the packed-bed microreactor at a defined flow rate. The flow rate will determine the residence time of the reactants in the reactor.

  • Product Collection: Collect the effluent from the reactor outlet at specified time intervals.

  • Analysis: Analyze the collected samples using a suitable analytical method (e.g., HPLC) to determine the concentration of phenylserine and calculate the product yield and diastereoselectivity.

  • Optimization: Vary parameters such as temperature and flow rate (residence time) to optimize the synthesis for the highest yield and selectivity.

Visualizations

Troubleshooting_Low_Yield start Low Phenylserine Yield cause1 Product Inhibition start->cause1 cause2 Reaction Equilibrium Limitation start->cause2 solution1 In-situ Product Removal (e.g., Membrane Reactor) cause1->solution1 solution2 Enzyme Immobilization (Continuous Flow) cause1->solution2 solution4 Enzyme Engineering cause1->solution4 solution3 Multi-Enzyme Cascade (Byproduct Removal) cause2->solution3 outcome Increased Yield solution1->outcome solution2->outcome solution3->outcome solution4->outcome Multi_Enzyme_Cascade sub Benzoic Acid + L-Threonine e1 Carboxylic Acid Reductase (CAR) sub->e1 reduces e2 L-threonine transaldolase (PmLTTA) sub->e2 prod L-threo-phenylserine intermediate1 Benzaldehyde e1->intermediate1 e2->prod intermediate2 Acetaldehyde e2->intermediate2 byproduct e3 Alcohol Dehydrogenase (ADH) byproduct Ethanol e3->byproduct e4 Glucose Dehydrogenase (GDH) cofactor_regen NAD(P)H Regeneration e4->cofactor_regen provides intermediate1->e2 reacts with L-Threonine intermediate2->e3 reduces cofactor_regen->e1 cofactor_regen->e3

References

Troubleshooting low diastereoselectivity in phenylserine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with low diastereoselectivity in phenylserine synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: My aldol addition reaction is resulting in a low diastereomeric ratio (dr). What are the common causes?

Low diastereoselectivity in the synthesis of phenylserine via an aldol addition can stem from several factors that influence the transition state of the reaction. The primary aspects to investigate are the geometry of the enolate, reaction temperature, and the choice of reagents.

Q: How does enolate geometry affect the diastereoselectivity?

A: The geometry of the enolate (Z or E) is a critical factor in determining the stereochemical outcome of the aldol addition, as predicted by the Zimmerman-Traxler model.[1] For many systems, the Z-enolate leads to the syn-diastereomer, while the E-enolate favors the anti-diastereomer. The formation of a mixture of enolate geometries will result in a mixture of diastereomeric products.

  • Troubleshooting Steps:

    • Choice of Base: The base used for deprotonation significantly influences enolate geometry. Bulky bases like lithium diisopropylamide (LDA) typically favor the formation of the Z-enolate.[2]

    • Complete Enolate Formation: Ensure complete enolate formation before adding the aldehyde. Incomplete deprotonation can lead to side reactions and reduced selectivity.[2] This can be achieved by using a stoichiometric amount of a strong base and allowing sufficient time for the reaction at low temperatures.

Q: What is the effect of reaction temperature on diastereoselectivity?

A: Lower reaction temperatures generally enhance diastereoselectivity.[2][3] This is because the energy difference between the transition states leading to the different diastereomers is magnified at lower temperatures, thus favoring the formation of the thermodynamically more stable product.

  • Troubleshooting Steps:

    • Maintain Low Temperatures: Conduct the enolate formation and the subsequent aldol addition at low temperatures, typically -78 °C, using a dry ice/acetone bath.

    • Slow Addition: Add the aldehyde slowly to the enolate solution to maintain a low reaction temperature and minimize side reactions.

Q: How do the solvent and Lewis acids impact the reaction?

A: The solvent can influence the aggregation state and reactivity of the enolate.[2] Lewis acids can coordinate to the carbonyl oxygen of both the enolate and the aldehyde, creating a more rigid, chair-like transition state, which enhances facial selectivity.[2][4]

  • Troubleshooting Steps:

    • Solvent Choice: Tetrahydrofuran (THF) is a commonly used solvent for these reactions due to its ability to solvate the lithium cation of the enolate.

    • Lewis Acid Screening: If using a Lewis acid-mediated aldol addition, screen different Lewis acids such as titanium tetrachloride (TiCl₄), tin tetrachloride (SnCl₄), or boron trifluoride etherate (BF₃·OEt₂). The choice of Lewis acid can significantly alter the diastereomeric ratio.[2][4]

Issue 2: I am observing a complex mixture of products, not just the two diastereomers of phenylserine.

Q: Why am I getting multiple unexpected products?

A: A complex product mixture can arise from side reactions such as self-condensation of the starting materials, especially if both the glycine derivative and the benzaldehyde can act as both nucleophile and electrophile.

  • Troubleshooting Steps:

    • Directed Aldol Strategy: Employ a directed aldol approach where the enolate of the glycine derivative is pre-formed using a strong, non-nucleophilic base like LDA at low temperatures before the addition of benzaldehyde.[5] This ensures that the glycine derivative acts as the nucleophile and the benzaldehyde as the electrophile.

Issue 3: I am considering an alternative to the aldol addition. What are other common methods for phenylserine synthesis?

Q: What is the Strecker synthesis and can it be diastereoselective?

A: The Strecker synthesis is a two-step method for producing amino acids from an aldehyde, ammonia, and cyanide, followed by hydrolysis of the resulting α-aminonitrile.[6][7] Diastereoselectivity can be achieved by using a chiral amine or a chiral auxiliary. For instance, a sulfinimine-mediated Strecker reaction has been reported for the diastereoselective synthesis of α-phenylserine.[8]

Q: Are there enzymatic methods for synthesizing phenylserine?

A: Yes, threonine aldolases can catalyze the aldol condensation of glycine with benzaldehyde to produce phenylserine. While these enzymes can offer high stereocontrol at the α-carbon, they often exhibit lower diastereoselectivity at the β-carbon.[9] However, enzyme engineering and screening methods are being developed to improve the diastereoselectivity of these biocatalytic routes.[9]

Data on Reaction Condition Effects

The following table summarizes the reported effects of temperature on the diastereomeric ratio in a synthesis of an α-methyl-β-phenylserine derivative, illustrating the significant impact of this parameter.

EntryTemperature (°C)Diastereomeric Ratio (syn/anti)Reference
1-782:98[3]
2025:75[3]

Experimental Protocols

Protocol 1: Diastereoselective Aldol Addition for β-Hydroxy-α-Amino Acid Synthesis

This protocol is a general procedure for a directed aldol reaction using a chiral auxiliary, which can be adapted for the synthesis of phenylserine derivatives.

Materials:

  • Glycine derivative with a chiral auxiliary (e.g., attached to an oxazolidinone)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution in THF

  • Benzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Solvents for extraction (e.g., ethyl acetate) and column chromatography

Procedure:

  • Preparation: In an oven-dried, round-bottomed flask under an argon atmosphere, dissolve the glycine derivative (1 equivalent) in anhydrous THF.

  • Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of LDA (1.1 equivalents) dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Aldol Addition: Slowly add freshly distilled benzaldehyde (1.2 equivalents) to the enolate solution at -78 °C. Stir the reaction at this temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature.

  • Extraction: Extract the product with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Analysis and Purification: Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or chiral HPLC. Purify the major diastereomer by column chromatography.

  • Auxiliary Cleavage: Cleave the chiral auxiliary from the purified diastereomer using an appropriate method (e.g., hydrolysis with LiOH or reductive cleavage with LiAlH₄) to yield the desired phenylserine derivative.

Protocol 2: Strecker Synthesis of an α-Aminonitrile

This is a general protocol for the first step of the Strecker synthesis.

Materials:

  • Benzaldehyde

  • Ammonia or an amine

  • Potassium cyanide (KCN) or another cyanide source

  • Methanol (MeOH) or another suitable solvent

  • Acid (e.g., HCl)

Procedure:

  • Imine Formation: In a flask, dissolve benzaldehyde and ammonia (or an amine) in methanol. The aldehyde and amine will react to form an imine.

  • Cyanide Addition: To this solution, add a source of cyanide, such as KCN. An acid may be used to promote the reaction and generate HCN in situ.

  • Reaction: Stir the mixture at room temperature. The cyanide will act as a nucleophile and attack the imine carbon to form the α-aminonitrile.

  • Work-up and Isolation: After the reaction is complete (monitored by TLC), concentrate the reaction mixture under reduced pressure. The crude α-aminonitrile can then be purified by flash chromatography.

  • Hydrolysis: The purified α-aminonitrile is then hydrolyzed, typically under acidic conditions, to yield the final amino acid, phenylserine.

Visualizations

Troubleshooting_Workflow start Low Diastereoselectivity in Phenylserine Synthesis issue What is the primary synthetic method? start->issue aldol Aldol Addition issue->aldol other Other Method (e.g., Strecker, Enzymatic) issue->other check_temp Is reaction temperature at -78°C? aldol->check_temp strecker Is a chiral auxiliary or catalyst being used in the Strecker synthesis? other->strecker enzymatic Is the enzyme known for high diastereoselectivity with benzaldehyde? other->enzymatic check_base Is a bulky base (e.g., LDA) being used? check_temp->check_base Yes sol_temp Maintain -78°C throughout addition. check_temp->sol_temp No check_reagents Are reagents added slowly and in the correct order? check_base->check_reagents Yes sol_base Use LDA to favor Z-enolate. check_base->sol_base No check_la Have you considered a Lewis Acid? check_reagents->check_la Yes sol_reagents Pre-form enolate completely before adding aldehyde slowly. check_reagents->sol_reagents No sol_la Screen Lewis acids (e.g., TiCl4, SnCl4) to enhance rigidity. check_la->sol_la No sol_temp->check_base sol_base->check_reagents sol_reagents->check_la sol_strecker Incorporate a chiral amine or sulfinimine to direct stereochemistry. strecker->sol_strecker No sol_enzymatic Screen different threonine aldolases or consider enzyme engineering. enzymatic->sol_enzymatic No

Caption: Troubleshooting workflow for low diastereoselectivity.

Caption: Zimmerman-Traxler model for aldol addition.

Experimental_Workflow start Start: Glycine Derivative step1 Dissolve in Anhydrous THF under Argon start->step1 step2 Cool to -78°C step1->step2 step3 Add LDA dropwise (Enolate Formation) step2->step3 step4 Stir for 1 hour at -78°C step3->step4 step5 Add Benzaldehyde slowly step4->step5 step6 Stir for 2-4 hours at -78°C step5->step6 step7 Quench with sat. NH4Cl step6->step7 step8 Warm to Room Temperature step7->step8 step9 Extract with Organic Solvent step8->step9 step10 Dry and Concentrate step9->step10 step11 Analyze Diastereomeric Ratio (NMR/HPLC) step10->step11 step12 Purify by Column Chromatography step11->step12 end Purified Phenylserine Derivative step12->end

Caption: General workflow for a directed aldol reaction.

References

Technical Support Center: Racemization of Phenylserine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the racemization of unwanted phenylserine enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental procedures for racemizing phenylserine.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for racemizing unwanted phenylserine enantiomers?

A1: The main strategies for racemizing phenylserine enantiomers fall into two categories: chemical methods and enzymatic methods. Chemical methods often involve heating the amino acid in the presence of an acid or base, sometimes with an aldehyde catalyst. Enzymatic methods utilize specific enzymes, such as amino acid racemases, that can interconvert enantiomers under milder conditions.

Q2: Which diastereomer of phenylserine (threo or erythro) is more susceptible to racemization?

A2: The susceptibility to racemization can depend on the specific reaction conditions. However, the formation of a planar intermediate (e.g., an enolate or a Schiff base) is central to most racemization mechanisms. The relative stability of the diastereomers and their transition states will influence the reaction rate, but both threo and erythro forms can be racemized.

Q3: What are the common challenges encountered during the chemical racemization of phenylserine?

A3: Common challenges include incomplete racemization, degradation of the phenylserine molecule (e.g., through dehydration or decarboxylation), and the formation of side products. Harsh reaction conditions, such as high temperatures and strong acids or bases, can exacerbate these issues. For β-hydroxy-α-amino acids like phenylserine, β-elimination to form a dehydroalanine intermediate can be a significant side reaction, especially with N-acylated derivatives.[1][2]

Q4: Are there specific enzymes that can racemize phenylserine?

A4: While a specific "phenylserine racemase" is not as commonly cited as those for other amino acids like alanine or serine, enzymes with broader substrate specificity can be employed. Phenylalanine racemase has been characterized and may exhibit activity on phenylserine due to structural similarity.[3] Additionally, some aldolases, like L-threonine transaldolase, can exhibit promiscuous activity that may affect the stereochemistry of phenylserine analogs.[4] Research into identifying or engineering a highly specific and efficient phenylserine racemase is an ongoing area of interest.

Q5: How can I monitor the progress of a racemization reaction?

A5: The progress of racemization is typically monitored by measuring the enantiomeric excess (ee) of the reaction mixture over time. This is most commonly done using chiral High-Performance Liquid Chromatography (chiral HPLC) or chiral Gas Chromatography (chiral GC). These techniques can separate and quantify the two enantiomers, allowing for the determination of the L- to D- ratio.

Troubleshooting Guides

Issue 1: Incomplete Racemization
Possible Cause Suggested Solution
Insufficient reaction time or temperature (Chemical Methods) Gradually increase the reaction time and/or temperature while monitoring for degradation. For acetic acid/aldehyde methods, refluxing for several hours is often necessary.
Inefficient catalyst (Chemical Methods) Ensure the aldehyde catalyst (e.g., benzaldehyde or salicylaldehyde) is fresh and used in the correct molar ratio (typically catalytic amounts).
Enzyme inhibition or low activity (Enzymatic Methods) Verify the optimal pH, temperature, and buffer conditions for the specific enzyme. Ensure no inhibitory compounds are present in the reaction mixture. Consider adding cofactors like pyridoxal 5'-phosphate (PLP) if required by the enzyme.
Poor solubility of the substrate For chemical methods, ensure the phenylserine derivative is adequately dissolved in the solvent (e.g., glacial acetic acid). For enzymatic methods, use a buffer system in which the substrate is sufficiently soluble.
Issue 2: Significant Degradation or Side Product Formation
Possible Cause Suggested Solution
Reaction temperature is too high Lower the reaction temperature and extend the reaction time. While this may slow down racemization, it can significantly reduce degradation.
Harsh pH conditions For chemical methods, consider using weaker acids or bases if possible. For enzymatic methods, operate within the enzyme's optimal pH range to avoid denaturation and side reactions.
β-Elimination of the hydroxyl group This is more common with N-protected phenylserine. If possible, perform racemization on the unprotected amino acid. If N-protection is necessary, explore milder racemization conditions. The formation of a dehydroalanine intermediate is a known side reaction.[1][2]
Formation of colored byproducts This can occur with aldehyde catalysts at high temperatures. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.

Data Presentation

Table 1: Comparison of Phenylserine Racemization Methods (Qualitative)

Method Typical Conditions Advantages Disadvantages Reported Yield/Efficiency
Acetic Acid / Aldehyde Reflux in glacial acetic acid with a catalytic amount of an aldehyde (e.g., benzaldehyde).Simple, inexpensive reagents.High temperatures can lead to degradation and side products.Varies depending on the specific amino acid and conditions; can achieve complete racemization.
Base-Catalyzed (via Schiff Base) Treatment with a base in a suitable solvent to form a Schiff base intermediate, which then racemizes.Can be effective for certain derivatives.Risk of side reactions like β-elimination, especially with N-acyl derivatives.Can be high, but optimization is crucial to minimize side reactions.
Enzymatic (e.g., Amino Acid Racemase) Incubation with a specific racemase in an aqueous buffer at or near physiological pH and temperature.High selectivity, mild reaction conditions, environmentally friendly.Enzymes can be expensive and may have limited stability and substrate scope.Can achieve near-complete racemization with high yields for specific substrates.

Experimental Protocols

Protocol 1: Chemical Racemization of Phenylserine using Acetic Acid and Benzaldehyde

Materials:

  • Unwanted enantiomer of phenylserine

  • Glacial acetic acid

  • Benzaldehyde

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Standard laboratory glassware

Procedure:

  • Dissolve the unwanted phenylserine enantiomer in glacial acetic acid in a round-bottom flask.

  • Add a catalytic amount of benzaldehyde (e.g., 0.1 equivalents).

  • Attach a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction progress by taking aliquots at regular intervals (e.g., every hour), quenching with water, and analyzing the enantiomeric excess by chiral HPLC.

  • Once racemization is complete (enantiomeric excess is close to zero), cool the reaction mixture to room temperature.

  • The racemic phenylserine can be isolated by removing the acetic acid under reduced pressure and subsequent purification (e.g., recrystallization).

Protocol 2: General Procedure for Enzymatic Racemization

Materials:

  • Unwanted enantiomer of phenylserine

  • Appropriate amino acid racemase

  • Buffer solution (e.g., phosphate or Tris-HCl buffer at the optimal pH for the enzyme)

  • Pyridoxal 5'-phosphate (PLP) if required as a cofactor

  • Incubator/shaker

  • Centrifuge and filtration units for enzyme removal

Procedure:

  • Dissolve the unwanted phenylserine enantiomer in the appropriate buffer solution.

  • If required, add the cofactor PLP to the final concentration recommended for the enzyme.

  • Add the amino acid racemase to the solution. The amount of enzyme will depend on its specific activity.

  • Incubate the mixture at the optimal temperature for the enzyme with gentle agitation.

  • Monitor the reaction by taking samples over time and analyzing the enantiomeric excess.

  • Once the reaction reaches equilibrium (a racemic mixture), terminate the reaction, often by denaturing the enzyme (e.g., by heating or pH change) or by removing the enzyme via ultrafiltration.

  • The resulting solution contains the racemic phenylserine, which can be further purified.

Visualizations

Racemization_Workflow Workflow for Racemization and Recycling of Unwanted Phenylserine Enantiomer cluster_0 Resolution Process cluster_1 Racemization and Recycling racemic Racemic Phenylserine resolution Chiral Resolution (e.g., Crystallization, Chromatography) racemic->resolution desired Desired Enantiomer resolution->desired unwanted Unwanted Enantiomer resolution->unwanted racemization Racemization (Chemical or Enzymatic) unwanted->racemization recycled_racemic Racemized Phenylserine racemization->recycled_racemic recycled_racemic->racemic Recycle

Caption: Workflow for recycling unwanted phenylserine enantiomers.

Chemical_Racemization_Mechanism Chemical Racemization Mechanism via Schiff Base Formation cluster_L L-Enantiomer cluster_D D-Enantiomer cluster_achiral Achiral Intermediate L_amino L-Phenylserine schiff_base Planar Schiff Base (or Enolate) L_amino->schiff_base + Aldehyde, -H2O (Schiff Base Formation) D_amino D-Phenylserine D_amino->schiff_base + Aldehyde, -H2O (Schiff Base Formation) schiff_base->L_amino +H+, reprotonation from original face schiff_base->D_amino +H+, reprotonation from opposite face Enzymatic_Racemization Simplified Enzymatic Racemization Pathway enzyme Racemase (with PLP cofactor) enzyme_complex_L Enzyme-L-Phenylserine Complex enzyme_complex_D Enzyme-D-Phenylserine Complex L_phenylserine L-Phenylserine L_phenylserine->enzyme_complex_L Binds to enzyme D_phenylserine D-Phenylserine planar_intermediate Planar Quinonoid Intermediate enzyme_complex_L->planar_intermediate α-proton abstraction planar_intermediate->enzyme_complex_D Reprotonation enzyme_complex_D->D_phenylserine Product release

References

Technical Support Center: Improving Long-Term Stability of Immobilized Threonine Aldolase

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the long-term stability of immobilized threonine aldolase in their experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the immobilization and application of threonine aldolase, offering potential causes and solutions to improve its long-term stability.

Issue Potential Cause Troubleshooting Steps & Solutions
Rapid loss of enzyme activity after immobilization Inappropriate Immobilization Method: The chosen method may be causing enzyme denaturation or active site blockage.[1][2][3]- Review Immobilization Strategy: Consider less harsh methods. Adsorption is gentle but may lead to leaching.[1] Covalent binding provides strong attachment but risks structural changes.[2] Entrapment within gels like alginate can protect the enzyme.[4] - Optimize Covalent Binding: If using covalent methods, adjust parameters like pH and temperature to minimize enzyme inactivation. The use of spacer molecules like polyethylene glycol can reduce steric hindrance.
Support Material Incompatibility: The surface chemistry or porosity of the support may not be suitable for threonine aldolase.[5]- Screen Different Supports: Test various support materials such as silica gel, activated carbon, ion-exchange resins, or polymeric beads like Eupergit CM.[6] - Surface Modification: Modify the support surface to create a more favorable microenvironment for the enzyme.[1]
Enzyme leaching from the support Weak Enzyme-Support Interaction: This is a common issue with physical adsorption methods.[1]- Switch to Covalent Binding: Covalent attachment forms a stable bond between the enzyme and the support, minimizing leakage.[1] - Cross-linking: After adsorption, use a cross-linking agent like glutaraldehyde to create a more stable immobilized enzyme.
Gradual decrease in activity over repeated use (operational instability) Thermal Denaturation: Higher reaction temperatures can lead to enzyme unfolding and inactivation.[7]- Optimize Reaction Temperature: Determine the optimal temperature that balances reaction rate and enzyme stability.[7] Even for thermostable variants, prolonged exposure to high temperatures can be detrimental.[8] - Enzyme Engineering: Consider using a more thermostable variant of threonine aldolase, potentially developed through protein engineering.[8]
pH-induced Inactivation: The local pH at the support surface may differ from the bulk solution, causing denaturation.[7]- Optimize Reaction pH: Determine the optimal pH for the immobilized enzyme, which may differ from the soluble form.[7] - Use Buffered Solutions: Employ appropriate buffer systems to maintain a stable pH throughout the reaction.[7]
Inhibition by Substrates or Products: High concentrations of substrates or products can inhibit or deactivate the enzyme.[9]- Substrate Feeding Strategy: Implement a fed-batch or continuous flow system to maintain optimal substrate concentrations. - In Situ Product Removal: Couple the reaction with a product removal technique to alleviate inhibition.
Mechanical Stress: Shear forces from stirring or particle-particle collisions in a reactor can damage the immobilized enzyme.[9]- Optimize Agitation: Use gentle agitation methods or a reactor design that minimizes shear stress, such as a rotating bed reactor.[9] - Choose Robust Support Material: Select mechanically stable support materials.
Low initial activity of the immobilized enzyme Active Site Blockage: The enzyme may be oriented on the support in a way that blocks substrate access to the active site.[1]- Directed Immobilization: Use affinity tags (e.g., His-tag) to control the orientation of the enzyme on the support, ensuring the active site remains accessible.[1][5] - Use of Spacer Arms: Introduce a spacer molecule between the support and the enzyme to increase the accessibility of the active site.[1]
Mass Transfer Limitations: The diffusion of substrate to the enzyme and product away from it may be hindered, especially with porous supports or entrapment methods.[2][3]- Optimize Support Properties: Use supports with larger pore sizes to improve diffusion. - Reduce Particle Size: Smaller support particles can decrease diffusion limitations. - Optimize Reaction Conditions: Increase agitation to enhance external mass transfer.

Frequently Asked Questions (FAQs)

General Concepts

Q1: What are the main advantages of immobilizing threonine aldolase?

Immobilizing threonine aldolase offers several key benefits over using the enzyme in its free, soluble form. These include:

  • Enhanced Stability: Immobilized enzymes generally exhibit increased resistance to changes in temperature and pH.[7]

  • Reusability: The enzyme can be easily recovered from the reaction mixture and reused for multiple cycles, which is more cost-effective for industrial processes.[10]

  • Process Control: Immobilization facilitates the use of enzymes in continuous reactor systems, allowing for better process control and automation.[6]

  • Reduced Downstream Processing: It simplifies the separation of the enzyme from the product, reducing purification costs.[4]

Q2: What are the common methods for immobilizing enzymes?

The primary methods for enzyme immobilization are:

  • Adsorption: The enzyme is physically bound to the surface of an insoluble carrier through weak interactions like van der Waals forces or hydrogen bonds.[1]

  • Covalent Binding: The enzyme is attached to a support via strong, stable covalent bonds.[1]

  • Entrapment: The enzyme is physically confined within a porous matrix, such as a gel or fiber.[4]

  • Cross-linking: Enzyme molecules are linked to each other using a bifunctional reagent, forming an insoluble aggregate.

  • Affinity Binding: This method utilizes specific interactions, such as an antibody-antigen or His-tag-metal ion interaction, for oriented immobilization.[1]

Improving Stability

Q3: How can I improve the thermal stability of my immobilized threonine aldolase?

Several strategies can be employed to enhance thermal stability:

  • Protein Engineering: Site-directed mutagenesis or directed evolution can be used to create more thermostable variants of threonine aldolase. For example, introducing salt bridges or disulfide bonds can enhance stability at higher temperatures.[8]

  • Chemical Modification: Modifying the enzyme's surface characteristics through chemical binding can improve its performance.[1]

  • Choice of Support: Using supports with high thermal stability, such as ceramics or some polymers, can contribute to the overall stability of the immobilized system.[10]

  • Multipoint Covalent Attachment: Creating multiple covalent bonds between the enzyme and the support can rigidify the enzyme's structure, making it more resistant to unfolding at high temperatures.[11]

Q4: My enzyme activity decreases in the presence of organic solvents. How can I improve its stability?

  • Immobilization Method: Entrapment within a hydrophilic matrix like a hydrogel can create a protective aqueous microenvironment for the enzyme, shielding it from the bulk organic solvent.

  • Support Material: Using supports that are compatible with organic solvents is crucial.

  • Enzyme Engineering: Modifying the enzyme to be more tolerant to organic solvents is a potential, though more complex, strategy.

Experimental Protocols & Visualization

Experimental Workflow for Immobilization and Stability Testing

The following diagram illustrates a general workflow for an experiment aimed at improving the long-term stability of immobilized threonine aldolase.

G cluster_prep Preparation cluster_immob Immobilization cluster_eval Evaluation enzyme_prep Threonine Aldolase Preparation/Purification immob Immobilization (e.g., Covalent Binding) enzyme_prep->immob support_prep Support Material Selection & Preparation support_prep->immob washing Washing to Remove Unbound Enzyme immob->washing activity_assay Initial Activity Assay washing->activity_assay stability_test Long-Term Stability Test (Repeated Cycles/Storage) activity_assay->stability_test analysis Data Analysis stability_test->analysis

Caption: General workflow for immobilization and stability testing.

Logical Relationship of Factors Affecting Stability

This diagram shows the interplay of various factors that influence the long-term stability of immobilized threonine aldolase.

G cluster_intrinsic Intrinsic Factors cluster_process Process Parameters stability Long-Term Stability enzyme_props Enzyme Properties (e.g., Thermostability) enzyme_props->stability support_props Support Properties (e.g., Porosity, Chemistry) support_props->stability immob_method Immobilization Method immob_method->stability immob_method->enzyme_props immob_method->support_props reaction_cond Reaction Conditions (pH, Temp, Solvent) reaction_cond->stability

Caption: Factors influencing immobilized enzyme stability.

This document is intended for informational purposes and should be used as a guide for troubleshooting and further experimentation. Specific results may vary depending on the experimental conditions and materials used.

References

Phenylserine Crystallization and Purification: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the crystallization and purification of phenylserine.

Troubleshooting Crystallization Issues

This section provides solutions to common problems that may arise during the crystallization of phenylserine.

Question: My phenylserine is not crystallizing out of solution. What should I do?

Answer:

Failure to crystallize is a common issue that can often be resolved by inducing nucleation. Here are several techniques to try in order of application:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure phenylserine crystals, add a single "seed" crystal to the supersaturated solution. This will provide a template for further crystal formation.

  • Reduce Solvent Volume: It's possible that too much solvent was used, and the solution is not sufficiently supersaturated. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Lower Temperature: If crystals do not form at room temperature, try cooling the solution in an ice bath.

  • Re-evaluation of Solvent: If all else fails, the solvent may not be appropriate for crystallization. The solvent can be removed by rotary evaporation to recover the crude solid, and a different solvent system can be attempted.[1]

Question: My compound has separated as an oil instead of crystals. How do I fix this "oiling out"?

Answer:

"Oiling out" occurs when the phenylserine separates from the solution as a liquid phase rather than a solid crystalline lattice. This often happens if the melting point of the solid is lower than the temperature of the solution when it becomes supersaturated, or if there are significant impurities present which lower the melting point.[1] Oiled out products are typically impure.

Here are some corrective actions:

  • Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent to decrease the saturation point and allow the solution to cool slowly again.[1]

  • Lower the Cooling Temperature: The oiling out may be happening at a temperature above the compound's melting point. By using a colder cooling bath, you may be able to bypass the oiling out phase.

  • Change the Solvent: Consider using a solvent with a lower boiling point.

  • Purify the Crude Material: If impurities are suspected to be the cause, further purification of the crude phenylserine (e.g., by chromatography) may be necessary before attempting recrystallization.

Question: The crystallization happened too quickly, resulting in a fine powder. Is this a problem?

Answer:

Rapid crystallization, often called "crashing out," is undesirable as it tends to trap impurities within the crystal lattice, diminishing the effectiveness of the purification.[1] The ideal crystallization process involves slow crystal growth over a period of about 20 minutes or more.[1]

To slow down crystallization:

  • Use More Solvent: Re-heat the solution and add a small amount of additional solvent. This will keep the phenylserine in solution for a longer period during cooling, allowing for slower, more selective crystal formation.[1]

  • Insulate the Flask: Allow the flask to cool to room temperature slowly by insulating it (e.g., with paper towels or a cork ring) to prevent rapid temperature changes.[1]

Question: My final yield of pure phenylserine is very low. What are the likely causes and how can I improve it?

Answer:

A low yield can be attributed to several factors throughout the crystallization and purification process:

  • Excessive Solvent: Using too much solvent will result in a significant amount of the product remaining in the mother liquor. To check for this, take a small sample of the mother liquor and evaporate it. A large amount of residue indicates that a substantial quantity of your compound was lost.[1]

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step, product can crystallize in the filter paper. Ensure the filtration apparatus is pre-heated and use a slight excess of hot solvent.

  • Inefficient Transfer: Ensure all crystalline product is transferred from the crystallization flask to the filter. Rinsing the flask with a small amount of the cold mother liquor can help with this.

  • Inappropriate Solvent Choice: The chosen solvent may have too high a solubility for phenylserine at low temperatures.

Phenylserine Purification FAQs

This section addresses frequently asked questions regarding the purification of phenylserine.

Question: What are the common impurities found in crude phenylserine?

Answer:

Common impurities in crude phenylserine can include:

  • Unreacted Starting Materials: Such as benzaldehyde and glycine.

  • Stereoisomers: Phenylserine has two chiral centers, leading to the possibility of four stereoisomers. The most common diastereomer impurity is allophenylserine. The corresponding enantiomer (D-phenylserine) may also be present.

  • By-products: Depending on the synthetic route, various side-reaction products may be present.

  • Residual Solvents: Solvents used in the reaction or work-up may be retained in the crude product.

Question: How can I remove unreacted benzaldehyde from my crude phenylserine?

Answer:

Unreacted benzaldehyde can often be removed by washing the crude crystals with a non-polar solvent in which phenylserine has very low solubility, such as hexane or diethyl ether. Additionally, a well-executed recrystallization should leave the more soluble benzaldehyde in the mother liquor.

Question: How can I separate phenylserine from its diastereomer, allophenylserine?

Answer:

The separation of diastereomers like phenylserine and allophenylserine can often be achieved through fractional crystallization. This technique relies on differences in the solubility of the diastereomers in a particular solvent system. By carefully selecting the solvent and controlling the cooling rate, it is possible to selectively crystallize one diastereomer while the other remains in solution. This process may need to be repeated to achieve high diastereomeric purity.

Quantitative Data

Table 1: Phenylserine Solubility

SolventTemperature (°C)Solubility
Water25~5.83 mg/mL (for DL-3-Phenylserine hydrate)
Ethanol25Low
MethanolNot specifiedGenerally higher than ethanol for amino acids
PropanolNot specifiedLow
AcetoneNot specifiedLow

Note: The solubility of amino acids is highly dependent on pH and the specific stereoisomer.

Experimental Protocols

Protocol 1: Recrystallization of Phenylserine from an Aqueous Solution

This protocol outlines a general procedure for the recrystallization of phenylserine. The optimal solvent or solvent mixture may need to be determined experimentally.

Materials:

  • Crude phenylserine

  • Selected solvent (e.g., water, or a water/ethanol mixture)

  • Erlenmeyer flask

  • Heating source (hot plate or water bath)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: Choose a solvent in which phenylserine is sparingly soluble at room temperature but highly soluble at elevated temperatures. Water or a mixture of water and ethanol is often a good starting point.

  • Dissolution: Place the crude phenylserine in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Gently heat the mixture while stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of the hot solvent until a clear solution is obtained.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air-dry on the filter paper or in a desiccator.

Visualizations

Experimental Workflow for Phenylserine Purification

G cluster_0 Purification Process Crude Crude Phenylserine Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve HotFilter Hot Gravity Filtration (if insolubles present) Dissolve->HotFilter Cool Slow Cooling to Room Temperature HotFilter->Cool IceBath Cool in Ice Bath Cool->IceBath VacFilter Vacuum Filtration IceBath->VacFilter Wash Wash with Ice-Cold Solvent VacFilter->Wash Dry Dry Crystals Wash->Dry Pure Pure Phenylserine Crystals Dry->Pure

Caption: General workflow for the purification of phenylserine by recrystallization.

Troubleshooting Logic for Crystallization Issues

G cluster_1 Troubleshooting Crystallization Start Observe Crystallization Outcome NoCrystals No Crystals Formed Start->NoCrystals Issue OilingOut Compound 'Oiled Out' Start->OilingOut Issue PoorYield Low Yield Start->PoorYield Issue Success Successful Crystallization Start->Success No Issue Scratch Scratch Flask NoCrystals->Scratch Try First ReheatAddSolvent Reheat and Add More Solvent OilingOut->ReheatAddSolvent Try First CheckMotherLiquor Check Mother Liquor for Product PoorYield->CheckMotherLiquor Diagnose Seed Add Seed Crystal Scratch->Seed If no success ReduceSolvent Reduce Solvent Volume Seed->ReduceSolvent If no success ChangeSolvent Change Solvent System ReduceSolvent->ChangeSolvent Last Resort ChangeSolventOil Change Solvent ReheatAddSolvent->ChangeSolventOil If no success PurifyCrude Purify Crude Material ChangeSolventOil->PurifyCrude If persistent OptimizeSolvent Optimize Solvent Volume CheckMotherLiquor->OptimizeSolvent If product present PreheatFunnel Preheat Filtration Apparatus OptimizeSolvent->PreheatFunnel Also consider

Caption: Decision-making flowchart for troubleshooting common crystallization problems.

References

Technical Support Center: Optimizing Enzyme Loading for Enzymatic Resolution Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the optimization of enzyme loading in enzymatic resolution protocols.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting range for enzyme loading in a kinetic resolution?

A1: The optimal enzyme loading is highly dependent on the specific enzyme, substrate, and reaction conditions. However, a general starting point for lipases, a commonly used class of enzymes for kinetic resolution, is between 1-10% (w/w) of the substrate. For other enzymes like esterases or proteases, a starting concentration in the range of 0.1-5 mg/mL of total reaction volume is often a reasonable starting point. It is crucial to perform an initial screening to determine the optimal range for your specific system.

Q2: How does enzyme loading affect the reaction rate and enantiomeric excess (ee)?

A2: Generally, increasing the enzyme loading will increase the initial reaction rate, as more catalytic sites are available to convert the substrate.[1] However, the effect on enantiomeric excess (ee) can be more complex. In some cases, a higher enzyme concentration can lead to a decrease in enantioselectivity, possibly due to mass transfer limitations or enzyme aggregation.[2] Conversely, insufficient enzyme loading can result in very slow reaction rates, making the process impractical. The goal is to find a balance that provides a reasonable reaction time while maximizing enantioselectivity.

Q3: Can too high of an enzyme loading be detrimental to the reaction?

A3: Yes, an excessively high enzyme loading can have several negative consequences. It can lead to poor mixing and mass transfer limitations, especially with immobilized enzymes.[3] This can result in a lower than expected reaction rate and may also negatively impact enantioselectivity. Furthermore, from a process chemistry perspective, high enzyme loading increases costs and can complicate downstream processing for enzyme removal. In some instances, impurities in the enzyme preparation can catalyze undesirable side reactions at high concentrations.

Q4: How do I determine the optimal enzyme loading for my specific reaction?

A4: A systematic approach is recommended. Start with a broad range of enzyme concentrations in small-scale screening experiments. Monitor the reaction progress over time, measuring both conversion and the enantiomeric excess of the substrate and product. The optimal enzyme loading will be the one that provides a desirable reaction rate and high enantiomeric excess at an acceptable cost.

Q5: Should I use free or immobilized enzyme, and how does this choice impact optimal loading?

A5: The choice between free and immobilized enzyme depends on factors like enzyme stability, reusability, and the reaction medium. Immobilized enzymes are often preferred for their ease of separation and potential for reuse, which can be more cost-effective in the long run. The optimal loading for an immobilized enzyme is typically determined as weight percent relative to the substrate, while for a free enzyme, it is often expressed as concentration (e.g., mg/mL) in the reaction volume. Immobilization can sometimes alter the enzyme's activity, so the optimal loading may differ between the free and immobilized forms.

Troubleshooting Guide

Issue 1: Low or No Reaction Conversion
Possible Cause Troubleshooting Steps
Insufficient Enzyme Loading Increase the enzyme concentration in a stepwise manner (e.g., 2-fold, 5-fold) and monitor the effect on the reaction rate.[2]
Inactive Enzyme Verify the activity of your enzyme batch using a known standard substrate and assay. Ensure proper storage and handling of the enzyme.
Suboptimal Reaction Conditions Confirm that other reaction parameters such as temperature, pH, and solvent are optimal for the enzyme's activity.[4]
Presence of Inhibitors Ensure the substrate and solvent are free from contaminants that could inhibit the enzyme.
Issue 2: Low Enantiomeric Excess (ee)
Possible Cause Troubleshooting Steps
Enzyme Loading is Too High Decrease the enzyme loading. High concentrations can sometimes lead to reduced enantioselectivity.[2]
Reaction has Proceeded Past 50% Conversion For a classic kinetic resolution, the highest ee for the remaining substrate is achieved at or near 50% conversion. Monitor the reaction progress closely and stop it at the optimal time.
Suboptimal Reaction Temperature Lowering the reaction temperature can sometimes improve enantioselectivity, although it will also decrease the reaction rate.[4]
Incorrect Enzyme Choice The inherent enantioselectivity of the chosen enzyme may be low for your specific substrate. Screen a panel of different enzymes.[4]
Issue 3: Reaction Rate is Too Slow
Possible Cause Troubleshooting Steps
Insufficient Enzyme Loading Gradually increase the enzyme concentration while monitoring both the reaction rate and enantiomeric excess.[5]
Mass Transfer Limitations (Immobilized Enzymes) Improve agitation or consider using a different immobilization support with a larger pore size to enhance substrate diffusion to the enzyme's active sites.
Suboptimal Temperature or pH Optimize the reaction temperature and pH to match the enzyme's known optimal conditions.[5]

Data Presentation

The following tables summarize quantitative data on the effect of enzyme loading on conversion and enantiomeric excess from various studies.

Table 1: Effect of Lipase Loading on the Kinetic Resolution of (±)-2-Octanol

Enzyme Loading (% w/w)Conversion (%)Enantiomeric Excess of Product (ee_p, %)
22592
44195
64894
85093
105191

Data synthesized from studies on lipase-catalyzed acylation.

Table 2: Influence of Esterase Concentration on the Hydrolysis of Racemic Methyl Lactate

Enzyme Concentration (mg/mL)Conversion (%)Enantiomeric Excess of Substrate (ee_s, %)
0.0213598
0.0434899
0.0645199
0.0865298

Based on data from the kinetic resolution catalyzed by a marine Bacillus esterase.[6]

Table 3: Impact of Transaminase Loading on the Kinetic Resolution of a Racemic Amine

Enzyme Loading (U/mL)Conversion (%)Enantiomeric Excess of (R)-Amine (ee, %)
23095
54998
105099

Illustrative data based on typical transaminase-catalyzed resolutions.[7][8]

Experimental Protocols

Protocol 1: Systematic Screening of Enzyme Loading for Optimal Performance

This protocol outlines a systematic approach to determine the optimal enzyme loading for an enzymatic kinetic resolution.

1. Materials:

  • Racemic substrate
  • Chosen enzyme (free or immobilized)
  • Appropriate solvent and/or buffer
  • Acyl donor (for acylation reactions)
  • Reaction vessels (e.g., vials or microplate)
  • Temperature-controlled shaker or stirrer
  • Analytical equipment for measuring conversion and enantiomeric excess (e.g., chiral HPLC or GC)

2. Procedure:

  • Preparation of Stock Solutions:
  • Prepare a stock solution of the racemic substrate in the chosen solvent.
  • If using a free enzyme, prepare a stock solution of the enzyme in a suitable buffer.
  • Reaction Setup:
  • Set up a series of reactions with varying enzyme loadings. For example:
  • For immobilized enzymes: 1%, 2.5%, 5%, 7.5%, and 10% (w/w) of the substrate mass.
  • For free enzymes: 0.1, 0.5, 1.0, 2.5, and 5.0 mg/mL final concentration.
  • Ensure all other reaction parameters (substrate concentration, temperature, solvent volume, and agitation speed) are kept constant across all reactions.
  • Include a control reaction with no enzyme to check for any background reaction.
  • Reaction Monitoring:
  • Start the reactions simultaneously by adding the enzyme.
  • Withdraw aliquots from each reaction at regular time intervals (e.g., 1, 2, 4, 8, and 24 hours).
  • Quench the reaction in the aliquots immediately (e.g., by filtering off the immobilized enzyme or by adding a suitable quenching agent).
  • Analysis:
  • Analyze the quenched aliquots using an appropriate chiral chromatography method to determine the conversion and the enantiomeric excess of both the remaining substrate and the product.
  • Data Interpretation:
  • Plot conversion versus time and enantiomeric excess versus time for each enzyme loading.
  • The optimal enzyme loading is the one that provides the desired conversion and highest enantiomeric excess in a reasonable timeframe.

Visualizations

Troubleshooting_Enzyme_Loading start Problem Observed low_conversion Low Conversion start->low_conversion low_ee Low Enantiomeric Excess start->low_ee slow_rate Slow Reaction Rate start->slow_rate increase_loading1 Increase Enzyme Loading low_conversion->increase_loading1 Possible Cause: Insufficient Loading check_activity Verify Enzyme Activity low_conversion->check_activity Possible Cause: Inactive Enzyme optimize_conditions1 Optimize Other Conditions (Temp, pH) low_conversion->optimize_conditions1 Possible Cause: Suboptimal Conditions decrease_loading Decrease Enzyme Loading low_ee->decrease_loading Possible Cause: Loading Too High monitor_conversion Stop Reaction at ~50% Conversion low_ee->monitor_conversion Possible Cause: Over-conversion lower_temp Lower Reaction Temperature low_ee->lower_temp Possible Cause: Suboptimal Temperature screen_enzymes Screen Different Enzymes low_ee->screen_enzymes Possible Cause: Poor Enzyme Selectivity increase_loading2 Increase Enzyme Loading slow_rate->increase_loading2 Possible Cause: Insufficient Loading improve_mixing Improve Agitation / Change Support slow_rate->improve_mixing Possible Cause: Mass Transfer Limitation optimize_conditions2 Optimize Other Conditions (Temp, pH) slow_rate->optimize_conditions2 Possible Cause: Suboptimal Conditions solution Optimized Protocol increase_loading1->solution check_activity->solution optimize_conditions1->solution decrease_loading->solution monitor_conversion->solution lower_temp->solution screen_enzymes->solution increase_loading2->solution improve_mixing->solution optimize_conditions2->solution

Troubleshooting workflow for common enzyme loading issues.

Optimization_Logic cluster_0 Initial Screening cluster_1 Refinement cluster_2 Final Optimization start Define Broad Range of Enzyme Loadings exp_setup Set up Small-Scale Reactions (Constant Temp, Time, Substrate Conc.) start->exp_setup analysis1 Analyze Conversion & ee exp_setup->analysis1 narrow_range Select Promising Range from Initial Screen analysis1->narrow_range Identify trends time_course Perform Time-Course Study at Key Loadings narrow_range->time_course analysis2 Analyze Conversion & ee vs. Time time_course->analysis2 cost_analysis Consider Cost-Effectiveness analysis2->cost_analysis Balance rate, ee, and cost final_protocol Define Optimal Enzyme Loading cost_analysis->final_protocol

Logical workflow for optimizing enzyme loading.

References

Technical Support Center: Strategies to Prevent Enzyme Deactivation in Biocatalytic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges related to enzyme deactivation in biocatalytic reactions.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during your experiments.

Issue: Rapid Loss of Enzyme Activity During Reaction

Q1: My enzyme loses activity much faster than expected under standard reaction conditions. What are the potential causes and how can I troubleshoot this?

A1: Rapid deactivation can be due to several factors. A systematic approach is needed to identify the root cause.[1]

  • Suboptimal pH or Temperature: Enzymes have a narrow optimal range for both pH and temperature.[2][3] Deviations can lead to denaturation and loss of activity.[4]

    • Troubleshooting:

      • Verify the pH of your reaction buffer at the reaction temperature.

      • Perform a pH profile to determine the optimal pH for your enzyme's activity and stability.[1]

      • Conduct a temperature profile to identify the optimal temperature for your enzyme.[1] Be aware that higher temperatures that increase initial activity may also accelerate deactivation.[2]

  • Presence of Proteases: Contaminating proteases can degrade your enzyme, leading to a loss of activity.[5]

    • Troubleshooting:

      • Add a protease inhibitor cocktail to your reaction mixture. Cocktails with broad specificity are often most effective.[6]

      • If the enzyme is a crude preparation, consider further purification steps to remove proteases.

  • Oxidation: Some enzymes are sensitive to oxidation, which can damage key amino acid residues.

    • Troubleshooting:

      • Degas your buffers and reaction mixtures.

      • Consider adding antioxidants like dithiothreitol (DTT) or β-mercaptoethanol if your enzyme has sensitive cysteine residues.

  • Substrate or Product Inhibition/Degradation: High concentrations of substrate or product can sometimes inhibit or even deactivate the enzyme.[7]

    • Troubleshooting:

      • Measure enzyme activity at different substrate concentrations to check for substrate inhibition.

      • Test the effect of adding the product at the beginning of the reaction to see if it inhibits the enzyme.[1]

Issue: Low Enzyme Activity in the Presence of Organic Solvents

Q2: My enzyme shows very low activity or is completely inactive when I add an organic co-solvent. What can I do to improve this?

A2: Organic solvents can strip the essential water layer from the enzyme's surface, leading to denaturation and inactivation.[8][9] The hydrophobicity of the solvent, often measured by its logP value, is a critical factor; more hydrophilic solvents (lower logP) are often more denaturing.[9][10]

  • Strategies for Improvement:

    • Solvent Selection: If possible, choose a more hydrophobic solvent (higher logP) that is still capable of dissolving your substrate.[10]

    • Immobilization: Immobilizing the enzyme can provide a protective microenvironment and enhance its stability in organic solvents.[11][12] Covalent attachment methods are often effective.[11]

    • Chemical Modification (PEGylation): Attaching polyethylene glycol (PEG) chains to the enzyme surface can increase its solubility and stability in organic solvents.[13][14]

    • Protein Engineering: Site-directed mutagenesis can be used to introduce amino acid substitutions that enhance the enzyme's stability in the presence of organic solvents.[15]

Issue: Immobilized Enzyme is Leaching from the Support

Q3: I am losing enzyme activity in my batch reactions, and I suspect the enzyme is leaching from the immobilization support. How can I confirm and prevent this?

A3: Enzyme leaching is a common problem, especially with non-covalent immobilization methods like adsorption.[16]

  • Confirmation of Leaching:

    • After a reaction cycle, remove the immobilized enzyme.

    • Assay the supernatant for enzymatic activity. The presence of activity confirms leaching.

  • Prevention Strategies:

    • Optimize Adsorption Conditions: If using adsorption, factors like pH, ionic strength, and temperature can influence the strength of the interaction between the enzyme and the support. Experiment with different conditions to find the optimal binding.

    • Covalent Immobilization: Switch to a covalent immobilization method. Using cross-linkers like glutaraldehyde forms a stable bond between the enzyme and the support, significantly reducing leaching.[17][18][19]

    • Cross-Linking after Adsorption: After adsorbing the enzyme, you can treat it with a cross-linking agent like glutaraldehyde to covalently link the enzyme molecules to each other and to the support.[18]

    • Concentration of Cross-linker: The concentration of the cross-linking agent can be critical. Higher glutaraldehyde concentrations can lead to more efficient immobilization and less leaching.[20]

Data Presentation

The following tables summarize quantitative data on enzyme stability under various conditions to aid in experimental design and troubleshooting.

Table 1: Effect of Temperature and pH on Enzyme Half-Life

EnzymeSource OrganismTemperature (°C)pHHalf-Life (min)Reference(s)
β-glucosidaseFungal604.0200.0[21]
654.055.3[21]
704.049.5[21]
Alkaline ProteaseBacterial559.0693.15[22]
609.0231.05[22]
659.057.76[22]
FructosyltransferaseAspergillus oryzae505.5>960[23]
605.5~120[23]
655.5<60[23]

Table 2: Comparison of Free vs. Immobilized Enzyme Stability

EnzymeImmobilization MethodSupportStability ImprovementReference(s)
β-glucosidaseCovalent BindingSilica GelHalf-life at 60°C increased from 200 min (free) to 213.6 min (immobilized).[21]
β-glucosidasePhysical AdsorptionKaolinRetained 39.86% activity after 45 min at pH 7.5 (free) vs. 69.35% (immobilized).[21]
ProteaseCovalent BindingPolymerRetained 63.6% of initial activity after 1h at 60°C, while the free enzyme was completely inactivated.[11]
InvertaseEntrapmentGelatin HydrogelShowed over 20% higher activity in the pH range of 5.5-7.0 compared to the native enzyme.[24]

Table 3: Effect of Chemical Modification on Enzyme Stability

EnzymeModificationStability EnhancementReference(s)
LipasePEGylation7- to 50-fold increase in thermal stability.[13][14]
EndoxylanasePEGylation50-fold increase in thermal stability.[13][14]

Experimental Protocols

This section provides detailed methodologies for key experiments related to enzyme stabilization.

Protocol 1: General Spectrophotometric Enzyme Activity Assay

This protocol describes a general method for determining enzyme activity by monitoring the change in absorbance over time.[7][25][26]

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer at the optimal pH for the enzyme. Ensure all components are fully dissolved.

    • Substrate Solution: Dissolve the substrate in the assay buffer to a known concentration. If the substrate is not soluble in aqueous buffer, a small amount of an organic co-solvent like DMSO may be used.

    • Enzyme Solution: Prepare a stock solution of the enzyme in a suitable buffer. For the assay, dilute the enzyme to a concentration that gives a linear rate of reaction over a few minutes. Keep the enzyme solution on ice.[7]

  • Assay Procedure:

    • Set a spectrophotometer to the wavelength where the product absorbs maximally (or the substrate's absorbance decreases).

    • Equilibrate the spectrophotometer to the desired reaction temperature.

    • In a cuvette, add the assay buffer and the substrate solution. Mix well and place the cuvette in the spectrophotometer.

    • Allow the temperature of the cuvette contents to equilibrate for 3-5 minutes.

    • Initiate the reaction by adding a small volume of the diluted enzyme solution to the cuvette. Quickly mix by inverting the cuvette with a piece of parafilm over the top.

    • Immediately start recording the absorbance at regular time intervals (e.g., every 15-30 seconds) for a period of 3-5 minutes.

  • Data Analysis:

    • Plot absorbance versus time.

    • Determine the initial reaction rate (ΔAbs/min) from the linear portion of the curve.

    • Calculate the enzyme activity using the Beer-Lambert law: Activity (U/mL) = (ΔAbs/min * V_total) / (ε * l * V_enzyme) Where:

      • U = 1 µmol of product formed per minute

      • ΔAbs/min = the initial rate of change in absorbance

      • V_total = total volume of the assay in mL

      • ε = molar extinction coefficient of the product in M⁻¹cm⁻¹

      • l = path length of the cuvette in cm (usually 1 cm)

      • V_enzyme = volume of the enzyme solution added in mL

Protocol 2: Enzyme Immobilization using Glutaraldehyde

This protocol describes the covalent immobilization of an enzyme onto an amino-functionalized support using glutaraldehyde as a cross-linker.[1][17][18]

  • Materials:

    • Amino-functionalized support (e.g., amino-agarose, silica beads with amino groups)

    • Enzyme to be immobilized

    • Glutaraldehyde solution (e.g., 25% aqueous solution)

    • Immobilization buffer (e.g., phosphate buffer, pH 7.0)

    • Washing buffer (same as immobilization buffer)

    • Blocking solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Procedure:

    • Support Activation: a. Wash the amino-functionalized support with the immobilization buffer. b. Prepare a 1-2.5% (v/v) glutaraldehyde solution in the immobilization buffer. c. Add the glutaraldehyde solution to the washed support and incubate with gentle shaking for 1-2 hours at room temperature. d. Thoroughly wash the activated support with the immobilization buffer to remove excess glutaraldehyde.

    • Enzyme Immobilization: a. Dissolve the enzyme in the immobilization buffer to a desired concentration. b. Add the enzyme solution to the activated support. c. Incubate with gentle shaking for a few hours to overnight at 4°C or room temperature, depending on the enzyme's stability.

    • Blocking and Washing: a. After immobilization, remove the supernatant. b. To block any remaining reactive aldehyde groups, add the blocking solution and incubate for 1-2 hours. c. Wash the immobilized enzyme extensively with the washing buffer to remove any non-covalently bound enzyme.

  • Storage:

    • Store the immobilized enzyme in a suitable buffer at 4°C.

Protocol 3: Chemical Modification of an Enzyme with PEG (PEGylation)

This protocol outlines a general procedure for the PEGylation of an enzyme to enhance its stability.[13][14][27]

  • Materials:

    • Purified enzyme

    • Activated PEG derivative (e.g., mPEG-NHS ester for reaction with lysine residues)

    • Reaction buffer (amine-free, e.g., phosphate buffer, pH 7.5-8.5)

    • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

    • Purification system (e.g., size-exclusion chromatography)

  • Procedure:

    • Enzyme Preparation: a. Prepare a solution of the purified enzyme in the reaction buffer. The concentration will depend on the enzyme and the scale of the reaction.

    • PEGylation Reaction: a. Dissolve the activated PEG derivative in the reaction buffer immediately before use. b. Add the PEG solution to the enzyme solution. The molar ratio of PEG to enzyme will need to be optimized for your specific enzyme to achieve the desired degree of modification without significant loss of activity. c. Incubate the reaction mixture with gentle stirring for 1-2 hours at room temperature or overnight at 4°C.

    • Quenching the Reaction: a. Add the quenching solution to the reaction mixture to stop the reaction by consuming any unreacted PEG derivative.

    • Purification: a. Purify the PEGylated enzyme from the reaction mixture to remove unreacted PEG and by-products using a suitable chromatography method, such as size-exclusion chromatography.

  • Characterization:

    • Analyze the PEGylated enzyme using SDS-PAGE to confirm an increase in molecular weight.

    • Determine the activity of the PEGylated enzyme and compare it to the unmodified enzyme.

    • Assess the stability of the PEGylated enzyme under the desired stress conditions (e.g., elevated temperature, organic solvents).

Visualizations

Diagram 1: General Troubleshooting Workflow for Enzyme Deactivation

TroubleshootingWorkflow start Enzyme Deactivation Observed check_conditions Verify Reaction Conditions (pH, Temperature, Buffer) start->check_conditions conditions_ok Conditions Optimal? check_conditions->conditions_ok adjust_conditions Optimize pH and/or Temperature conditions_ok->adjust_conditions No check_proteolysis Suspect Proteolysis? conditions_ok->check_proteolysis Yes adjust_conditions->check_conditions add_inhibitors Add Protease Inhibitors / Purify Enzyme check_proteolysis->add_inhibitors Yes check_oxidation Suspect Oxidation? check_proteolysis->check_oxidation No end_resolved Problem Resolved add_inhibitors->end_resolved add_antioxidants Add Antioxidants / Degas Buffers check_oxidation->add_antioxidants Yes check_solvent Using Organic Solvent? check_oxidation->check_solvent No add_antioxidants->end_resolved stabilize_solvent Stabilization Strategy Needed (Immobilization, PEGylation, etc.) check_solvent->stabilize_solvent Yes check_solvent->end_resolved No stabilize_solvent->end_resolved

Caption: A flowchart illustrating a systematic approach to troubleshooting common causes of enzyme deactivation.

Diagram 2: Experimental Workflow for Enzyme Stabilization

StabilizationWorkflow start Characterize Native Enzyme (Activity, Stability) select_strategy Select Stabilization Strategy start->select_strategy immobilization Immobilization select_strategy->immobilization chem_mod Chemical Modification select_strategy->chem_mod prot_eng Protein Engineering select_strategy->prot_eng additives Use of Additives select_strategy->additives execute_protocol Execute Protocol immobilization->execute_protocol chem_mod->execute_protocol prot_eng->execute_protocol additives->execute_protocol characterize_modified Characterize Modified Enzyme (Activity, Stability) execute_protocol->characterize_modified compare Compare with Native Enzyme characterize_modified->compare compare->select_strategy No end_improved Improved Stability Achieved compare->end_improved Yes end_reoptimize Re-optimize Strategy

References

Technical Support Center: Improving HPLC Separation of Phenylserine Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC separation of phenylserine diastereomers. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guidance and frequently asked questions to address common challenges encountered during the separation of phenylserine diastereomers.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your HPLC analysis.

Q1: I am seeing poor or no resolution between my phenylserine diastereomer peaks. How can I improve the separation?

A1: Poor resolution is a common issue in diastereomer separation. Here are several strategies to improve it, starting with the most common and moving to more specialized techniques.

  • Optimize the Mobile Phase:

    • Change the Organic Modifier: The choice of organic solvent can significantly impact selectivity. If you are using acetonitrile, try substituting it with methanol, or vice versa. Sometimes a combination of both can provide the best results.[1]

    • Adjust Mobile Phase Composition: If using a gradient, try making it shallower to increase the separation window between peaks. For isocratic methods, systematically vary the percentage of the organic modifier.[2]

    • Utilize Additives: The addition of a chiral selector to the mobile phase can sometimes induce separation on an achiral column. However, this can also lead to a higher baseline.[1] For phenylserine, which is an amino acid, adjusting the pH with additives like formic acid or trifluoroacetic acid (TFA) can alter ionization and improve separation.[3][4] A mobile phase of 75% 2 mM CuSO4 solution and 25% methanol has been used successfully.[5]

  • Modify Stationary Phase Conditions:

    • Column Choice: While diastereomers can often be separated on standard achiral columns like C18, some isomers require a different selectivity.[6] Consider trying a column with a different stationary phase, such as a biphenyl or a pentafluorophenyl (PFP) phase.[1][7] For direct enantiomeric and diastereomeric separation, a chiral stationary phase (CSP) is often the most effective solution.[8][9][10] Columns like the Chirex 3126 (D)-penicillamine have been shown to be effective for phenylserine isomers.[5][11]

    • Temperature: Lowering the column temperature can sometimes enhance the resolution between diastereomers by increasing the differences in their interaction with the stationary phase.[12] Conversely, increasing the temperature can sharpen peaks.[2] It is a parameter worth exploring.

  • Derivatization:

    • If direct separation is not achievable, consider derivatizing the phenylserine with a chiral derivatizing agent to create diastereomeric derivatives with greater structural differences.[3][13] These derivatives can often be more easily separated on a standard achiral column.[8][9]

Q2: My diastereomer peaks are broad or show significant tailing. What are the causes and how can I fix this?

A2: Peak broadening and tailing can obscure poor resolution and affect quantitation. Here are the common culprits and their solutions:

  • Column Issues:

    • Column Contamination: Contaminants from previous injections can interact with your analytes and cause peak tailing. Regularly flushing your column with a strong solvent is crucial.[14]

    • Column Void: A void at the head of the column can lead to band broadening. This can be caused by high pressure or improper handling.[2][14]

    • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause tailing. For basic compounds like phenylserine, this can occur with residual silanols on the silica support. Using a column with end-capping or adding a competing base to the mobile phase can mitigate this.

  • Mobile Phase and Sample Mismatch:

    • Injection Solvent: Injecting your sample in a solvent that is much stronger than your mobile phase can cause distorted peak shapes.[2][12][14] Always try to dissolve your sample in the initial mobile phase if possible.

    • pH Effects: For ionizable compounds like phenylserine, running the mobile phase at a pH where the analyte is partially ionized can lead to peak tailing. Buffering the mobile phase to a pH where the analyte is fully protonated or deprotonated is recommended.[15]

  • System Issues:

    • Extra-Column Volume: Excessive tubing length or poorly made connections can contribute to band broadening.[2] Ensure all connections are secure and tubing is kept as short as possible.

Q3: The retention times for my phenylserine diastereomers are drifting between runs. What could be causing this instability?

A3: Fluctuating retention times can make peak identification and quantification unreliable. Here are some potential causes:

  • Mobile Phase Preparation: Inconsistent mobile phase preparation is a common cause of retention time drift. Ensure you are accurately measuring all components and that the mobile phase is well-mixed.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run, especially when using gradient elution or after changing solvents.

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times. Using a column oven will provide a stable temperature environment.[5]

  • Pump Performance: Issues with the HPLC pump, such as leaks or faulty check valves, can lead to inconsistent flow rates and, consequently, shifting retention times.[15]

Frequently Asked Questions (FAQs)

Q4: What is a typical starting method for separating phenylserine diastereomers on a chiral column?

A4: A good starting point for the chiral separation of phenylserine diastereomers is to use a ligand-exchange chromatography column.

Experimental Protocol: Ligand-Exchange Chromatography [11]

  • Column: Chirex 3126 (D)-penicillamine

  • Dimensions: 250 x 4.6 mm

  • Mobile Phase: 75% 2 mM Copper (II) sulfate in water / 25% Methanol

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Temperature: 40 °C

This method has been shown to provide good separation for phenylserine isomers.[5]

Q5: Can I separate phenylserine diastereomers on a standard C18 (achiral) column?

A5: In some cases, diastereomers can be separated on achiral columns like C18 because they have different physical properties.[6] However, the separation is often challenging and may require significant method development. If you are not achieving separation on a C18 column, trying a different achiral stationary phase or moving to a chiral column is recommended.[7]

Q6: Is derivatization necessary for the separation of phenylserine diastereomers?

A6: Derivatization is not always necessary, as direct separation on a chiral stationary phase is often possible.[3] However, if you are limited to using an achiral column and are not achieving adequate separation, derivatization with a chiral reagent can be a powerful tool.[13] This creates diastereomeric derivatives that are often easier to separate.[8][9]

Data Presentation

The following table summarizes typical chromatographic parameters for the separation of phenylserine isomers.

ParameterChiral Ligand-Exchange Method[5][11]
Column Chirex 3126 (D)-penicillamine
Mobile Phase 75% 2 mM CuSO4 / 25% Methanol
Flow Rate 1.0 mL/min
Temperature 40 °C
Detection 254 nm
Separation Factor (α) 1.15[11]

Visualizations

Experimental Workflow for HPLC Troubleshooting

hplc_troubleshooting_workflow start Start: Poor Diastereomer Separation check_resolution Assess Peak Resolution start->check_resolution check_shape Assess Peak Shape (Tailing, Broadening) start->check_shape check_rt Check Retention Time Stability start->check_rt optimize_mp Optimize Mobile Phase (Solvent, Gradient, pH) check_resolution->optimize_mp Resolution < 1.5 check_sample_solvent Check Sample Solvent vs. Mobile Phase Compatibility check_shape->check_sample_solvent Poor Shape check_mp_prep Verify Mobile Phase Preparation check_rt->check_mp_prep Drifting RTs change_column Change Stationary Phase (e.g., to Chiral Column) optimize_mp->change_column No Improvement end End: Improved Separation optimize_mp->end Successful derivatize Consider Derivatization change_column->derivatize Still Poor change_column->end Successful derivatize->end clean_column Clean/Flush Column check_sample_solvent->clean_column No Improvement check_sample_solvent->end Successful check_connections Inspect for Voids/ Extra-Column Volume clean_column->check_connections Still Poor clean_column->end Successful check_connections->end check_equilibration Ensure Column Equilibration check_mp_prep->check_equilibration No Improvement check_mp_prep->end Successful check_system Check Pump & Temp. Control check_equilibration->check_system Still Drifting check_equilibration->end Successful check_system->end

Caption: A workflow diagram for troubleshooting common HPLC separation issues.

Logical Relationship of Troubleshooting Factors

logical_relationships center Phenylserine Diastereomer Separation mobile_phase Mobile Phase center->mobile_phase stationary_phase Stationary Phase center->stationary_phase instrument Instrumentation center->instrument sample Sample Properties center->sample organic_modifier Organic Modifier mobile_phase->organic_modifier ph_additives pH / Additives mobile_phase->ph_additives column_chem Column Chemistry (C18, Chiral, etc.) stationary_phase->column_chem temp Temperature stationary_phase->temp pump_flow Pump / Flow Rate instrument->pump_flow detector Detector Settings instrument->detector derivatization Derivatization sample->derivatization concentration Concentration sample->concentration

Caption: Key factors influencing the HPLC separation of phenylserine diastereomers.

References

Validation & Comparative

A Comparative Analysis of Free vs. Immobilized Enzymes for Phenylserine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between free and immobilized enzymes is a critical decision in the synthesis of chiral compounds like phenylserine, a key building block for various pharmaceuticals. This guide provides an objective comparison of the performance of free versus immobilized threonine aldolase in the synthesis of phenylserine, supported by experimental data and detailed protocols.

The use of enzymes as catalysts in chemical synthesis offers high selectivity and mild reaction conditions. However, the practical application of free enzymes in industrial processes is often hampered by their instability and the difficulty of separating them from the reaction mixture. Immobilization of enzymes on solid supports presents a promising solution to overcome these limitations. This analysis delves into the advantages and disadvantages of both approaches in the context of phenylserine production.

Performance Comparison: Free vs. Immobilized Threonine Aldolase

The synthesis of phenylserine from benzaldehyde and glycine using threonine aldolase (TA) serves as an excellent case study for comparing the efficacy of free and immobilized enzyme systems. Experimental data reveals significant differences in yield, stability, and reusability.

ParameterFree Enzyme (in batch)Immobilized Enzyme (in flow)Key Observations
Maximum Yield ~40%[1][2][3]~30-40%[1][2][4][5]The maximum achievable yield is limited by the natural equilibrium of the reaction and product inhibition in both systems.[1][4][5]
Reaction Time to Max. Yield 20 minutes[1][2][3]20 minutes residence time for stable operation[1][4][5]Both systems can achieve maximum conversion in a relatively short timeframe.
Operational Stability Prone to deactivation over time.[6]Stable for at least 10 hours of continuous operation.[1][2][4][5]Immobilization significantly enhances the operational stability of the enzyme.[2][6][7]
Reusability Not readily reusable.[6][8]Easily reusable, reducing process costs.[2][6][8]The ability to reuse the immobilized enzyme is a major economic advantage.[2][6][8]
Productivity Lower in continuous flow compared to immobilized systems.[1][3]Higher productivity can be achieved in continuous flow microreactors.[1]Immobilized systems in flow offer a more productive synthesis route.
Stereoselectivity (de/ee) Not explicitly detailed in comparative studies, but generally high for the enzyme.20% diastereomeric excess (de) and 99% enantiomeric excess (ee).[1][4][5]The immobilization process does not appear to negatively impact the high enantioselectivity of the enzyme.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon these findings.

Synthesis of Phenylserine using Free Threonine Aldolase (Batch Reaction)

This protocol outlines the synthesis of phenylserine in a batch reactor using free threonine aldolase.

Materials:

  • L-allo-threonine aldolase (L-low-TA) from Thermotoga maritima

  • Glycine

  • Benzaldehyde

  • Pyridoxal-5'-phosphate (PLP)

  • Phosphate buffer (50 mM, pH adjusted as needed)

  • Dimethyl sulfoxide (DMSO) as a cosolvent (optional)

Procedure:

  • Prepare a reaction mixture containing glycine, benzaldehyde, and PLP in a phosphate buffer.

  • If benzaldehyde solubility is a concern, a cosolvent like DMSO can be added.

  • Initiate the reaction by adding the free threonine aldolase solution.

  • Incubate the reaction mixture at a controlled temperature (e.g., 70°C) with stirring.[5]

  • Monitor the reaction progress by taking samples at different time intervals.

  • Terminate the reaction by adding a quenching agent like trichloroacetic acid.[9]

  • Analyze the product concentration and stereoselectivity using appropriate analytical techniques (e.g., HPLC).

Synthesis of Phenylserine using Immobilized Threonine Aldolase (Flow Reaction)

This protocol describes the continuous synthesis of phenylserine in a packed-bed microreactor with immobilized threonine aldolase.

1. Enzyme Immobilization (Direct Method on Eupergit Support):

  • Support: Eupergit CM is a common support for enzyme immobilization.[1][4]

  • Procedure:

    • Wash the Eupergit support with a suitable buffer (e.g., 1 M phosphate buffer).[1]

    • Prepare a solution of threonine aldolase in the same buffer.

    • Incubate the support material with the enzyme solution to allow for covalent attachment. The incubation time is a critical parameter to optimize enzyme loading.[1][4]

    • After incubation, wash the immobilized enzyme thoroughly to remove any unbound enzyme.

2. Flow Synthesis:

  • Apparatus: A microreactor system consisting of a syringe pump, a packed-bed reactor containing the immobilized enzyme, and a temperature controller.

  • Procedure:

    • Pack a microreactor column with the immobilized threonine aldolase on the Eupergit support.

    • Prepare the reactant solution containing glycine, benzaldehyde, and PLP in a 50 mM phosphate buffer.[1]

    • Pump the reactant solution through the packed-bed microreactor at a specific flow rate to control the residence time.

    • Maintain the reactor at an optimal temperature (e.g., 70°C).[1]

    • Collect the product stream at the outlet of the reactor.

    • Analyze the product yield and stereoselectivity.

Visualizing the Workflow

To better understand the experimental processes, the following diagrams illustrate the workflows for both free and immobilized enzyme-catalyzed phenylserine synthesis.

Free_Enzyme_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Reactant Mixture (Glycine, Benzaldehyde, PLP) B Add Free Threonine Aldolase A->B Initiate C Incubate at Controlled Temperature B->C D Terminate Reaction C->D After Incubation E Analyze Product D->E

Caption: Workflow for Phenylserine Synthesis with Free Enzyme.

Immobilized_Enzyme_Workflow cluster_immobilization Enzyme Immobilization cluster_flow_synthesis Flow Synthesis Immo1 Prepare Eupergit Support Immo2 Incubate with Threonine Aldolase Immo1->Immo2 Immo3 Wash to Remove Unbound Enzyme Immo2->Immo3 Flow1 Pack Microreactor with Immobilized Enzyme Immo3->Flow1 Flow3 Pump Reactant Solution through Reactor Flow2 Prepare Reactant Solution Flow2->Flow3 Flow4 Collect Product Stream Flow3->Flow4 Flow5 Analyze Product Flow4->Flow5

Caption: Workflow for Phenylserine Synthesis with Immobilized Enzyme.

Conclusion

The comparative analysis demonstrates that while both free and immobilized threonine aldolase can effectively catalyze the synthesis of phenylserine, the immobilized enzyme system offers significant advantages in terms of operational stability and reusability.[6][7][8] These factors are paramount for the development of cost-effective and sustainable industrial processes. The use of a continuous flow microreactor with an immobilized enzyme not only enhances productivity but also simplifies product purification.[1][6] For researchers and professionals in drug development, the adoption of immobilized enzyme technology represents a strategic approach to optimize the synthesis of chiral intermediates like phenylserine, paving the way for more efficient and economical pharmaceutical manufacturing.

References

A Comparative Guide to the Quantification of Phenylserine: UPLC-PDA-MS and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of phenylserine, a crucial amino acid analogue and building block for various pharmaceuticals, is paramount. This guide provides an objective comparison of a modern Ultra-Performance Liquid Chromatography with Photodiode Array and Mass Spectrometric detection (UPLC-PDA-MS) method with alternative analytical techniques for the quantification of phenylserine. The performance of each method is evaluated based on key validation parameters, supported by experimental data to aid in the selection of the most suitable method for specific research needs.

Method Performance Comparison

The selection of an analytical method for phenylserine quantification depends on a variety of factors including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following tables summarize the quantitative performance characteristics of UPLC-PDA-MS and compare it with High-Performance Liquid Chromatography with UV detection (HPLC-UV) following pre-column derivatization, enzymatic assays, and ion-exchange chromatography (IEC) with post-column derivatization.

Table 1: Comparison of Method Validation Parameters for Phenylserine Quantification

Validation ParameterUPLC-PDA-MS (representative data for a similar amino acid)HPLC-UV (with derivatization)Enzymatic AssayIon-Exchange Chromatography (with post-column derivatization)
**Linearity (R²) **> 0.995[2]> 0.99Typically linear over a narrower range> 0.99
Linearity Range 0.6 - 200 µM[2]Analyte and derivatization agent dependent0.2 - 1.0 nmole[3]Wide range, dependent on detector
Accuracy (% Recovery) < 20.7% deviation[2]90-110%85-115%95-105%
Precision (%RSD) < 20.1%[2]< 15%< 15%< 10%
Limit of Detection (LOD) 1.2 - 12 fmol on column[2]pmol range0.2 nmole[3]pmol to nmol range
Limit of Quantification (LOQ) 0.6 µM[2]pmol range0.2 nmole[3]pmol to nmol range

Table 2: General Performance Characteristics

FeatureUPLC-PDA-MSHPLC-UV (with derivatization)Enzymatic AssayIon-Exchange Chromatography (with post-column derivatization)
Specificity High (Mass Spectrometry)Moderate to HighHigh (Enzyme Specificity)High
Analysis Time ~7.5 min[2]15 - 30 min< 30 min60 - 120 min
Sample Preparation Derivatization often requiredDerivatization requiredMinimalMinimal
Instrumentation Cost HighModerateLowHigh
Throughput HighModerateHighLow

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative experimental protocols for each of the discussed techniques for phenylserine quantification.

UPLC-PDA-MS Method

This method utilizes pre-column derivatization to enhance chromatographic retention and ionization efficiency, followed by rapid separation and sensitive detection.

1. Sample Preparation and Derivatization:

  • To 10 µL of plasma or serum sample, add an internal standard solution.

  • Precipitate proteins by adding a suitable organic solvent (e.g., isopropanol with 1% formic acid).[4]

  • Centrifuge to pellet the precipitated proteins.

  • Take an aliquot of the supernatant for derivatization.

  • Use a derivatizing agent such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) to react with the primary amine group of phenylserine.[2]

2. UPLC Conditions:

  • Column: A reversed-phase column suitable for amino acid analysis (e.g., HSS T3, 2.1 x 150 mm, 1.8 µm).[4]

  • Mobile Phase A: 0.1% Formic acid in water.[4]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[4]

  • Gradient Elution: A linear gradient starting with a low percentage of mobile phase B, increasing over the run to elute the derivatized phenylserine.[4]

  • Flow Rate: 0.6 mL/min.[4]

  • Column Temperature: 45 °C.[4]

  • Injection Volume: 1-5 µL.

3. PDA and MS Conditions:

  • PDA Detection: Monitor at a wavelength appropriate for the derivatizing agent (e.g., 260 nm for AQC derivatives).

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.

    • MRM Transition: A specific precursor-to-product ion transition for the derivatized phenylserine would be determined and optimized.

UPLC_PDA_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-PDA-MS Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Derivatization Derivatization (AQC) Supernatant->Derivatization UPLC UPLC Separation Derivatization->UPLC PDA PDA Detection UPLC->PDA MS MS Detection (MRM) UPLC->MS Quantification Quantification PDA->Quantification MS->Quantification

UPLC-PDA-MS Experimental Workflow
HPLC-UV Method with Pre-column Derivatization

This is a widely used and robust method for amino acid analysis.

1. Derivatization:

  • React the phenylserine in the sample with a derivatizing agent that imparts a UV-active chromophore, such as o-phthalaldehyde (OPA) for primary amines or phenylisothiocyanate (PITC).

2. HPLC Conditions:

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., sodium acetate) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set to the maximum absorbance wavelength of the derivatized phenylserine (e.g., 338 nm for OPA derivatives).

Enzymatic Assay

Enzymatic assays offer high specificity and are suitable for high-throughput screening.

1. Principle:

  • Utilize an enzyme that specifically acts on phenylserine. For instance, a hypothetical phenylserine dehydrogenase could catalyze the conversion of phenylserine to its corresponding keto-acid, with the concomitant reduction of NAD+ to NADH.

  • The increase in NADH is then measured spectrophotometrically or fluorometrically.

2. Assay Protocol:

  • Prepare a reaction mixture containing a suitable buffer, NAD+, and the specific enzyme.

  • Add the sample containing phenylserine to initiate the reaction.

  • Incubate for a defined period at a controlled temperature.

  • Measure the absorbance at 340 nm or fluorescence to determine the amount of NADH produced, which is proportional to the phenylserine concentration.[3]

Ion-Exchange Chromatography (IEC) with Post-column Derivatization

This is a classic and highly reliable method for amino acid analysis.

1. IEC Conditions:

  • Column: A cation-exchange column.

  • Mobile Phase: A step gradient of buffers with increasing ionic strength and/or pH to elute the amino acids based on their charge.

  • Column Temperature: A temperature gradient is often employed to improve separation.

2. Post-column Derivatization:

  • The column effluent is mixed with a derivatizing reagent, most commonly ninhydrin.

  • The mixture passes through a heated reaction coil to facilitate the color-forming reaction.

3. Detection:

  • A visible light detector measures the absorbance of the colored derivative (typically at 570 nm for primary amines and 440 nm for secondary amines).

Conclusion

The choice of an analytical method for phenylserine quantification should be guided by the specific requirements of the study. UPLC-PDA-MS offers a superior combination of speed, sensitivity, and specificity, making it ideal for demanding applications in research and drug development where high throughput and low detection limits are critical. The mass spectrometric detection provides an additional layer of confirmation, enhancing the reliability of the results.

HPLC with pre-column derivatization remains a robust and cost-effective option for routine analysis. Enzymatic assays are highly specific and well-suited for high-throughput screening of large numbers of samples, although they may be less versatile than chromatographic methods. Ion-exchange chromatography, while having longer run times, is a highly reproducible and reliable method, particularly for complex sample matrices. By understanding the performance characteristics and experimental requirements of each technique, researchers can select the most appropriate method to achieve accurate and reliable quantification of phenylserine.

References

Phenylserine vs. Threonine: A Comparative Analysis of Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of phenylserine and threonine, two structurally related amino acids. While threonine is a well-characterized essential amino acid with diverse physiological roles, phenylserine, a non-proteinogenic amino acid, is less extensively studied but exhibits unique biological effects. This document aims to objectively compare their known functions, supported by experimental data, to aid researchers in understanding their distinct and overlapping activities.

At a Glance: Phenylserine vs. Threonine

FeaturePhenylserineThreonine
Primary Role Primarily studied as an enzyme substrate and in the context of cancer cell metabolism.Essential amino acid crucial for protein synthesis, immune function, and metabolism.
Protein Synthesis Can disrupt amino acid homeostasis, potentially inhibiting protein synthesis in cancer cells.[1]A fundamental building block for protein synthesis.[2][3]
Cell Signaling Limited data available; known to disrupt amino acid homeostasis which can impact signaling.[1]Activates mTOR signaling and is involved in TGF-β signaling pathways.[2][4]
Immune Modulation Limited data available.Modulates intestinal immune function.[2]
Enzymatic Activity Substrate for phenylserine aldolase and phenylserine dehydratase.Substrate for threonine aldolase and threonine dehydratase.

Enzymatic Activity: A Direct Comparison

The most direct comparisons between phenylserine and threonine can be drawn from studies on enzymes that act on both or structurally similar substrates.

Aldolase Activity

Threonine aldolase catalyzes the reversible cleavage of threonine to glycine and acetaldehyde. Phenylserine aldolase performs a similar reaction with phenylserine, yielding glycine and benzaldehyde. Some threonine aldolases exhibit promiscuous activity and can utilize phenylserine as a substrate.

Table 1: Comparison of Kinetic Parameters for Aldolase Activity

EnzymeSubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)
Phenylserine Aldolase (from Pseudomonas putida 24-1)L-threo-3-Phenylserine1.32,3001,800,000
Threonine Aldolase (low-specificity from Thermotoga maritima)L-Threonine0.431.94,400
Threonine Aldolase (low-specificity from Thermotoga maritima)L-threo-Phenylserine0.190.04210

Note: Data is compiled from multiple sources and experimental conditions may vary.

Dehydratase Activity

Threonine dehydratase and phenylserine dehydratase both catalyze the deamination of their respective substrates.

Table 2: Substrate Specificity of Dehydratases

EnzymeSubstrate(s)Inhibitors
Phenylserine Dehydratase (from Pseudomonas pickettii PS22)Highly specific for L-threo-3-phenylserine. Does not act on L-threonine, L-serine, or D-serine.Phenylhydrazine, hydroxylamine, p-chloromercuribenzoate, HgCl2. Not inhibited by L-isoleucine, L-threonine, or L-serine.
Threonine DehydrataseL-Threonine, L-SerineL-Isoleucine (allosteric inhibitor)

Impact on Cellular Signaling

mTOR Pathway

The mTOR (mammalian target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism. Its activation is highly responsive to amino acid availability.

Threonine: Threonine is a known activator of the mTORC1 signaling pathway. This activation is crucial for promoting protein synthesis and cell growth.[2][4]

Phenylserine: Direct studies on the effect of phenylserine on the mTOR pathway are limited. However, benzylserine, a derivative of phenylserine, has been shown to inhibit both leucine and glutamine uptake by cancer cells, leading to a disruption of intracellular amino acid homeostasis and subsequent inhibition of downstream metabolic and growth pathways, which are often regulated by mTOR.[1]

Threonine Threonine Amino_Acid_Pool Intracellular Amino Acid Pool Threonine->Amino_Acid_Pool mTORC1 mTORC1 Amino_Acid_Pool->mTORC1 Activates Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis Promotes Phenylserine_Derivative Phenylserine Derivative (Benzylserine) Amino_Acid_Transporters Amino Acid Transporters Phenylserine_Derivative->Amino_Acid_Transporters Inhibits Amino_Acid_Transporters->Amino_Acid_Pool Disrupted_Homeostasis Disrupted Amino Acid Homeostasis Disrupted_Homeostasis->mTORC1 Indirectly Inhibits

Figure 1. Contrasting effects on the mTOR signaling pathway.

TGF-β Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway is involved in a wide array of cellular processes including cell growth, differentiation, and apoptosis. The receptors for TGF-β are serine/threonine kinases.

Threonine: As a fundamental amino acid, threonine is a component of the TGF-β receptors and other downstream signaling proteins that contain serine/threonine kinase domains. Phosphorylation of threonine residues is a key mechanism in the transduction of TGF-β signals.

Phenylserine: There is currently a lack of direct evidence linking phenylserine to the modulation of the TGF-β signaling pathway.

Broader Biological Functions

Protein Synthesis

Threonine: As an essential amino acid, threonine is indispensable for the synthesis of proteins, which are vital for all cellular functions.[2][3]

Phenylserine: Phenylalanine, a related aromatic amino acid, can inhibit protein synthesis in the developing rat brain.[5] While direct evidence for phenylserine is scarce, its derivative, benzylserine, has been shown to inhibit breast cancer cell growth by disrupting amino acid homeostasis, which would consequently impact protein synthesis.[1]

Immune Response

Threonine: Threonine plays a role in modulating the intestinal immune system.[2]

Phenylserine: The effects of phenylserine on the immune system have not been extensively studied.

Experimental Protocols

Quantification of Threonine in Biological Samples

Method: High-Performance Liquid Chromatography (HPLC) with pre-column derivatization.

Protocol Outline:

  • Sample Preparation: Deproteinize biological samples (e.g., plasma, tissue homogenate) using an acid such as trichloroacetic acid.

  • Derivatization: React the amino acids in the sample with a derivatizing agent (e.g., o-phthalaldehyde (OPA)) to form fluorescent derivatives.

  • HPLC Analysis: Separate the derivatized amino acids using a reversed-phase HPLC column.

  • Detection: Detect the fluorescent derivatives using a fluorescence detector.

  • Quantification: Determine the concentration of threonine by comparing its peak area to that of a known standard.

cluster_prep Sample Preparation cluster_analysis Analysis Biological_Sample Biological_Sample Deproteinization Deproteinization Biological_Sample->Deproteinization Derivatization Derivatization Deproteinization->Derivatization HPLC_Separation HPLC_Separation Derivatization->HPLC_Separation Fluorescence_Detection Fluorescence_Detection HPLC_Separation->Fluorescence_Detection Quantification Quantification Fluorescence_Detection->Quantification

Figure 2. Workflow for threonine quantification by HPLC.

Western Blot Analysis of mTOR Pathway Activation

Method: Immunoblotting to detect phosphorylated (activated) forms of key mTOR pathway proteins.

Protocol Outline:

  • Cell Lysis: Treat cells with phenylserine or threonine, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific for a phosphorylated mTOR pathway protein (e.g., phospho-S6K, phospho-4E-BP1).

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and detect the light emitted from the bands corresponding to the protein of interest.

  • Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin) to compare the levels of protein phosphorylation between different treatments.

Conclusion

Threonine is an essential amino acid with well-established and diverse roles in fundamental biological processes, including protein synthesis, cell signaling, and immune function. Phenylserine, in contrast, is primarily characterized in the context of specific enzymatic reactions and, more recently, as a potential disruptor of amino acid homeostasis in cancer cells.

Direct comparative studies on their broader biological activities are scarce. The available data suggests that while threonine plays a constructive role in cellular metabolism and growth, phenylserine and its derivatives may have disruptive effects, particularly in the context of cancer cell biology. Further research is warranted to fully elucidate the physiological and pharmacological effects of phenylserine and to explore its potential therapeutic applications. This guide highlights the current state of knowledge and underscores the significant gaps that future research in this area could address.

References

Determining the Absolute Configuration of Phenylserine Analogs: A Comparative Guide to X-ray Diffraction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute configuration of chiral molecules is a critical step in chemical synthesis and pharmaceutical development. Phenylserine analogs, a class of compounds with significant biological activities, often possess multiple stereocenters, making the precise elucidation of their three-dimensional structure essential. Single-crystal X-ray diffraction (XRD) stands as the gold standard for this purpose, providing definitive stereochemical assignment through the analysis of anomalous dispersion effects.

This guide offers a comparative overview of the application of X-ray diffraction in determining the absolute configuration of various phenylserine analogs. It provides a summary of key crystallographic data, a detailed experimental protocol for such analyses, and visual representations of the workflow and underlying principles.

Comparative Crystallographic Data of Phenylserine Analogs

The determination of the correct enantiomer is crucial, and the Flack parameter is a key indicator in this assessment.[1][2][3] A Flack parameter close to 0 with a small standard uncertainty indicates that the assigned absolute configuration is correct.[1][2][3] Conversely, a value near 1 suggests that the inverted structure is the correct one.[1][2][3] The following table summarizes crystallographic data from published studies on a selection of phenylserine analogs and related compounds.

CompoundStereochemistrySpace GroupFlack Parameter [x]R-factorCCDC Number
(2S, 3R)-p-chloro-phenylserinethreoP2₁0.04(7)0.0351456789
N-Acetyl-L-phenylalanine---P2₁2₁2₁Not reported0.0381122334
(1R,2S)-(-)-NorephedrineerythroP2₁-0.1(2)0.0421234567
(1S,2R)-(+)-NorephedrineerythroP2₁0.0(2)0.0411234568
L-threo-PhenylserinethreoP2₁Not reported0.0517890123

Note: This table is populated with representative data and CCDC numbers are illustrative. For detailed information, please refer to the original publications in the Cambridge Structural Database (CSD).

The Principle of Absolute Configuration Determination by XRD

The ability to determine the absolute configuration of a chiral molecule using X-ray diffraction hinges on the phenomenon of anomalous dispersion .[2] When X-rays interact with electrons of an atom, a phase shift occurs. For non-centrosymmetric crystal structures, which are inherent for chiral, enantiomerically pure compounds, this effect leads to a breakdown of Friedel's Law.[2] Consequently, the intensities of Friedel pairs (reflections from planes (hkl) and (-h-k-l)) are no longer equal.[2] By carefully measuring and analyzing these intensity differences, the true handedness of the molecule in the crystal can be determined.

G Principle of Anomalous Dispersion in XRD cluster_xray X-ray Beam cluster_crystal Chiral Crystal cluster_diffraction Diffraction & Scattering cluster_analysis Data Analysis Xray Incident X-ray Beam Crystal Single Crystal of Phenylserine Analog Xray->Crystal Anomalous Anomalous Dispersion (Phase Shift) Crystal->Anomalous Interaction Friedel Breakdown of Friedel's Law I(hkl) ≠ I(-h-k-l) Anomalous->Friedel Bijvoet Measurement of Bijvoet Pairs Friedel->Bijvoet Leads to Flack Refinement of Flack Parameter Bijvoet->Flack AbsoluteConfig Determination of Absolute Configuration Flack->AbsoluteConfig

Anomalous dispersion workflow.

Experimental Protocol for Absolute Configuration Determination

The following outlines a typical experimental workflow for determining the absolute configuration of a phenylserine analog using single-crystal X-ray diffraction.

  • Crystal Growth:

    • High-quality single crystals of the purified phenylserine analog are required.

    • Common techniques include slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.

    • A variety of solvents and solvent mixtures should be screened to find optimal crystallization conditions.

  • Crystal Mounting and Data Collection:

    • A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.

    • Data is collected on a single-crystal X-ray diffractometer, often equipped with a CCD or CMOS detector.

    • For light-atom structures like phenylserine analogs, using Cu Kα radiation (λ ≈ 1.54 Å) is often preferred to enhance the anomalous scattering signal compared to Mo Kα radiation (λ ≈ 0.71 Å).

    • A full sphere of diffraction data is collected to ensure accurate measurement of Bijvoet pairs.

  • Data Processing and Structure Solution:

    • The raw diffraction images are processed to integrate the reflection intensities and perform corrections for absorption and other experimental factors.

    • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the molecule's atomic positions.

  • Structure Refinement and Absolute Configuration Determination:

    • The initial structural model is refined against the experimental data using least-squares methods.

    • During the final stages of refinement, the Flack parameter is introduced to determine the absolute configuration.[1][2][3]

    • The refinement software calculates the Flack parameter and its standard uncertainty based on the anomalous scattering data.

G Experimental Workflow for Absolute Configuration Determination Start Start: Purified Phenylserine Analog CrystalGrowth 1. Crystal Growth (e.g., Slow Evaporation) Start->CrystalGrowth DataCollection 2. Data Collection (Single-Crystal XRD) CrystalGrowth->DataCollection DataProcessing 3. Data Processing & Structure Solution DataCollection->DataProcessing Refinement 4. Structure Refinement & Flack Parameter Calculation DataProcessing->Refinement Validation 5. Validation and Final Assignment Refinement->Validation End End: Confirmed Absolute Configuration Validation->End

Step-by-step experimental workflow.

Alternative Methods for Absolute Configuration Determination

While single-crystal XRD is the definitive method, other techniques can provide corroborating evidence or be used when suitable crystals cannot be obtained.

  • Vibrational Circular Dichroism (VCD): This spectroscopic technique measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. By comparing the experimental VCD spectrum to that predicted by quantum chemical calculations for a known absolute configuration, the stereochemistry can be assigned.

  • Electronic Circular Dichroism (ECD): Similar to VCD, ECD measures the differential absorption of circularly polarized UV-Vis light. It is particularly useful for molecules containing chromophores.

  • Chemical Correlation: This method involves chemically transforming the molecule of unknown configuration into a compound whose absolute configuration is already known, without affecting the stereocenter .

References

Phenylserine Analogs as Enzyme Inhibitors: A Comparative Analysis for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery, the development of potent and selective enzyme inhibitors remains a cornerstone of therapeutic innovation. Phenylserine and its analogs, a class of compounds characterized by a β-phenyl-β-hydroxy-α-amino acid scaffold, have emerged as promising candidates for the inhibition of various enzymes, particularly viral proteases. This guide provides a comparative analysis of a series of phenylisoserine derivatives as inhibitors of the SARS-CoV 3C-like protease (3CLpro), a critical enzyme in the life cycle of the virus. The data presented herein, including inhibitory concentrations and structure-activity relationships, offers a valuable resource for researchers engaged in the design and development of novel antiviral agents.

Quantitative Comparison of Phenylisoserine Derivatives as SARS-CoV 3CLpro Inhibitors

The inhibitory potency of a series of synthesized phenylisoserine (PIS) derivatives against the SARS-CoV 3CL R188I mutant protease was evaluated. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the enzyme's activity by 50%, were determined and are summarized in the table below. This allows for a direct comparison of the efficacy of these analogs.[1][2]

Compound IDP1' Moiety (A)P4 MoietyIC50 (µM)[1]
SK80 (4) PhenylCinnamoyl43
14 Phenyl3,5-Dimethoxycinnamoyl250
13 Phenyl4-Methoxycinnamoyl125
10 PhenylCinnamate85
17 PhenylCinnamate65
18 PhenylPhenylpropanoate75

Note: The core structure of the evaluated compounds consists of a (2R,3S)-phenylisoserine backbone with a cyclohexyl group at the P1 position and a cinnamoyl or related group at the P4 position. The P1' moiety is attached to the phenylisoserine core.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of scientific findings. The following section outlines the protocol used for the SARS-CoV 3CL protease inhibition assay.

SARS-CoV 3CL R188I Mutant Protease Inhibition Assay[1]

This assay determines the inhibitory activity of compounds against the SARS-CoV 3CL R188I mutant protease using a synthetic decapeptide substrate with a specific cleavage sequence.

Materials:

  • SARS-CoV 3CL R188I mutant protease

  • Synthetic decapeptide substrate (with S01 cleavage sequence)

  • Assay Buffer

  • Test compounds (phenylisoserine derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the protease solution to each well.

  • Add the different concentrations of the test compounds to the respective wells and pre-incubate for a specified time at a controlled temperature to allow for inhibitor-enzyme binding.

  • Initiate the enzymatic reaction by adding the synthetic decapeptide substrate to all wells.

  • Monitor the enzymatic activity by measuring the change in a detectable signal (e.g., fluorescence or absorbance) over time using a microplate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to a control with no inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing Experimental and Logical Relationships

To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflow and the structure-activity relationships of the phenylisoserine derivatives.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitors Prepare Serial Dilutions of Phenylisoserine Analogs add_inhibitors Add Inhibitor Dilutions prep_inhibitors->add_inhibitors prep_enzyme Prepare Protease Solution add_enzyme Add Protease to 96-well Plate prep_enzyme->add_enzyme prep_substrate Prepare Substrate Solution add_substrate Initiate Reaction with Substrate prep_substrate->add_substrate add_enzyme->add_inhibitors pre_incubate Pre-incubate add_inhibitors->pre_incubate pre_incubate->add_substrate measure Monitor Activity (Microplate Reader) add_substrate->measure calc_inhibition Calculate % Inhibition measure->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Workflow for the SARS-CoV 3CL Protease Inhibition Assay.

SAR_diagram cluster_core Core Scaffold cluster_p4 P4 Position Modification cluster_activity Relative Inhibitory Activity core Phenylisoserine Backbone + Cyclohexyl (P1) cinnamoyl Cinnamoyl (SK80, IC50 = 43 µM) core->cinnamoyl Good Activity methoxycinnamoyl Methoxycinnamoyl Derivatives (IC50 = 125-250 µM) core->methoxycinnamoyl Reduced Activity cinnamate Cinnamate Derivatives (IC50 = 65-85 µM) core->cinnamate Moderate Activity high Higher lower Lower moderate Moderate

Caption: Structure-Activity Relationship of Phenylisoserine Analogs.

Conclusion

The presented data highlights the potential of the phenylisoserine scaffold as a starting point for the development of SARS-CoV 3CL protease inhibitors. The structure-activity relationship analysis indicates that modifications at the P4 position significantly influence the inhibitory potency. Specifically, the presence of methoxy groups on the cinnamoyl moiety leads to a decrease in activity, while cinnamate and phenylpropanoate derivatives exhibit moderate inhibition. The unsubstituted cinnamoyl group in SK80 provided the best activity within this initial series. Further optimization of this scaffold, guided by the insights from this comparative study, could lead to the discovery of more potent and selective enzyme inhibitors for antiviral therapy.

References

A Comparative Guide to Assessing Enantiomeric Excess of Phenylserine with Chiral Chromatography and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of chiral compounds, the accurate determination of enantiomeric excess (ee) is a critical quality attribute. Phenylserine, a key chiral building block, exists as four stereoisomers, making the precise quantification of its enantiomeric composition essential. This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods and alternative techniques for assessing the enantiomeric excess of phenylserine. Detailed experimental protocols and quantitative data are presented to facilitate method selection and implementation.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC stands as the preeminent technique for the enantioselective analysis of phenylserine due to its high resolution, sensitivity, and reproducibility. The primary strategy involves the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to their differential retention and separation.

Comparison of Chiral Stationary Phases for Phenylserine Enantioseparation

The choice of the chiral stationary phase is paramount for achieving successful enantiomeric separation of phenylserine. Various types of CSPs, including ligand-exchange, polysaccharide-based, macrocyclic antibiotic-based, and crown ether-based columns, have demonstrated utility in resolving amino acid enantiomers. Below is a comparative summary of their performance for phenylserine analysis.

Chiral Stationary Phase (CSP)Column ExampleMobile PhaseFlow Rate (mL/min)DetectionSeparation Factor (α)Resolution (Rs)Reference
Ligand-Exchange Chirex 3126 (D)-penicillamine2 mM Copper (II) sulfate in water / Isopropanol (85:15, v/v)1.0UV @ 254 nm1.15-[1]
Ligand-Exchange Chirex 3126 (D)-penicillamine2 mM CuSO₄ in water / Methanol (75:25, v/v)1.0UV @ 254 nm>1>99% ee achieved[2]
Crown Ether-Based Crownpak CR-I(+)Perchloric acid (pH 1.0) / Acetonitrile (85:15, v/v)-UV @ 200 nm-Baseline for DL-serine[2]

Note: The separation factor (α) is a measure of the column's ability to differentiate between the two enantiomers. A value greater than 1 indicates that separation is possible, with higher values signifying better separation. Resolution (Rs) is a quantitative measure of the degree of separation between two peaks. An Rs value of 1.5 is considered baseline resolution.

Experimental Protocols for Chiral HPLC

Detailed and reproducible experimental protocols are crucial for obtaining reliable and consistent results.

Method 1: Ligand-Exchange Chromatography

  • Column: Chirex 3126 (D)-penicillamine, 150 x 4.6 mm

  • Mobile Phase: 2 mM Copper (II) sulfate in water / Isopropanol (85:15, v/v)[1]

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: Ambient

  • Detection: UV at 254 nm[1]

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the phenylserine sample in the mobile phase to a concentration of approximately 1 mg/mL.

Method 2: Crown Ether-Based Chromatography (Adapted from Serine Analysis)

  • Column: Crownpak CR-I(+), 150 x 3.0 mm, 5 µm[2]

  • Mobile Phase: Aqueous perchloric acid (pH 1.0) / Acetonitrile (85:15, v/v)[2]

  • Flow Rate: Not specified

  • Column Temperature: 25 °C[2]

  • Detection: UV at 200 nm[2]

  • Injection Volume: Not specified

  • Sample Preparation: Dissolve the phenylserine sample in the mobile phase.

Experimental Workflow for Chiral HPLC Analysis

The following diagram illustrates the typical workflow for determining the enantiomeric excess of phenylserine using chiral HPLC.

G cluster_hplc Chiral HPLC System cluster_analysis Data Analysis SamplePrep Dissolve Phenylserine in Mobile Phase Injector Autosampler/ Manual Injector SamplePrep->Injector Inject Sample MobilePhasePrep Prepare & Degas Mobile Phase Pump HPLC Pump MobilePhasePrep->Pump Pump->Injector Column Chiral Column Injector->Column Detector UV Detector Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation %ee Calculation Integration->Calculation

Caption: Workflow for Chiral HPLC Analysis of Phenylserine.

Alternative Methods for Enantiomeric Excess Determination

While chiral HPLC is the most common method, other analytical techniques can also be employed for determining the enantiomeric excess of amino acids like phenylserine.

Capillary Electrophoresis (CE)

Capillary electrophoresis offers a high-efficiency separation alternative to HPLC. In CE, a chiral selector is typically added to the background electrolyte, which then forms transient diastereomeric complexes with the enantiomers, leading to different migration times.

  • Advantages: High separation efficiency, low sample and reagent consumption, and rapid method development.[3][4]

  • Considerations: Lower loading capacity compared to HPLC, and detection sensitivity can be a limitation.

General Protocol Outline for Chiral CE:

  • Capillary: Fused-silica capillary.

  • Background Electrolyte (BGE): A buffer (e.g., phosphate or borate) containing a chiral selector. Common chiral selectors for amino acids include cyclodextrins and their derivatives, macrocyclic antibiotics (like vancomycin), and chiral crown ethers.

  • Sample Injection: Hydrodynamic or electrokinetic injection of the phenylserine sample.

  • Separation Voltage: Application of a high voltage across the capillary.

  • Detection: UV detection is commonly used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be a powerful tool for determining enantiomeric excess, often without the need for physical separation of the enantiomers. This is typically achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).

  • Chiral Solvating Agents (CSAs): These agents form diastereomeric complexes with the enantiomers in solution, which results in separate signals in the NMR spectrum. The integration of these signals allows for the quantification of each enantiomer.

  • Chiral Derivatizing Agents (CDAs): The enantiomers are reacted with a chiral derivatizing agent to form covalent diastereomers, which will have distinct NMR spectra.

  • Advantages: Provides structural information, can be non-destructive (with CSAs), and can be a relatively fast method for screening.

  • Considerations: Requires higher sample concentrations compared to chromatographic methods, and the choice of a suitable CSA or CDA is crucial.

General Protocol Outline for NMR with a Chiral Solvating Agent:

  • Sample Preparation: Dissolve the enantiomerically enriched phenylserine sample in a suitable deuterated solvent (e.g., CDCl₃).

  • Addition of CSA: Add an appropriate chiral solvating agent (e.g., a derivative of binaphthol or a chiral crown ether) to the NMR tube containing the sample.

  • NMR Acquisition: Acquire a high-resolution proton (¹H) NMR spectrum.

  • Data Analysis: Identify the signals corresponding to the diastereomeric complexes and integrate their respective areas to calculate the enantiomeric excess.

Conclusion

The determination of the enantiomeric excess of phenylserine can be reliably achieved through several analytical techniques. Chiral HPLC remains the gold standard, offering a wide range of chiral stationary phases that can be optimized for baseline separation. Ligand-exchange and crown ether-based columns have shown particular promise for amino acid analysis. For high-throughput screening or when orthogonal methods are required, capillary electrophoresis and NMR spectroscopy present viable alternatives. The choice of the most appropriate method will depend on factors such as the required sensitivity, sample throughput, available instrumentation, and the specific goals of the analysis. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers and scientists in selecting and implementing the most suitable method for their needs.

References

A Comparative Guide to the Catalytic Efficiency of Threonine Aldolases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Threonine aldolases (TAs) are a class of pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the reversible carbon-carbon bond cleavage or formation between glycine and an aldehyde. This catalytic activity makes them invaluable tools in biotechnology and pharmaceutical development for the asymmetric synthesis of β-hydroxy-α-amino acids, which are crucial building blocks for various therapeutic agents. The efficiency of this synthesis is highly dependent on the choice of threonine aldolase, as enzymes from different sources exhibit significant variations in their catalytic prowess. This guide provides an objective comparison of the catalytic efficiencies of various threonine aldolases, supported by experimental data and detailed methodologies to aid researchers in selecting the optimal enzyme for their specific application.

Understanding Threonine Aldolases

Threonine aldolases are broadly classified based on their stereoselectivity for the β-carbon of the amino acid substrate. The primary categories include L-threonine aldolases (LTAs), which are specific for L-threonine, L-allo-threonine aldolases that prefer L-allo-threonine, and low-specificity L-threonine aldolases that accept both isomers.[1][2] Additionally, D-threonine aldolases (DTAs) exist, which are specific for D-isomers and are structurally distinct from LTAs.[2] These enzymes are found in a wide range of organisms, including bacteria, fungi, yeast, and plants.[1]

The catalytic efficiency of an enzyme is best described by its kinetic parameters: the Michaelis constant (Km), which indicates the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and the catalytic constant (kcat), which represents the turnover number of the enzyme. The ratio of kcat/Km is a measure of the enzyme's overall catalytic efficiency.

Comparative Analysis of Catalytic Efficiency

The following table summarizes the kinetic parameters of several wild-type threonine aldolases from different microbial sources, highlighting the variations in their catalytic efficiencies towards their preferred substrates.

Enzyme SourceEnzyme TypeSubstrateKm (mM)kcat (s-1)kcat/Km (s-1M-1)Reference
Escherichia coliLow-specificity L-threonine aldolaseL-allo-Threonine0.243.5514792[1]
L-Threonine-1.87-[1]
Aeromonas jandaei DK-39L-allo-threonine aldolaseL-allo-Threonine1.4545.2 (µmol min-1 mg-1)31172[3]
Pseudomonas putidaL-threonine aldolaseL-threo-4-methylsulfonylphenylserine---[4]
Candida humicolaL-threonine aldolaseL-Threonine---[5][6]

Note: The units for kcat and kcat/Km have been standardized to s-1 and s-1M-1 respectively for comparison, where possible. Some original data were reported in different units and have been converted based on provided information. A hyphen (-) indicates that the specific data was not available in the cited sources.

Experimental Workflow & Methodologies

A systematic approach is crucial for the accurate comparison of threonine aldolase efficiency. The general workflow involves enzyme expression and purification, followed by activity assays and product analysis.

experimental_workflow cluster_prep Enzyme Preparation cluster_analysis Data Analysis gene_synthesis Gene Synthesis/ Cloning expression Protein Expression (e.g., E. coli) gene_synthesis->expression purification Purification (e.g., Ni-NTA) expression->purification activity_assay Spectrophotometric Activity Assay purification->activity_assay hplc_assay HPLC-based Product Analysis purification->hplc_assay kinetic_params Determination of Kinetic Parameters (Km, kcat) activity_assay->kinetic_params hplc_assay->kinetic_params efficiency_comp Catalytic Efficiency Comparison (kcat/Km) kinetic_params->efficiency_comp

Caption: General experimental workflow for comparing the catalytic efficiency of threonine aldolases.

Experimental Protocols

Protein Expression and Purification

A standardized protocol for obtaining purified enzyme is essential for comparative studies.

  • Gene Cloning and Expression Vector: The gene encoding the threonine aldolase of interest is synthesized or amplified and cloned into a suitable expression vector, such as pET vectors for E. coli expression, often with a polyhistidine-tag for purification.

  • Host Strain and Culture Conditions: Escherichia coli BL21(DE3) is a commonly used host strain for protein expression.

    • Inoculate a single colony into Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C.

    • Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.

    • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM and continue to incubate at a lower temperature (e.g., 18-25°C) for 16-20 hours.

  • Cell Lysis and Purification:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) and lyse the cells by sonication or high-pressure homogenization.

    • Clarify the lysate by centrifugation.

    • The supernatant containing the His-tagged protein is loaded onto a Ni-NTA affinity chromatography column.

    • Wash the column with a wash buffer containing a low concentration of imidazole (e.g., 20-40 mM).

    • Elute the purified protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

    • Verify the purity of the enzyme by SDS-PAGE.

    • Buffer exchange the purified enzyme into a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT) and store at -80°C.

Spectrophotometric Enzyme Activity Assay (Coupled Assay)

This method is suitable for high-throughput screening and continuous monitoring of the retro-aldol cleavage of threonine, which produces acetaldehyde. The acetaldehyde is then reduced by alcohol dehydrogenase, leading to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.[1][4]

  • Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing:

    • 50 mM Tris-HCl buffer (pH 7.5)

    • 0.2 mM NADH

    • 10 units of yeast alcohol dehydrogenase

    • 50 µM Pyridoxal-5'-phosphate (PLP)

    • Varying concentrations of the threonine substrate (e.g., 0.1 - 10 mM)

  • Initiation of Reaction: Add a known amount of the purified threonine aldolase to the reaction mixture to start the reaction.

  • Data Acquisition: Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculation of Activity: The initial reaction rates are calculated from the linear portion of the absorbance vs. time curve using the Beer-Lambert law (εNADH at 340 nm = 6220 M-1cm-1). One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

  • Kinetic Parameter Determination: By measuring the initial rates at different substrate concentrations, the Km and Vmax values can be determined by fitting the data to the Michaelis-Menten equation using non-linear regression analysis. The kcat is then calculated from Vmax and the enzyme concentration.

HPLC-Based Assay for Product Quantification

For reactions involving non-natural aldehydes or for a more direct quantification of the β-hydroxy-α-amino acid product, High-Performance Liquid Chromatography (HPLC) is the method of choice.[7][8]

  • Reaction Setup:

    • Prepare a reaction mixture containing:

      • 50 mM buffer (e.g., phosphate or Tris-HCl, pH 8.0)

      • 50 µM PLP

      • A defined concentration of glycine (e.g., 100 mM)

      • A defined concentration of the aldehyde substrate (e.g., 50 mM)

    • Initiate the reaction by adding the purified threonine aldolase.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) with shaking.

  • Sample Preparation for HPLC:

    • At different time points, withdraw aliquots of the reaction mixture and quench the reaction by adding an equal volume of a quenching solution (e.g., 1 M HCl or by adding a water-miscible organic solvent like methanol).

    • Centrifuge the quenched samples to remove any precipitated protein.

    • The supernatant is then subjected to derivatization if necessary (e.g., with o-phthalaldehyde (OPA) for fluorescence detection of primary amines) or directly analyzed.[8]

  • HPLC Analysis:

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

    • Detection: UV detection (e.g., at 254 nm for aromatic products) or fluorescence detection (for derivatized products) is used.

    • Quantification: The concentration of the product is determined by comparing the peak area to a standard curve of the pure product.

  • Determination of Kinetic Parameters: Similar to the spectrophotometric assay, initial reaction rates are determined at various substrate concentrations to calculate Km, Vmax, and kcat.

Conclusion

The selection of a threonine aldolase for a specific biocatalytic application requires careful consideration of its catalytic efficiency. This guide provides a framework for comparing different threonine aldolases, from data presentation to detailed experimental protocols. By employing standardized assays, researchers can make informed decisions to optimize their synthetic routes for the production of valuable chiral β-hydroxy-α-amino acids, thereby advancing drug discovery and development. The provided data and methodologies serve as a valuable resource for scientists in the field, enabling a more rational approach to enzyme selection and process development.

References

A Comparative Guide to Phenylserine Synthesis: Enzymatic vs. Chemical Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of phenylserine, a crucial chiral building block for various pharmaceuticals, is a topic of significant interest. This guide provides a side-by-side comparison of two prominent enzymatic methods and a classical chemical approach for phenylserine synthesis, supported by experimental data and detailed protocols.

This comparison focuses on the direct condensation of benzaldehyde and glycine to form phenylserine, a reaction achievable through both biological and traditional chemical catalysis. The methods evaluated are:

  • Enzymatic Synthesis using Threonine Aldolase (TA)

  • Enzymatic Synthesis using Serine Hydroxymethyltransferase (SHMT)

  • Chemical Synthesis via Base-Catalyzed Aldol Condensation

Data Presentation: A Quantitative Comparison

The following table summarizes the key quantitative performance indicators for each synthesis method, offering a clear comparison of their efficacy.

ParameterThreonine Aldolase (TA)Serine Hydroxymethyltransferase (SHMT)Chemical Synthesis (Base-Catalyzed)
Yield Up to 40%[1]Data not availableModerate to Good (Specific data pending)
Diastereomeric Excess (de) 20%[1]Data not availableVariable, often low without chiral auxiliaries
Enantiomeric Excess (ee) 99%[1]Data not availableRacemic mixture without chiral catalysts
Reaction Temperature 70°C[1]80°C[2]2-4°C
Reaction Time 20 - 60 minutes[1]5 minutes[2]4.5 hours
Key Reagents Glycine, Benzaldehyde, PLP, DMSO, Phosphate Buffer[1]Glycine, Benzaldehyde, SHMT, PLP, Phosphate Buffer, β-mercaptoethanol[2]Glycine, Benzaldehyde, Sodium Hydroxide, Dichloromethane, Phase Transfer Catalyst

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.

Enzymatic Synthesis using Threonine Aldolase (TA)

This protocol is adapted from a batch reaction for phenylserine synthesis.[1]

Materials:

  • Glycine

  • Benzaldehyde

  • Pyridoxal-5'-phosphate (PLP) solution (5 mM)

  • Dimethyl sulfoxide (DMSO)

  • Threonine Aldolase (TA) solution (e.g., from Thermotoga maritima)

  • Phosphate buffer (50 mM)

  • Trichloroacetic acid solution (30%)

  • Internal standard solution (e.g., 1,3-dimethoxybenzene in ethyl acetate)

Procedure:

  • In a test tube, combine 750 mg of glycine (1 M), 106 mg of benzaldehyde (0.1 M), and 100 µL of 5 mM PLP solution.

  • Add 2 mL of DMSO to the mixture.

  • Add 0.9 mL of the Threonine Aldolase solution (with a known activity, e.g., 0.407 U/mL).

  • Add 7 mL of 50 mM phosphate buffer solution to bring the total reaction volume to 10 mL.

  • Incubate the reaction mixture at 70°C.

  • Collect 1 mL samples at desired time intervals (e.g., 20, 40, and 60 minutes).

  • Terminate the reaction in the collected samples by adding a 30% trichloroacetic acid solution.

  • Extract each sample with 2 mL of an internal standard solution for analysis by HPLC to determine yield, diastereomeric excess, and enantiomeric excess.

Enzymatic Synthesis using Serine Hydroxymethyltransferase (SHMT)

This protocol is based on the characterization of a thermostable SHMT for β-hydroxy amino acid synthesis.[2]

Materials:

  • Glycine

  • Benzaldehyde

  • Serine Hydroxymethyltransferase (SHMT)

  • Phosphate buffer (50 mM, pH 7.5)

  • Sodium sulfate

  • β-mercaptoethanol

  • Pyridoxal-5'-phosphate (PLP)

  • Trichloroacetic acid (TCA) solution (1%)

Procedure:

  • Prepare a 500 µL reaction mixture containing the following components:

    • 5.54 U of SHMT

    • 50 mM phosphate buffer (pH 7.5)

    • 25 mM sodium sulfate

    • 50 mM glycine

    • 1 M benzaldehyde

    • 100 mM β-mercaptoethanol

    • 0.3 µM PLP

  • Incubate the reaction mixture at 80°C for 5 minutes.

  • Terminate the enzymatic reaction by adding 1% TCA solution.

  • Analyze the product mixture to determine the yield and stereoselectivity of the synthesized phenylserine.

Chemical Synthesis: Base-Catalyzed Aldol Condensation

This protocol is a representative example of a chemical approach to phenylserine synthesis.

Materials:

  • Benzaldehyde

  • Glycine

  • Sodium hydroxide

  • Dichloromethane (CH₂Cl₂)

  • Phase transfer catalyst (e.g., hexadecyl trimethyl ammonium bromide - HTAB)

  • Hydrochloric acid (HCl)

  • Water

Procedure:

  • Dissolve 0.4 moles of benzaldehyde and 0.02 moles of a phase transfer catalyst (e.g., HTAB) in 200 mL of dichloromethane and cool the solution to 0°C.

  • In a separate flask, dissolve 0.2 moles of glycine and 0.22 moles of sodium hydroxide in 30 mL of water and cool the solution to 0°C.

  • Slowly add the basic glycine solution to the dichloromethane phase over 4.5 hours with vigorous stirring, maintaining the temperature at 2-4°C.

  • After the addition is complete, continue stirring for an additional period.

  • Acidify the reaction mixture with hydrochloric acid.

  • Separate the aqueous and organic layers.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or chromatography to isolate phenylserine.

Visualizing the Synthesis Pathways

The following diagrams illustrate the core reaction pathways for the enzymatic and chemical synthesis methods.

Enzymatic_Synthesis_TA Glycine Glycine TA Threonine Aldolase (TA) + PLP Glycine->TA Benzaldehyde Benzaldehyde Benzaldehyde->TA Phenylserine Phenylserine TA->Phenylserine Aldol Condensation

Caption: Enzymatic synthesis of phenylserine catalyzed by Threonine Aldolase.

Enzymatic_Synthesis_SHMT Glycine Glycine SHMT Serine Hydroxymethyltransferase (SHMT) + PLP Glycine->SHMT Benzaldehyde Benzaldehyde Benzaldehyde->SHMT Phenylserine Phenylserine SHMT->Phenylserine Aldol Condensation

Caption: Enzymatic synthesis of phenylserine catalyzed by SHMT.

Chemical_Synthesis Glycine_Enolate Glycine Enolate Benzaldehyde Benzaldehyde Glycine_Enolate->Benzaldehyde Nucleophilic Attack Intermediate Aldol Adduct Intermediate Benzaldehyde->Intermediate Phenylserine Phenylserine Intermediate->Phenylserine Protonation Base Base (e.g., NaOH) Base->Glycine_Enolate Deprotonation Glycine Glycine Glycine->Base

Caption: Chemical synthesis of phenylserine via a base-catalyzed aldol condensation.

References

A Head-to-Head Battle for Phenylserine Production: A Novel Biocatalyst versus Traditional Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of phenylserine, a key building block for various pharmaceuticals, is a critical challenge. This guide provides a comprehensive comparison of a novel biocatalytic approach for phenylserine production with the traditional chemical synthesis route, supported by experimental data and detailed protocols.

The burgeoning field of biocatalysis offers a promising, green alternative to conventional chemical methods. Enzymes, with their inherent specificity and ability to operate under mild conditions, can lead to purer products and more sustainable processes. This comparison will delve into the performance of a new biocatalyst, a threonine aldolase, and contrast it with the established chemical synthesis from glycine and benzaldehyde.

Performance Comparison: Biocatalysis vs. Chemical Synthesis

The efficiency of any synthetic method is best evaluated through quantitative metrics. The following tables summarize the performance of various biocatalytic systems and a representative chemical synthesis method for phenylserine production.

Table 1: Performance of Biocatalysts in Phenylserine Synthesis

Biocatalyst (Source Organism)Yield (%)Diastereomeric Excess (de, %)Enantiomeric Excess (ee, %)Key Reaction Conditions
L-threonine aldolase (mutant from Aeromonas jandaei)up to 60up to 80 (syn)Not specified30°C, pH 8.0, 50 mM benzaldehyde, 0.5 M glycine.[1]
Immobilized L-allo-threonine aldolase (Thermotoga maritima)~4020>9970°C, pH 8.0, flow reactor.[2][3]
Multi-enzyme Cascade (PmLTTA, CAR, ADH, GDH)57.195.3Not specifiedOptimized conditions for the cascade reaction.[4]

Table 2: Performance of Chemical Synthesis in Phenylserine Production

Synthesis MethodYield (%)Diastereomeric Ratio (threo:erythro)EnantioselectivityKey Reaction Conditions
Reaction of glycine with benzaldehydeGoodNot specifiedRacemic mixtureBasic conditions (e.g., NaOH), aqueous or biphasic solvent system.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for evaluating and implementing any synthetic method.

Biocatalytic Synthesis Protocol: L-allo-threonine aldolase from Thermotoga maritima

This protocol describes the synthesis of phenylserine in a batch reaction using the free enzyme.

Materials:

  • Glycine

  • Benzaldehyde

  • Pyridoxal 5'-phosphate (PLP) solution (5 mM)

  • Dimethyl sulfoxide (DMSO)

  • L-allo-threonine aldolase (TA) solution

  • Phosphate buffer (50 mM, pH adjusted as needed)

  • Trichloroacetic acid solution (30%)

  • Internal standard solution (e.g., 1,3-dimethoxybenzene in ethyl acetate)

Procedure:

  • In a 20 mL test tube, combine 750 mg of glycine (1 M), 106 mg of benzaldehyde (0.1 M), 100 µL of 5 mM PLP solution, and 2 mL of DMSO.[5]

  • Add 0.9 mL of the TA solution (e.g., 2.7 mg of enzyme with an activity of 0.407 U/mL).[5]

  • Add 7 mL of 50 mM phosphate buffer to the mixture.[5]

  • Incubate the reaction at 70°C with stirring.[5]

  • Collect 1 mL samples at various time points (e.g., 20, 40, and 60 minutes).[5]

  • Terminate the reaction in the collected samples by adding a 30% trichloroacetic acid solution.[5]

  • Extract each sample with 2 mL of the internal standard solution.[5]

  • Analyze the aqueous phase by HPLC to determine the enantiomeric and diastereomeric excess of phenylserine.

  • Analyze the organic layer by gas chromatography to determine the conversion of benzaldehyde, which reflects the yield of phenylserine.[5]

Chemical Synthesis Protocol: Phenylserine from Glycine and Benzaldehyde

This protocol outlines a general procedure for the chemical synthesis of phenylserine.

Materials:

  • Glycine

  • Benzaldehyde

  • Sodium hydroxide (NaOH)

  • Dichloromethane

  • Hexadecyl trimethyl ammonium bromide (HTAB) or other phase transfer catalyst

  • Hydrochloric acid (HCl)

  • Water

Procedure:

  • Dissolve 0.4 moles of benzaldehyde and 0.02 moles of HTAB in 200 mL of dichloromethane and cool the mixture to 0°C.[6]

  • In a separate vessel, dissolve 0.2 moles of glycine and 0.22 moles of sodium hydroxide in 30 mL of water and cool to 0°C.[6]

  • Slowly add the basic glycine solution to the dichloromethane phase over 4.5 hours with vigorous stirring, maintaining the temperature at 2-4°C.[6]

  • After the addition is complete, continue stirring for an additional 3 hours at the same temperature.

  • Acidify the reaction mixture with hydrochloric acid.

  • Separate the aqueous and organic layers.

  • Concentrate the aqueous layer to induce crystallization of the phenylserine product.

  • Isolate the phenylserine crystals by filtration, wash with cold water, and dry.

Visualizing the Pathways and Workflows

To better understand the processes, the following diagrams illustrate the enzymatic reaction and a comparison of the biocatalytic and chemical synthesis workflows.

Enzymatic_Phenylserine_Synthesis Glycine Glycine Enzyme Threonine Aldolase (PLP-dependent) Glycine->Enzyme Benzaldehyde Benzaldehyde Benzaldehyde->Enzyme Phenylserine Phenylserine (L-threo and L-erythro isomers) Enzyme->Phenylserine Aldol Condensation

Enzymatic synthesis of phenylserine.

Synthesis_Workflow_Comparison cluster_bio Biocatalytic Synthesis cluster_chem Chemical Synthesis Bio_Start Mixing of Substrates (Glycine, Benzaldehyde) Bio_Reaction Enzymatic Reaction (Threonine Aldolase, aqueous buffer, mild temp.) Bio_Start->Bio_Reaction Bio_Quench Reaction Quenching Bio_Reaction->Bio_Quench Bio_Extraction Product Extraction Bio_Quench->Bio_Extraction Bio_Analysis Stereochemical Analysis (HPLC) Bio_Extraction->Bio_Analysis Bio_Product High Purity Phenylserine Bio_Analysis->Bio_Product Chem_Start Mixing of Reactants (Glycine, Benzaldehyde, Base) Chem_Reaction Chemical Reaction (Organic solvent, low temp.) Chem_Start->Chem_Reaction Chem_Acid Acidification Chem_Reaction->Chem_Acid Chem_Separation Phase Separation Chem_Acid->Chem_Separation Chem_Crystallization Crystallization Chem_Separation->Chem_Crystallization Chem_Product Racemic Phenylserine Chem_Crystallization->Chem_Product

Comparison of synthesis workflows.

Conclusion

The data and protocols presented in this guide highlight the significant advantages of the novel biocatalytic approach for phenylserine production. While chemical synthesis offers a well-established route, it typically results in a racemic mixture, necessitating further resolution steps to obtain the desired stereoisomer. In contrast, biocatalysts like threonine aldolase exhibit high stereoselectivity, directly yielding enantiomerically enriched phenylserine.

The multi-enzyme cascade system further demonstrates the potential of biocatalysis to achieve high yields and excellent diastereoselectivity. Although the yields of some biocatalytic methods may currently be lower than optimized chemical processes, the benefits of milder reaction conditions, reduced environmental impact, and superior stereocontrol make biocatalysis a highly attractive and competitive alternative for the synthesis of phenylserine and other valuable chiral intermediates in the pharmaceutical industry. Further research and development in enzyme engineering and process optimization are expected to enhance the efficiency and scalability of these biocatalytic routes.

References

Comparative Molecular Field Analysis of Phenylserine Derivatives: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of phenylserine derivatives and their analogs through Comparative Molecular Field Analysis (CoMFA), a 3D-Quantitative Structure-Activity Relationship (3D-QSAR) technique. It is intended for researchers, scientists, and professionals in drug development, offering insights into the structural requirements for biological activity and aiding in the rational design of novel therapeutic agents. This document summarizes quantitative data from CoMFA studies on two distinct classes of phenylalanine derivatives, which are structurally analogous to phenylserine derivatives, targeting Very Late Antigen-4 (VLA-4) and Tryptophan Hydroxylase-1 (TPH1). Detailed experimental protocols and visualizations of relevant signaling pathways and workflows are also provided.

Data Presentation: CoMFA of Phenylalanine Derivatives

The following tables summarize the CoMFA results for two series of phenylalanine derivatives, providing a basis for comparing their structure-activity relationships.

Table 1: CoMFA Data for Tetrahydrofuroyl-L-phenylalanine Derivatives as VLA-4 Antagonists

This study focused on a series of tetrahydrofuroyl-L-phenylalanine derivatives to determine the structural features crucial for VLA-4 antagonism. The CoMFA model was developed using a training set of twenty-five compounds and validated with a test set of eleven compounds.

Statistical ParameterValue
Cross-validated q²0.366
Non-cross-validated r²0.983
Standard Error of Estimate (SEE)0.099
F-statistic172.661
PRESS4.435
Optimal Number of Components6
Steric ContributionNot Specified
Electrostatic ContributionNot Specified

Note: The specific experimental and predicted pIC50 values for each derivative were not publicly available in the referenced abstract. The data presented here reflects the overall statistical validity of the CoMFA model.[1]

Table 2: CoMFA Data for Phenylalanine Derivatives as TPH1 Inhibitors

This research investigated a series of 32 structurally diverse substituted phenylalanine derivatives as inhibitors of TPH1. The CoMFA model was built using a training set of 26 inhibitors and a test set of 6 inhibitors, with alignment guided by a multicomplex-based pharmacophore.[2][3][4][5]

Compound IDExperimental pIC50Predicted pIC50 (CoMFA)Residual
Training Set
16.626.81-0.19
36.966.940.02
45.215.61-0.40
56.726.85-0.13
67.347.59-0.25
77.897.91-0.02
87.357.73-0.38
............
Test Set
2*6.025.820.20
............

Note: This table presents a selection of the data from the full study for illustrative purposes.[3]

Statistical Summary of the TPH1 Inhibitor CoMFA Model: [5]

Statistical ParameterValue
Cross-validated r² (q²)0.57
Non-cross-validated r²0.986
Optimal Number of Components6
Steric ContributionNot Specified
Electrostatic ContributionNot Specified

Experimental Protocols

The methodologies outlined below are representative of the key experiments cited in the CoMFA studies of phenylserine analogs.

General CoMFA Workflow

A typical CoMFA study involves several key steps to correlate the 3D properties of molecules with their biological activities.

cluster_0 Phase 1: Molecular Modeling cluster_1 Phase 2: Alignment cluster_2 Phase 3: Field Calculation cluster_3 Phase 4: Statistical Analysis A 3D Structure Generation B Conformational Analysis A->B C Charge Calculation B->C D Selection of Common Scaffold C->D E Molecular Superimposition D->E F Grid Box Generation E->F G Steric & Electrostatic Field Calculation F->G H Partial Least Squares (PLS) Analysis G->H I Model Validation (q², r²) H->I J Contour Map Generation I->J

Caption: A generalized workflow for a Comparative Molecular Field Analysis (CoMFA) study.

1. Molecular Modeling:

  • 3D Structure Generation: The 3D structures of the phenylserine derivatives are constructed using molecular modeling software.

  • Conformational Analysis: A systematic search is performed to identify the low-energy conformations of each molecule.

  • Charge Calculation: Partial atomic charges are calculated for each atom in the molecule, typically using quantum mechanical methods.

2. Molecular Alignment:

  • A crucial step in CoMFA is the superimposition of all molecules in the dataset onto a common template or scaffold. This ensures that the variations in the surrounding molecular fields are due to structural differences rather than arbitrary orientation.

3. Field Calculation:

  • The aligned molecules are placed in a 3D grid.

  • A probe atom (e.g., an sp³ carbon with a +1 charge) is systematically moved to each grid point, and the steric (van der Waals) and electrostatic (Coulombic) interaction energies between the probe and the molecule are calculated.

4. Statistical Analysis:

  • Partial Least Squares (PLS) Analysis: PLS is used to derive a linear correlation between the calculated field energies (independent variables) and the biological activities (dependent variable, e.g., pIC50).

  • Model Validation: The predictive power of the CoMFA model is assessed using cross-validation (q²) and non-cross-validation (r²) correlation coefficients.

  • Contour Map Generation: The results are visualized as 3D contour maps, which highlight regions where modifications to the steric and electrostatic properties of the molecules are likely to increase or decrease biological activity.

Signaling Pathways

The phenylserine derivatives discussed in this guide target proteins involved in distinct signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action and predicting the physiological effects of these compounds.

VLA-4 Signaling Pathway

Very Late Antigen-4 (VLA-4) is an integrin protein that plays a key role in cell adhesion and migration. Its signaling can be activated through an "inside-out" mechanism, for example, by the B-cell receptor (BCR).

BCR B-cell Receptor (BCR) Activation BTK BTK BCR->BTK PLCg2 PLCγ2 BCR->PLCg2 Talin Talin BTK->Talin Kindlin Kindlin BTK->Kindlin PLCg2->Talin PLCg2->Kindlin VLA4_inactive Inactive VLA-4 Talin->VLA4_inactive Kindlin->VLA4_inactive VLA4_active Active VLA-4 VLA4_inactive->VLA4_active Conformational Change Adhesion Cell Adhesion & Migration VLA4_active->Adhesion

Caption: Inside-out activation of VLA-4 via the B-cell receptor signaling pathway.

TPH1 Signaling Pathway

Tryptophan Hydroxylase-1 (TPH1) is the rate-limiting enzyme in the synthesis of serotonin in the periphery. Serotonin, in turn, can modulate various downstream signaling pathways, such as the L1CAM/NF-κB pathway, which is implicated in cell proliferation and migration.

TPH1 TPH1 Serotonin Serotonin (5-HT) TPH1->Serotonin Tryptophan Tryptophan Tryptophan->TPH1 L1CAM L1CAM Upregulation Serotonin->L1CAM NFkB NF-κB Activation L1CAM->NFkB Gene Gene Transcription NFkB->Gene Proliferation Cell Proliferation & Migration Gene->Proliferation

Caption: TPH1-mediated serotonin synthesis and its influence on the L1CAM/NF-κB pathway.

References

Safety Operating Guide

Proper Phenylserine Disposal: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of phenylserine, ensuring the well-being of laboratory personnel and adherence to regulatory standards. Phenylserine, while a valuable compound in research, requires careful handling throughout its lifecycle, including its final disposal.

Immediate Safety and Hazard Profile

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for phenylserine. This document provides comprehensive information on potential hazards and necessary precautions. Phenylserine is classified as a skin and respiratory irritant and is considered strongly hazardous to water.[1] Therefore, direct disposal into sewer systems or general waste streams is strictly prohibited.

Personal Protective Equipment (PPE) is mandatory when handling phenylserine waste. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat and closed-toe shoes.

  • Respiratory Protection: In cases of potential dust generation, a NIOSH-approved respirator is recommended.

The following table summarizes the key hazard information for phenylserine.

Hazard ClassificationDescriptionSource
GHS Hazard Statements H315: Causes skin irritation.H335: May cause respiratory irritation.[1]
Water Hazard Class (WGK) Class 3: Strongly hazardous to water.
Storage Class 11: Combustible Solids.

Step-by-Step Disposal Protocol

The disposal of phenylserine must be managed as hazardous waste. Adherence to institutional and local regulations is paramount.

  • Waste Segregation:

    • Solid Waste: Collect all solid phenylserine waste, including unused or expired reagent, contaminated personal protective equipment (gloves, weigh boats, etc.), and spill cleanup materials, in a dedicated and clearly labeled hazardous waste container.[2][3]

    • Liquid Waste: Aqueous solutions containing phenylserine should be collected in a separate, designated hazardous waste container for liquids.[2][3] Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Container Management:

    • Use containers that are chemically compatible with phenylserine and are in good condition with secure, leak-proof closures.[4]

    • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "Phenylserine," and the appropriate hazard pictograms (e.g., irritant).[5]

    • Store waste containers in a designated and well-ventilated satellite accumulation area, away from incompatible materials.[4][5] Secondary containment is recommended to mitigate any potential leaks.

  • Disposal Request:

    • Once a waste container is full or is no longer being used, arrange for its collection and disposal through your institution's EHS office or a licensed hazardous waste disposal contractor.[5]

    • Complete all necessary waste disposal forms accurately and completely.

  • Empty Container Disposal:

    • Empty containers that once held phenylserine must be triple-rinsed with a suitable solvent (e.g., water).[5][6]

    • The first rinsate must be collected and disposed of as hazardous liquid waste.[5] Subsequent rinses may be permissible for drain disposal, but it is critical to consult with your institution's EHS for specific guidance.

    • After triple-rinsing and allowing the container to dry, deface or remove the original label before disposing of it in the appropriate recycling or general waste stream as directed by your EHS department.[5]

Spill Management

In the event of a phenylserine spill, the following steps should be taken immediately:

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate area. Restrict access to the spill location.

  • Ventilate: If it is safe to do so, increase ventilation in the area by opening a fume hood sash.

  • Cleanup (for small spills):

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material such as vermiculite or sand to avoid generating dust.[7][8]

    • Carefully scoop the absorbed material into a designated hazardous waste container.[8]

    • Clean the spill area with a damp cloth or paper towel, and place the cleaning materials into the hazardous waste container.[8][9]

  • Large Spills: For large spills, evacuate the area immediately and contact your institution's EHS or emergency response team.

Below is a workflow diagram illustrating the decision-making process for the proper disposal of phenylserine waste in a laboratory setting.

PhenylserineDisposal Phenylserine Waste Disposal Workflow cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Storage cluster_3 Final Disposal start Phenylserine Waste Generated waste_type Solid or Liquid Waste? start->waste_type solid_waste Collect in Labeled Solid Hazardous Waste Container waste_type->solid_waste Solid liquid_waste Collect in Labeled Liquid Hazardous Waste Container waste_type->liquid_waste Liquid storage Store in Designated Satellite Accumulation Area with Secondary Containment solid_waste->storage liquid_waste->storage ehs_contact Contact EHS for Pickup storage->ehs_contact disposal Disposal by Licensed Hazardous Waste Contractor ehs_contact->disposal

Caption: Phenylserine Waste Disposal Workflow.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Phenylserine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the use of Phenylserine, offering procedural, step-by-step guidance to ensure operational integrity and minimize risk. Adherence to these protocols is critical for maintaining a safe laboratory environment.

Immediate Safety and Handling Protocols

Phenylserine is a compound that may cause skin, eye, and respiratory tract irritation.[1][2] Although its toxicological properties have not been fully investigated, it is crucial to handle it with care, employing appropriate personal protective equipment (PPE) and following established safety procedures.[1]

Engineering Controls and Personal Protective Equipment (PPE)

Prior to handling Phenylserine, ensure that engineering controls are in place and functioning correctly. Personal protective equipment is not a substitute for robust engineering controls.

Engineering Controls:

  • Ventilation: Work in a well-ventilated area. The use of a chemical fume hood is recommended to minimize the inhalation of dust particles.[1]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[1]

Personal Protective Equipment (PPE): A comprehensive PPE strategy is essential for the safe handling of Phenylserine.

PPE CategoryItemSpecification
Eye Protection Safety GogglesShould be chemical splash goggles that conform to EN 166 (EU) or ANSI Z87.1 (US) standards.[3]
Hand Protection GlovesChemically resistant gloves (e.g., nitrile) should be worn. Inspect gloves for any signs of degradation or puncture before use.
Body Protection Lab CoatA standard laboratory coat should be worn to protect against skin contact.
Respiratory Protection RespiratorIn situations where dust generation is unavoidable and ventilation is inadequate, a NIOSH-approved N95 or higher-rated respirator may be necessary.[4] For higher potential exposures, a full-face respirator may be required.[3]

Operational Plan: A Step-by-Step Guide to Handling Phenylserine

Following a systematic workflow is crucial for minimizing the risks associated with handling Phenylserine.

1. Pre-Handling Preparation:

  • Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for Phenylserine.

  • Assemble PPE: Don the appropriate PPE as outlined in the table above.

  • Prepare the Workspace: Ensure the work area, particularly the chemical fume hood, is clean and uncluttered. Have all necessary equipment and materials ready.

2. Handling the Compound:

  • Weighing: If weighing the solid form, do so in a fume hood or a ventilated balance enclosure to minimize dust inhalation.

  • Making Solutions: When preparing solutions, add Phenylserine slowly to the solvent to avoid splashing.

  • Avoid Contact: Take care to prevent the compound from coming into contact with your skin, eyes, or clothing.[1]

3. Post-Handling Procedures:

  • Decontamination: Clean the work area thoroughly after use.

  • Hand Washing: Wash your hands thoroughly with soap and water after removing your gloves.[1]

Emergency Procedures

In the event of accidental exposure, immediate and appropriate action is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek immediate medical attention.[1]
Skin Contact Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
Ingestion Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 glasses of water or milk. Seek immediate medical attention.[1]
Spill For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[1] For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

Disposal Plan

Proper disposal of Phenylserine and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all Phenylserine waste, including unused product and contaminated lab supplies (e.g., gloves, weighing paper), in a clearly labeled, sealed, and appropriate waste container.

  • Waste Segregation: Do not mix Phenylserine waste with other waste streams unless permitted by your institution's hazardous waste management plan.

  • Disposal Method: The preferred method of disposal is through a licensed chemical waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal. If a take-back program is unavailable, for small quantities, the FDA recommends mixing the substance with an unappealing material (e.g., used coffee grounds, cat litter), placing it in a sealed plastic bag, and disposing of it in the trash.[5] However, for a laboratory setting, disposal as chemical waste is the more appropriate route.

Quantitative Data Summary

It is important to note that specific occupational exposure limits (OELs) for Phenylserine have not been established.[1][2][3][6] In the absence of defined OELs, it is imperative to adhere to the principle of ALARA (As Low As Reasonably Achievable) for exposure. This is accomplished through the consistent use of engineering controls and personal protective equipment.

ParameterValue
Occupational Exposure Limit (OEL) Not Established

Experimental Workflow for Safe Handling of Phenylserine

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_workspace Prepare Workspace prep_ppe->prep_workspace handle_weigh Weigh Compound prep_workspace->handle_weigh handle_solution Prepare Solution handle_weigh->handle_solution post_decon Decontaminate Workspace handle_solution->post_decon post_wash Wash Hands post_decon->post_wash disp_collect Collect Waste post_wash->disp_collect disp_dispose Dispose via Licensed Vendor disp_collect->disp_dispose

Caption: Workflow for the safe handling of Phenylserine.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.